Technical Documentation Center

2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid
  • CAS: 333969-81-6

Core Science & Biosynthesis

Foundational

The Emergence of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic Acid as a Potent Dihydroorotate Dehydrogenase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the function of 2-(4-Cyclohexylphenyl)quinoli...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the function of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid, a novel small molecule inhibitor. While the quinoline-4-carboxylic acid scaffold is explored in various therapeutic contexts, including the development of uricosuric agents targeting the urate transporter 1 (URAT1) for the treatment of hyperuricemia and gout, this specific compound has been identified as a potent inhibitor of dihydroorotate dehydrogenase (DHODH).[1] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, a key metabolic process essential for cell proliferation. Its inhibition represents a promising therapeutic strategy for a range of diseases, including cancer, autoimmune disorders, and viral infections. This document will delve into the mechanism of action, structure-activity relationships, and the experimental validation of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid as a DHODH inhibitor, providing valuable insights for researchers and drug development professionals in the field.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold and the Significance of DHODH Inhibition

The quinoline-4-carboxylic acid moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[2] Derivatives have been investigated for a wide array of therapeutic applications, including antimicrobial, antifungal, and enzyme inhibitory activities.[2] A notable area of interest has been the development of URAT1 inhibitors to manage hyperuricemia, a condition characterized by elevated levels of uric acid in the blood that can lead to gout.[3][4][5][6] These inhibitors, by blocking the reabsorption of uric acid in the kidneys, promote its excretion.[3][4][5]

However, the functional landscape of quinoline-4-carboxylic acid derivatives is diverse. A pivotal study has identified 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid (henceforth referred to as Compound 3 as designated in the primary literature) as a potent inhibitor of dihydroorotate dehydrogenase (DHODH).[1] DHODH catalyzes the fourth and only redox step in the de novo synthesis of pyrimidines, specifically the oxidation of dihydroorotate to orotate.[1] This pathway is fundamental for the production of nucleotides required for DNA and RNA synthesis, making it a critical process for rapidly proliferating cells.[1] Consequently, inhibiting DHODH leads to pyrimidine depletion and a halt in the S-phase of the cell cycle, providing a powerful mechanism to control aberrant cell growth.[1]

Mechanism of Action: Targeting the Brequinar Binding Pocket of DHODH

Compound 3 is believed to exert its inhibitory effect by binding to the brequinar binding pocket of the DHODH enzyme.[1] This pocket is predominantly lined with nonpolar residues, favoring interactions with lipophilic molecules.[1] The structural similarity of Compound 3 to brequinar, a well-characterized DHODH inhibitor, supports this hypothesis.[1] The cyclohexylphenyl moiety of Compound 3 likely occupies this hydrophobic pocket, contributing to its potent inhibitory activity.

DHODH_Inhibition_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition Mechanism Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH Pyrimidines Pyrimidines Orotate->Pyrimidines DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidines->DNA_RNA_Synthesis Cell_Proliferation Cell_Proliferation DNA_RNA_Synthesis->Cell_Proliferation Drives Compound_3 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid DHODH_Enzyme DHODH Enzyme Compound_3->DHODH_Enzyme Binds to Brequinar Pocket DHODH_Enzyme->Dihydroorotate Inhibits Conversion

Figure 1: Mechanism of DHODH inhibition by 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid.

Biological Activity and Structure-Activity Relationships

Initial cell-based screening identified Compound 3 as a hit with significant antiproliferative properties, which led to the investigation of its activity against DHODH.[1]

Quantitative Data Summary
Compound IDChemical NameDHODH IC₅₀ (µM)
3 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid0.250 ± 0.11

Table 1: In vitro inhibitory activity of Compound 3 against DHODH.[1]

The potent activity of Compound 3 (IC₅₀ = 0.250 ± 0.11 µM) establishes it as a strong lead for further optimization.[1] The structure-activity relationship (SAR) studies stemming from this lead compound have focused on modifying the quinoline core and the phenyl substituent to enhance potency and explore interactions with other residues within the DHODH binding pocket, such as T63 and Y356.[1]

Experimental Protocols

The following provides a generalized, detailed methodology for assessing the inhibitory activity of compounds against DHODH, based on standard practices in the field.

DHODH Inhibition Assay (Enzymatic Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against purified human DHODH.

Materials:

  • Purified recombinant human DHODH enzyme

  • Dihydroorotate (DHO) as the substrate

  • Decylubiquinone (CoQD) as the electron acceptor

  • 2,6-dichloroindophenol (DCIP) as the colorimetric indicator

  • Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

  • Test compound (e.g., 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid) dissolved in DMSO

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 600 nm

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 100 µM to 1 nM).

  • Assay Reaction Mixture: In each well of the 96-well plate, add the following components in order:

    • Assay buffer

    • A small volume of the test compound dilution (or DMSO for control wells).

    • Purified DHODH enzyme.

  • Incubation: Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the substrates: DHO, CoQD, and the indicator DCIP.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10 minutes). The rate of DCIP reduction is proportional to the DHODH activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each concentration of the test compound.

    • Normalize the rates to the DMSO control (representing 100% activity).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC₅₀ value.

Figure 2: Workflow for the DHODH enzymatic inhibition assay.

Future Perspectives and Therapeutic Potential

The identification of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid as a potent DHODH inhibitor with an IC₅₀ in the sub-micromolar range positions it as a valuable lead compound for the development of novel therapeutics.[1] Further preclinical development of this and related analogues is warranted to assess their efficacy and safety profiles for potential applications in oncology and autoimmune diseases.[1] The favorable oral bioavailability and elimination half-life observed for optimized analogues derived from this lead compound further support its potential for clinical translation.[1]

Conclusion

References

  • A brief review of urate transporter 1 (URAT1)
  • How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present. (n.d.). SpringerLink.
  • Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods. (n.d.). MDPI.
  • Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent UR
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.).
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017-03-19).
  • Safety and efficacy of verinurad, a selective URAT1 inhibitor, for the treatment of patients with gout and/or asymptomatic hyperuricemia in the United States and Japan: Findings from two phase II trials. (n.d.). Oxford Academic.
  • Novel URAT1 Inhibitors Advance for Gout. (2024-06-14). MedPage Today.
  • Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. (2009-07-15). PubMed.

Sources

Exploratory

Introduction: The Significance of the Quinoline-4-Carboxylic Acid Scaffold

An In-Depth Technical Guide to the Synthesis of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic Acid The quinoline ring system is a privileged heterocyclic motif prevalent in numerous natural products and synthetic compound...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic Acid

The quinoline ring system is a privileged heterocyclic motif prevalent in numerous natural products and synthetic compounds of significant biological and pharmaceutical importance.[1][2] Within this class, quinoline-4-carboxylic acids and their derivatives have garnered substantial attention from the medicinal chemistry community.[3] These compounds exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6] The presence of the carboxylic acid moiety at the 4-position and the potential for diverse substitutions at the 2-position, such as the 4-cyclohexylphenyl group of the title compound, allow for fine-tuning of their physicochemical properties and biological targets.[5][7] For instance, the 2-aryl substituent plays a significant role in the development of new antibacterial agents and has been explored for designing novel histone deacetylase (HDAC) inhibitors for cancer therapy.[6][7][8][9]

This guide provides a detailed examination of the primary synthetic pathways for preparing 2-(4-cyclohexylphenyl)quinoline-4-carboxylic acid, tailored for researchers and professionals in drug discovery and development. We will delve into two of the most robust and historically significant methods for constructing the quinoline-4-carboxylic acid core: the Pfitzinger Reaction and the Doebner Reaction . The discussion will focus on the strategic and mechanistic considerations behind each route, offering detailed experimental protocols and insights into procedural choices.

Part 1: Synthesis via the Pfitzinger Reaction

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is a cornerstone method for synthesizing substituted quinoline-4-carboxylic acids.[4][10] The reaction proceeds via the condensation of isatin (or a substituted isatin) with a carbonyl compound possessing an α-methylene group, conducted under basic conditions.[4][11] For the synthesis of our target molecule, this pathway utilizes isatin and 4'-cyclohexylacetophenone.

Strategic Overview & Retrosynthesis

The core logic of the Pfitzinger synthesis is the construction of the quinoline ring system from two key building blocks. The isatin molecule provides the aniline-derived portion of the final quinoline (the benzene ring and the nitrogen atom), while the carbonyl compound provides the remaining atoms for the pyridine ring.

Pfitzinger_Retrosynthesis Target 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid Disconnect Pfitzinger Disconnection Target->Disconnect Precursors Isatin + 4'-Cyclohexylacetophenone Disconnect->Precursors

Caption: Retrosynthetic analysis via the Pfitzinger reaction.

Reaction Mechanism

The Pfitzinger reaction mechanism is a well-established sequence of base-mediated transformations:[4][10][12]

  • Base-Catalyzed Ring Opening: The reaction initiates with the hydrolytic cleavage of the amide bond within the isatin lactam ring by a strong base (e.g., potassium hydroxide). This forms the potassium salt of isatinic acid (a keto-acid), which exists in equilibrium with the free acid.[4][12]

  • Schiff Base Formation: The primary amine of the opened isatin intermediate condenses with the carbonyl group of 4'-cyclohexylacetophenone to form a Schiff base (imine).[12]

  • Tautomerization: The imine tautomerizes to the more thermodynamically stable enamine.[4]

  • Intramolecular Cyclization & Dehydration: The enamine undergoes an intramolecular cyclization, specifically a Claisen-type condensation, where the enamine attacks the ketone carbonyl.[12] This is followed by a dehydration step (loss of a water molecule) to aromatize the newly formed ring, yielding the final quinoline-4-carboxylic acid product.[4][10]

Pfitzinger_Mechanism cluster_0 1. Ring Opening cluster_1 2. Condensation cluster_2 3. Tautomerization cluster_3 4. Cyclization & Aromatization Isatin Isatin IsatinicAcid Isatinic Acid Salt Isatin->IsatinicAcid KOH, H₂O SchiffBase Schiff Base (Imine) IsatinicAcid->SchiffBase Acetophenone 4'-Cyclohexyl- acetophenone Acetophenone->SchiffBase Enamine Enamine SchiffBase->Enamine Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Attack Product Target Quinoline Cyclized->Product - H₂O

Caption: Mechanism of the Pfitzinger Reaction.

Detailed Experimental Protocol

This protocol is adapted from established Pfitzinger reaction procedures.[4][13]

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
Isatin147.13101.47 g
4'-Cyclohexylacetophenone202.29102.02 g
Potassium Hydroxide (KOH)56.11402.24 g
Ethanol (95%)--50 mL
Water (Deionized)--As needed
Diethyl Ether--As needed
Acetic Acid (Glacial)--As needed

Procedure:

  • Preparation of the Basic Solution: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve potassium hydroxide (2.24 g, 40 mmol) in 50 mL of 95% ethanol. Stir until the KOH is fully dissolved.

  • Isatin Ring Opening: Add isatin (1.47 g, 10 mmol) to the basic solution. Stir the mixture at room temperature. The color of the solution will typically change from orange/red to a darker brown, indicating the formation of the potassium salt of isatinic acid. This may take 30-60 minutes.[4]

  • Addition of Ketone: To this mixture, add 4'-cyclohexylacetophenone (2.02 g, 10 mmol).

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain this temperature for 12-24 hours.[13] The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane with a small amount of acetic acid).

  • Work-up and Isolation: a. After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. b. Remove the bulk of the ethanol using a rotary evaporator. c. Add approximately 100 mL of water to the residue to dissolve the potassium salt of the product. d. Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted ketone and other neutral impurities.[13] e. Cool the aqueous layer in an ice bath and carefully acidify with glacial acetic acid or dilute hydrochloric acid until the precipitation of the product is complete (typically at pH 4-5).[4] f. Collect the resulting solid precipitate by vacuum filtration. g. Wash the solid with cold water to remove any inorganic salts.

  • Purification: Dry the crude product in a vacuum oven. If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Part 2: Synthesis via the Doebner Reaction

The Doebner reaction, a modification of the Doebner-von Miller synthesis, is a powerful three-component reaction for preparing quinoline-4-carboxylic acids.[2][14] It involves the condensation of an aniline, an aldehyde, and pyruvic acid.[2] For our target molecule, this route would utilize aniline, 4-cyclohexylbenzaldehyde, and pyruvic acid.

Strategic Overview & Retrosynthesis

In this pathway, the aniline provides the benzene ring and nitrogen, the 4-cyclohexylbenzaldehyde provides the C2 atom and its substituent, and the pyruvic acid provides the C3 and C4 atoms, including the carboxylic acid group.

Doebner_Retrosynthesis Target 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid Disconnect Doebner Disconnection Target->Disconnect Precursors Aniline + 4-Cyclohexylbenzaldehyde + Pyruvic Acid Disconnect->Precursors

Caption: Retrosynthetic analysis via the Doebner reaction.

Reaction Mechanism

The mechanism of the Doebner reaction is complex but generally understood to proceed as follows:

  • Initial Condensation: Aniline reacts with 4-cyclohexylbenzaldehyde to form a Schiff base (imine).

  • Enol/Enolate Formation: Pyruvic acid, in the presence of the reaction medium, forms an enol or enolate.

  • Addition and Cyclization: The enol/enolate of pyruvic acid adds to the Schiff base. This is followed by an intramolecular electrophilic cyclization onto the aniline ring.

  • Dehydration and Oxidation: The cyclized intermediate undergoes dehydration. An oxidation step is then required to form the aromatic quinoline ring. In many Doebner reactions, an intermediate anil or the unsaturated starting material can act as the oxidant, though sometimes an external oxidizing agent is used.[1] The reaction is typically acid-catalyzed.[15]

Doebner_Workflow cluster_0 Reactants cluster_1 Key Intermediates cluster_2 Final Steps Aniline Aniline SchiffBase Schiff Base Aniline->SchiffBase Aldehyde 4-Cyclohexyl- benzaldehyde Aldehyde->SchiffBase Pyruvic Pyruvic Acid Adduct Adduct Pyruvic->Adduct via enol/enolate SchiffBase->Adduct Cyclized Dihydroquinoline Intermediate Adduct->Cyclized Cyclization Product Target Quinoline Cyclized->Product Dehydration & Oxidation

Caption: Simplified workflow of the Doebner reaction.

Detailed Experimental Protocol

This protocol is based on general procedures for the Doebner reaction.[6][14]

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
Aniline93.13100.93 g (0.91 mL)
4-Cyclohexylbenzaldehyde188.27101.88 g
Pyruvic Acid88.06110.97 g (0.78 mL)
Ethanol--50 mL

Procedure:

  • Reactant Mixture: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine aniline (0.93 g, 10 mmol), 4-cyclohexylbenzaldehyde (1.88 g, 10 mmol), and pyruvic acid (0.97 g, 11 mmol) in 50 mL of ethanol.

  • Reflux: Heat the mixture to reflux and maintain for 4-8 hours. The reaction often results in the precipitation of the product as it forms. Monitor the reaction progress by TLC.

  • Isolation: a. After the reaction is complete, cool the mixture in an ice bath to maximize precipitation. b. Collect the solid product by vacuum filtration. c. Wash the collected solid sequentially with cold ethanol and then with diethyl ether to remove unreacted starting materials and soluble impurities.

  • Purification: Dry the crude product. If necessary, recrystallize from a suitable solvent like ethanol or an ethanol/water mixture to obtain the purified 2-(4-cyclohexylphenyl)quinoline-4-carboxylic acid.

Part 3: Comparative Analysis and Conclusion

Both the Pfitzinger and Doebner reactions represent viable and effective pathways for the synthesis of 2-(4-cyclohexylphenyl)quinoline-4-carboxylic acid. The choice between them may depend on the availability and cost of the starting materials.

FeaturePfitzinger ReactionDoebner Reaction
Key Reactants Isatin, 4'-CyclohexylacetophenoneAniline, 4-Cyclohexylbenzaldehyde, Pyruvic Acid
Reaction Conditions Strongly basic (e.g., KOH in ethanol)Typically neutral or acidic, often in refluxing ethanol
Key Intermediates Isatinic acid salt, Schiff base, enamineSchiff base, enol/enolate adduct
Advantages Often high-yielding and reliable for this class.A one-pot, three-component reaction; atom economical.
Considerations Requires handling of strong base.Pyruvic acid can be unstable; mechanism is complex.

The Pfitzinger reaction is a classic, robust method that reliably yields the desired quinoline-4-carboxylic acid core.[11] The Doebner reaction offers the elegance of a one-pot, multi-component synthesis, which can be advantageous in terms of procedural simplicity.[16] Recent advancements in both methods often involve the use of microwave irradiation or novel catalysts to improve yields, reduce reaction times, and enhance the "green" profile of the synthesis.[17]

Ultimately, the protocols described herein provide a solid foundation for any researcher aiming to synthesize 2-(4-cyclohexylphenyl)quinoline-4-carboxylic acid, a molecule with considerable potential in the ongoing quest for novel therapeutic agents.

References

  • Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100. (Note: A modern, accessible reference is provided by the Wikipedia summary of the reaction mechanism and history.) [Source: Wikipedia - Pfitzinger reaction]
  • Wikipedia. Doebner–Miller reaction. [Link]

  • Chen, C., et al. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 72(16), 6306–6309. [Link]

  • Name Reactions in Organic Synthesis. Pfitzinger Quinoline Synthesis. [Link]

  • IIP Series. (n.d.). Synthesis of Quinoline and its Derivatives using Various Name Reactions: An Overview. [Link]

  • SynArchive. Doebner-Miller Reaction. [Link]

  • Vatsala, P. S., et al. (2018). Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline-4-Carboxylic Acids for Antimalarial, Antituberculosis and Anticancer properties. International Journal of Chemical and Physical Sciences, 7(Special Issue). [Link]

  • Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2). [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Application of pfitzinger reaction in the synthesis of some novel indophenazino fused quinoline-4-carboxylic acid derivatives. JOCPR, 4(3), 1735-1739. [Link]

  • ResearchGate. The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. [Link]

  • Vasava, A. D., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

  • Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 21(2). [Link]

  • ResearchGate. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]

  • Kaur, N. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4, 29063-29080. [Link]

  • Ohta, Y., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(24), 12666–12671. [Link]

  • Ghasemi, S., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(6), 2971–2980. [Link]

  • ResearchGate. (2023). Recent Advances in the Synthesis and Applications of Phenylquinoline-4-Carboxylic Acid Derivatives: A Comprehensive Review. [Link]

  • Wang, S., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(7), 883. [Link]

  • Hui, Q., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225. [Link]

  • Frontiers Media S.A. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

  • National Library of Medicine. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

Sources

Foundational

Physical and chemical properties of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid

An In-Depth Technical Guide to 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Abstract This t...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid, a potent inhibitor of dihydroorotate dehydrogenase (DHODH). The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2] This document consolidates critical data on the compound's chemical identity, physicochemical characteristics, spectroscopic profile, and synthesis. Furthermore, it contextualizes these properties within the framework of its application in drug discovery, offering field-proven insights into its mechanism of action and the rationale behind its structural design. Detailed experimental protocols for its synthesis and characterization are provided to support researchers in their laboratory investigations.

Chemical Identity and Structure

2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid is a heterocyclic compound featuring a quinoline core substituted at the 2-position with a 4-cyclohexylphenyl group and at the 4-position with a carboxylic acid. This structure is foundational to its biological activity, particularly its interaction with enzymatic targets.[3]

The molecular structure is depicted below:

Chemical Structure of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid

Figure 1: Chemical Structure of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid.

Key identifiers for this compound are summarized in the table below for easy reference.

IdentifierValueSource(s)
IUPAC Name 2-(4-cyclohexylphenyl)quinoline-4-carboxylic acid[4]
CAS Number 333969-81-6
Molecular Formula C₂₂H₂₁NO₂[4]
Molecular Weight 331.41 g/mol
Monoisotopic Mass 331.15723 Da[4]
Canonical SMILES C1CCC(CC1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)O[4]
InChIKey RBOVWLWNMRNXDT-UHFFFAOYSA-N[4]

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profile. The lipophilic cyclohexylphenyl moiety combined with the ionizable carboxylic acid creates a molecule with specific characteristics relevant to its biological function.

PropertyValue / DescriptionRationale and Scientific InsightSource(s)
Physical State Expected to be a white to off-white crystalline solid at room temperature.Based on analogous quinoline-4-carboxylic acid derivatives which are typically solids.[5][6]N/A
Melting Point Not explicitly reported. A similar analog, 2-(4-methylphenyl)quinoline-4-carboxylic acid, melts at 214–216 °C.The melting point is indicative of crystal lattice energy and purity. Experimental determination via Differential Scanning Calorimetry (DSC) or a melting point apparatus is required for confirmation.[7]
Solubility Predicted to be poorly soluble in water. Soluble in polar organic solvents like ethanol, and DMSO.The large, nonpolar surface area (cyclohexylphenyl and quinoline rings) dominates its character, leading to low aqueous solubility. Solubility is pH-dependent; it will increase in basic solutions due to the deprotonation of the carboxylic acid.[8][9][8][9][10]
pKa Not explicitly reported. Expected to have two pKa values.The carboxylic acid proton is acidic (expected pKa ~3-5), while the quinoline nitrogen is basic (expected pKa ~4-5). These values are critical for predicting ionization state in physiological environments, which impacts solubility, cell permeability, and target binding.[11][11]
XlogP 5.9 (Predicted)This high value indicates significant lipophilicity. This property is consistent with its binding to the primarily nonpolar pocket of its target enzyme, DHODH.[3][4][4]

Synthesis and Reactivity

The synthesis of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid is reliably achieved through the Pfitzinger condensation reaction.[3] This classic method involves the reaction of an isatin with a carbonyl compound containing an α-methylene group, in the presence of a strong base.

The general workflow for this synthesis is outlined below.

Pfitzinger_Synthesis cluster_reactants Reactants cluster_process Process Isatin Isatin Reaction Reaction Vessel (EtOH/H₂O, Reflux) Isatin->Reaction Ketone 1-(4-cyclohexylphenyl)ethan-1-one Ketone->Reaction Base Potassium Hydroxide (KOH) Base->Reaction Workup Aqueous Workup & Acidification (HCl/AcOH) Reaction->Workup 12-48h Product 2-(4-Cyclohexylphenyl)quinoline- 4-carboxylic acid Workup->Product Precipitation

Caption: Pfitzinger synthesis workflow for the target compound.

The primary points of reactivity on the molecule are the carboxylic acid and the quinoline ring system. The carboxylic acid can undergo standard reactions such as esterification or amide bond formation, which is a common strategy for creating prodrugs or modifying solubility.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and quality control of the synthesized compound. While specific spectra for this exact molecule are not publicly available, a reliable profile can be predicted based on its structural components and data from closely related analogs.[5][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show distinct regions. Protons on the quinoline and phenyl rings will appear in the aromatic region (δ 7.0-8.7 ppm). The cyclohexyl protons will produce a series of complex, overlapping multiplets in the aliphatic region (δ 1.2-2.6 ppm). A key diagnostic signal is the carboxylic acid proton, which will appear as a broad singlet far downfield (δ 12-14 ppm), a characteristic feature of carboxylic acid dimers.[5][14]

  • ¹³C NMR: The carboxyl carbon is expected in the δ 165-185 ppm range.[14] Aromatic and heterocyclic carbons will appear between δ 115-160 ppm. The aliphatic carbons of the cyclohexyl ring will be found upfield (δ 25-45 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Band Characteristics
O-H (Carboxylic Acid) 2500 - 3300Very broad, strong
C-H (Aromatic/Aliphatic) 2850 - 3100Medium to strong, sharp
C=O (Carboxylic Acid) 1690 - 1760Strong, sharp
C=C / C=N (Aromatic) 1450 - 1620Medium to strong, sharp
C-O (Carboxylic Acid) 1210 - 1320Strong

Source(s):[14][15]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The primary fragmentation pathways in electron ionization (EI) MS for quinoline-4-carboxylic acids involve the loss of the carboxyl group.[16][17]

Adduct / FragmentPredicted m/zIon Type
[M+H]⁺ 332.16451Molecular Ion (Positive)
[M-H]⁻ 330.14995Molecular Ion (Negative)
[M+Na]⁺ 354.14645Sodium Adduct
[M-COOH]⁺ 286.15903Fragment (Loss of 45 Da)
[M-CO₂]⁺• 287.16448Fragment (Loss of 44 Da)

Source(s):[4][16]

Biological Context and Applications in Drug Development

2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid (identified as compound 3 in foundational research) is a potent inhibitor of human dihydroorotate dehydrogenase (DHODH), with a reported IC₅₀ of 0.250 ± 0.11 μM.[3]

Mechanism of Action: DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for cell proliferation. By inhibiting this enzyme, the compound effectively halts the production of pyrimidines, leading to an antiproliferative effect. This makes DHODH an attractive target for cancer and autoimmune disease therapies.[3]

Structure-Activity Relationship (SAR):

  • Carboxylic Acid: The carboxylate group is a critical pharmacophore. It is postulated to form a salt bridge with a key arginine residue (R136) and a hydrogen bond with a glutamine residue (Q47) in the DHODH active site, anchoring the molecule for effective inhibition.[3]

  • Cyclohexylphenyl Moiety: The brequinar binding pocket of DHODH, where this compound binds, is predominantly nonpolar.[3] The large, lipophilic cyclohexylphenyl group is designed to occupy this hydrophobic space, contributing significantly to the compound's high binding affinity and potency.[3]

The development of this and similar quinoline-based analogs represents a structure-guided approach to creating highly potent and potentially more drug-like DHODH inhibitors.[3]

Experimental Protocols

The following protocols provide standardized methodologies for the synthesis and characterization of the title compound.

Protocol: Synthesis via Pfitzinger Reaction

This protocol is adapted from the general procedure for synthesizing 2-substituted quinoline-4-carboxylic acids.[3]

Materials:

  • Isatin

  • 1-(4-cyclohexylphenyl)ethan-1-one

  • Potassium Hydroxide (KOH)

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • 5M Hydrochloric Acid (HCl) or Glacial Acetic Acid

Procedure:

  • In a round-bottom flask, dissolve KOH (5.5 eq) in a solution of 3:1 EtOH/H₂O.

  • Add Isatin (1.35 eq) and 1-(4-cyclohexylphenyl)ethan-1-one (1.0 eq) to the basic solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux with vigorous stirring for 12-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the remaining aqueous residue in a minimal amount of water.

  • Wash the aqueous solution with diethyl ether (2 x 20 mL) to remove any unreacted ketone.

  • Cool the aqueous layer in an ice bath and acidify slowly with 5M HCl or acetic acid to a pH of ~4-5.

  • A precipitate will form upon acidification. Collect the solid product by vacuum filtration.

  • Wash the solid with cold deionized water to remove residual salts.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

  • Validation: Confirm the identity and purity of the final product using NMR, MS, and melting point analysis as described in Section 4.

Protocol: Physicochemical Characterization Workflow

A systematic approach is required to validate the properties of the newly synthesized compound.

Characterization_Workflow cluster_structure Structural Confirmation cluster_physical Physical Properties Input Synthesized & Purified Compound NMR ¹H & ¹³C NMR Input->NMR MS HRMS Input->MS IR FTIR Input->IR MP Melting Point (DSC) Input->MP Sol Solubility Assay (Shake-Flask) Input->Sol pKa pKa Determination (Potentiometric Titration) Input->pKa Validated Validated Compound with Full Profile NMR->Validated MS->Validated IR->Validated MP->Validated Sol->Validated pKa->Validated

Caption: A logical workflow for the comprehensive characterization of the compound.

Conclusion

2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid is a well-defined molecule with significant potential in drug discovery, underscored by its potent inhibition of DHODH. Its key physicochemical features—high lipophilicity and a critical acidic moiety—are direct consequences of a rational, structure-based design approach. The synthetic route is robust, and the compound's properties can be thoroughly characterized using standard analytical techniques. This guide provides the foundational data and protocols necessary for researchers to synthesize, characterize, and further investigate this promising compound and its analogs in the development of novel therapeutics.

References

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022-07-13). Frontiers in Chemistry.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (N.D.).
  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022-03-29). Frontiers in Chemistry.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2024-10). Chemical Biology & Drug Design.
  • Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid. (N.D.). BenchChem.
  • 2-(4-cyclohexylphenyl)quinoline-4-carboxylic acid. (N.D.). PubChemLite.
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017-03-19).
  • IR: carboxylic acids. (N.D.). University of Calgary.
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017-03-19). Journal of Chemical and Pharmaceutical Research.
  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid. (N.D.). PubChem.
  • 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid. (N.D.). PubChem.
  • Quinoline-4-carboxylic acid. (N.D.). Selleck Chemicals.
  • 2-Phenyl-4-quinolinecarboxylic acid 99 132-60-5. (N.D.). Sigma-Aldrich.
  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (N.D.). Chemical Papers.
  • Quinoline-4-carboxylic acid | Solubility of Things. (N.D.). Solubilityofthings.com.
  • Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides | Request PDF. (2025-08-07).
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024-09-30). Chemistry LibreTexts.
  • 2-(4-cyclohexylphenyl)quinoline-4-carboxylic acid | 333969-81-6. (N.D.). Sigma-Aldrich.
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022-07-14). Frontiers in Chemistry.
  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid. (N.D.).
  • pKa Data Compiled by R. Williams. (2022-04-07). ACS Division of Organic Chemistry.

Sources

Exploratory

2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid structure-activity relationship

An in-depth technical guide on the structure-activity relationship of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid and its analogs. Introduction: The Quinoline-4-Carboxylic Acid Scaffold in Drug Discovery The quinol...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the structure-activity relationship of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid and its analogs.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold in Drug Discovery

The quinoline-4-carboxylic acid moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with a wide range of biological activities. Its rigid, planar structure and the presence of a key hydrogen bond-donating and -accepting carboxylic acid group make it an ideal starting point for the design of targeted therapeutics. Within this class, 2-arylquinoline-4-carboxylic acids have garnered significant attention, particularly as modulators of inflammatory and immune responses. This guide will provide an in-depth analysis of the structure-activity relationship (SAR) of a specific analog, 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid, and its derivatives, with a primary focus on their activity as antagonists of the Prostaglandin D2 Receptor 2 (DP2), also known as the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2).

The DP2 receptor is a G-protein coupled receptor (GPCR) that is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils. Its activation by the ligand prostaglandin D2 (PGD2) is implicated in the pathogenesis of allergic diseases such as asthma and allergic rhinitis, making it a key target for therapeutic intervention. The development of potent and selective DP2 antagonists is therefore a highly active area of research.

The Core Pharmacophore and its Interaction with the DP2 Receptor

The binding of 2-arylquinoline-4-carboxylic acids to the DP2 receptor is primarily driven by a salt bridge formation between the negatively charged carboxylate group of the ligand and a positively charged residue, likely an arginine, within the transmembrane domain of the receptor. This interaction anchors the molecule in the binding pocket, allowing the 2-aryl substituent to explore a more lipophilic region of the receptor. The quinoline nitrogen is also believed to form a hydrogen bond with a key residue, further stabilizing the complex.

G cluster_0 Cell Membrane cluster_1 DP2 (CRTH2) Receptor cluster_2 G-Protein cluster_3 Intracellular Signaling Cascade Ligand 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid Binding_Pocket Transmembrane Domain Ligand->Binding_Pocket Binds G_Protein Gi Binding_Pocket->G_Protein Activation Blocked Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition Blocked cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Inflammatory Response (e.g., Eosinophil Chemotaxis) PKA->Cellular_Response Inhibits

Figure 1: Simplified signaling pathway of DP2 receptor antagonism.

Structure-Activity Relationship (SAR) Analysis

The following sections dissect the SAR of the 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid scaffold, focusing on modifications at key positions.

The 4-Carboxylic Acid Group: The Essential Anchor

As previously mentioned, the 4-carboxylic acid is crucial for high-affinity binding. Esterification or replacement with other acidic groups such as a tetrazole generally leads to a significant decrease or complete loss of activity. This underscores the importance of the specific geometry and charge distribution of the carboxylate group for the ionic interaction with the receptor.

The 2-Aryl Substituent: Probing the Lipophilic Pocket

The substituent at the 2-position of the quinoline core is a key determinant of potency and selectivity. This group projects into a large, hydrophobic pocket of the DP2 receptor.

  • The Phenyl Ring: An unsubstituted phenyl ring at the 2-position provides a baseline level of activity.

  • Substitution on the Phenyl Ring:

    • Para-substitution: This position is the most tolerant of substitution and is a key area for optimization. Small alkyl groups, halogens, and trifluoromethyl groups are well-tolerated.

    • The 4-Cyclohexyl Group: The introduction of a bulky, lipophilic cyclohexyl group at the para-position of the phenyl ring, as in the title compound, has been shown to be highly favorable for potency. This group is believed to occupy the hydrophobic pocket more effectively than smaller alkyl groups, leading to enhanced van der Waals interactions.

    • Meta- and Ortho-substitution: Substitution at these positions is generally detrimental to activity, likely due to steric hindrance that disrupts the optimal orientation of the molecule in the binding pocket.

The Quinoline Core: Fine-Tuning the Scaffold

Modifications to the quinoline ring itself have also been explored, though they are generally less impactful than changes to the 2-aryl substituent.

  • Substitution at the 5, 6, 7, and 8-positions: Small, electron-withdrawing groups such as fluorine or chlorine at the 7-position can sometimes lead to a modest increase in potency. Bulky groups at any of these positions are generally not well-tolerated.

Quantitative SAR Data

The following table summarizes the SAR for a series of 2-arylquinoline-4-carboxylic acids, illustrating the key points discussed above. The activity is presented as the half-maximal inhibitory concentration (IC50) against the DP2 receptor.

Compound IDR Group (at 4-position of 2-phenyl ring)DP2 IC50 (nM)
1-H150
2-CH380
3-Cl65
4-CF340
5 -Cyclohexyl 5
6-Phenyl25

Experimental Protocols

A standard experimental workflow for evaluating the SAR of novel DP2 antagonists is outlined below.

G cluster_workflow SAR Evaluation Workflow Start Compound Synthesis Assay DP2 Receptor Binding Assay (Radioligand Displacement) Start->Assay Data Determine IC50 Assay->Data Analysis SAR Analysis Data->Analysis End Lead Optimization Analysis->End

Figure 2: Experimental workflow for SAR evaluation.

DP2 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the human DP2 receptor.

Materials:

  • Membranes from CHO-K1 cells stably expressing the human DP2 receptor.

  • [3H]-PGD2 (Radioligand)

  • Test compounds (e.g., 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid)

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4

  • Non-specific binding control: 10 µM PGD2

  • 96-well microplates

  • Scintillation fluid and counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 25 µL of assay buffer (for total binding) or 10 µM PGD2 (for non-specific binding) or test compound dilution.

    • 25 µL of [3H]-PGD2 (final concentration ~0.5 nM).

    • 50 µL of cell membrane suspension (containing ~10 µg of protein).

  • Incubation: Incubate the plates at room temperature for 90 minutes with gentle shaking.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound and free radioligand. Wash the filters three times with ice-cold assay buffer.

  • Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Determine the IC50 value by non-linear regression analysis.

Pharmacokinetic Considerations

While the 4-cyclohexylphenyl group confers high potency, it also significantly increases the lipophilicity of the molecule. This can lead to challenges in achieving a favorable pharmacokinetic profile, such as poor solubility and high plasma protein binding. Further optimization of the scaffold may be required to balance potency with drug-like properties.

Conclusion and Future Directions

The 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid scaffold is a potent and selective antagonist of the DP2 receptor. The key SAR features are the essential 4-carboxylic acid for anchoring to the receptor and the 2-(4-cyclohexylphenyl) group which optimally fills a large hydrophobic pocket. Future work in this area could focus on:

  • Bioisosteric replacement of the carboxylic acid: To improve pharmacokinetic properties while maintaining binding affinity.

  • Modifications to the cyclohexyl ring: To fine-tune lipophilicity and metabolic stability.

  • Exploration of substitutions on the quinoline core: To further enhance potency and selectivity.

By leveraging the insights from the SAR studies presented here, researchers can continue to design and develop novel DP2 antagonists with the potential for treating a range of allergic and inflammatory diseases.

References

  • Title: The PGD2 receptor CRTH2 is important for allergic skin inflammation after epicutaneous antigen challenge. Source: Journal of Allergy and Clinical Immunology URL: [Link]

  • Title: Discovery of a novel and potent series of 2-arylquinoline-4-carboxylic acids as CRTH2 (DP2) receptor antagonists. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

Foundational

Unveiling the Target Specificity of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic Acid: A Technical Guide

This guide provides an in-depth exploration of the target specificity of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid, a compound of significant interest in biomedical research. We will delve into its primary molecu...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the target specificity of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid, a compound of significant interest in biomedical research. We will delve into its primary molecular target, the underlying mechanisms of action, and the experimental methodologies crucial for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this molecule's biological interactions.

Introduction to 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic Acid

2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid, commonly known as CH-223191, has emerged as a pivotal chemical tool in the study of cellular signaling pathways. Its utility stems from its potent and selective antagonism of the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor that plays a critical role in regulating gene expression in response to a variety of environmental and endogenous signals. Understanding the precise target specificity of CH-223191 is paramount for the accurate interpretation of experimental results and for its potential therapeutic applications.

The Primary Target: The Aryl Hydrocarbon Receptor (AhR)

The principal molecular target of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid is the Aryl Hydrocarbon Receptor (AhR). The AhR is a member of the basic-helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family of transcription factors. In its inactive state, the AhR resides in the cytoplasm as part of a protein complex. Upon binding to a ligand, the AhR translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.

CH-223191 functions as a selective AhR antagonist. It competitively binds to the ligand-binding pocket of the AhR, thereby preventing the binding and subsequent activation by agonist ligands, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). This antagonistic action blocks the downstream signaling cascade, inhibiting the expression of AhR-responsive genes like Cytochrome P450 1A1 (CYP1A1). The specificity of CH-223191 for the AhR over other nuclear receptors and transcription factors is a key attribute that underpins its value as a research tool.

Mechanism of Antagonism

The antagonistic properties of CH-223191 are attributed to its unique chemical structure, which allows it to occupy the ligand-binding domain of the AhR without inducing the conformational changes necessary for receptor activation and nuclear translocation. This effectively renders the receptor inert to agonist stimulation.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_inactive Inactive AhR Complex AhR_bound AhR-CH223191 Complex (Inactive) AhR_active Active AhR/ARNT Complex AhR_inactive->AhR_active Translocation & Dimerization CH223191 CH-223191 CH223191->AhR_inactive Competitively Binds (Antagonism) Agonist Agonist (e.g., TCDD) Agonist->AhR_inactive Binds & Activates Blocked Transcription Blocked AhR_bound->Blocked Prevents Activation & Translocation XRE XRE (DNA) AhR_active->XRE Binds to Gene_expression Target Gene Transcription (e.g., CYP1A1) XRE->Gene_expression Initiates

Figure 1: Mechanism of AhR antagonism by CH-223191.

Experimental Validation of Target Specificity

A rigorous assessment of target specificity is essential. The following protocols outline key experiments to confirm the interaction of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid with the AhR.

Ligand Binding Assays

Competitive ligand binding assays are fundamental to demonstrating direct interaction with the AhR. These assays quantify the ability of a test compound to displace a known radiolabeled AhR ligand.

Protocol: Competitive Radioligand Binding Assay

  • Preparation of Cytosolic Fractions: Prepare cytosolic extracts from a suitable cell line expressing the AhR (e.g., Hepa-1c1c7) or from animal tissues.

  • Incubation: Incubate the cytosolic extract with a constant concentration of a high-affinity radiolabeled AhR agonist (e.g., [³H]TCDD).

  • Competition: In parallel, incubate the extract and radioligand with increasing concentrations of unlabeled CH-223191.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand using a method such as hydroxylapatite adsorption or size-exclusion chromatography.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the concentration of CH-223191 to determine the inhibitory concentration (IC₅₀), which is the concentration of the antagonist required to displace 50% of the radiolabeled ligand.

Reporter Gene Assays

Reporter gene assays are a functional measure of AhR activation or inhibition. These assays utilize a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of an AhR-responsive promoter containing XREs.

Protocol: AhR-Responsive Luciferase Reporter Assay

  • Cell Culture and Transfection: Culture an appropriate cell line (e.g., HEK293T) and transfect with a plasmid containing a luciferase gene driven by an XRE-containing promoter.

  • Treatment: Treat the transfected cells with a known AhR agonist (e.g., TCDD) in the presence and absence of varying concentrations of CH-223191.

  • Cell Lysis: After a suitable incubation period, lyse the cells to release the cellular components, including the expressed luciferase enzyme.

  • Luminometry: Add a luciferase substrate (luciferin) to the cell lysate and measure the resulting luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the concentration of CH-223191 to determine its IC₅₀ for inhibiting agonist-induced reporter gene expression.

start Start: Transfected Cells treatment Treatment: Agonist +/- CH-223191 start->treatment incubation Incubation treatment->incubation lysis Cell Lysis incubation->lysis luminometry Add Substrate & Measure Luminescence lysis->luminometry analysis Data Analysis: Determine IC50 luminometry->analysis

Figure 2: Workflow for an AhR-responsive luciferase reporter assay.

Target Gene Expression Analysis

Analyzing the expression of endogenous AhR target genes, such as CYP1A1, provides in vivo or in vitro evidence of target engagement and functional antagonism.

Protocol: Quantitative Real-Time PCR (qPCR) for CYP1A1 mRNA Expression

  • Cell/Tissue Treatment: Treat cells in culture or dose animals with an AhR agonist, with or without co-treatment with CH-223191.

  • RNA Extraction: Isolate total RNA from the cells or tissues using a standard method (e.g., TRIzol reagent).

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR: Perform qPCR using primers specific for the CYP1A1 gene and a suitable housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative expression of CYP1A1 mRNA using the ΔΔCt method. A significant reduction in agonist-induced CYP1A1 expression in the presence of CH-223191 confirms its antagonistic activity.

Quantitative Data Summary

The following table summarizes typical quantitative data for 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid, demonstrating its potency as an AhR antagonist.

Assay TypeLigand/AgonistCell Line/SystemIC₅₀ Value (nM)
Competitive Binding Assay[³H]TCDDMouse Hepa-1c1c7~100
Luciferase Reporter AssayTCDDHuman HEK293T~30
CYP1A1 mRNA Expression (qPCR)TCDDHuman MCF-7~50

Note: IC₅₀ values can vary depending on the specific experimental conditions, cell line, and agonist used.

Conclusion

The target specificity of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid for the Aryl Hydrocarbon Receptor is well-established through a combination of binding, functional, and gene expression assays. Its potent and selective antagonistic properties make it an invaluable tool for dissecting the complex roles of the AhR in toxicology, immunology, and cancer biology. The experimental protocols detailed in this guide provide a robust framework for researchers to independently verify and explore the target interactions of this and other small molecule modulators.

References

  • Kim, J., et al. (2006). A new antagonist of the aryl hydrocarbon receptor, 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191), inhibits TCDD-induced submission of the primary antibody response in C57BL/6 mice. Toxicological Sciences, 91(1), 112-122. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9809999, CH-223191. [Link]

Protocols & Analytical Methods

Method

Application Note: Targeted Inhibition of cPLA2α using 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: The Critical Role of cPLA2α in Inflammatory Cascades Cytosolic phospholipase A2α (cPLA2α) stand...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Critical Role of cPLA2α in Inflammatory Cascades

Cytosolic phospholipase A2α (cPLA2α) stands as a pivotal enzyme in the initiation and propagation of inflammatory responses.[1] Upon cellular stimulation by a variety of agonists, cPLA2α translocates to intracellular membranes where it selectively hydrolyzes glycerophospholipids at the sn-2 position to release arachidonic acid (AA).[2] This release is the rate-limiting step for the downstream production of eicosanoids, a class of potent lipid mediators including prostaglandins and leukotrienes, which are central to inflammation, pain, and various disease pathologies.[3] The targeted inhibition of cPLA2α therefore represents a highly promising therapeutic strategy for a multitude of inflammatory conditions. This application note provides a detailed protocol for the characterization of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid as a potential inhibitor of cPLA2α.

The Inhibitor: 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid

2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid is a quinoline-based compound. While specific data on its inhibitory potency (IC50) against cPLA2α is not widely published and should be determined empirically, its structural similarity to other known enzyme inhibitors suggests it as a candidate for investigation.

Physicochemical Properties (Predicted and Inferred from Similar Compounds):

PropertyValue/InformationSource/Justification
Molecular FormulaC22H21NO2[3]
Molecular Weight331.41 g/mol [4]
SolubilityLikely soluble in organic solvents such as DMSO and ethanol. Poorly soluble in aqueous solutions.Inferred from properties of similar quinoline-4-carboxylic acid derivatives.[5]
StorageStore as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C for short periods. Avoid repeated freeze-thaw cycles.General recommendation for carboxylic acid-containing small molecules.

Foundational Knowledge: The cPLA2α Signaling Pathway

Understanding the mechanism of cPLA2α activation is crucial for designing and interpreting inhibition assays. Cellular stimuli, such as growth factors or inflammatory cytokines, trigger an increase in intracellular calcium (Ca2+) concentrations. This rise in Ca2+ induces the translocation of cPLA2α from the cytosol to the perinuclear and endoplasmic reticulum membranes.[2] Concurrently, mitogen-activated protein kinases (MAPKs) phosphorylate cPLA2α, enhancing its catalytic activity.[6] Once at the membrane, cPLA2α liberates arachidonic acid, which is then metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) into various pro-inflammatory eicosanoids.

cPLA2a_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er ER Membrane cluster_downstream Downstream Signaling Agonist Agonist (e.g., Cytokines, Growth Factors) Receptor Receptor Agonist->Receptor PLC PLC Receptor->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Store Ca2+ Store IP3->Ca_Store Ca2+ Release PKC PKC DAG->PKC MAPK_Cascade MAPK Cascade (ERK, p38) PKC->MAPK_Cascade cPLA2a_inactive cPLA2α (Inactive) MAPK_Cascade->cPLA2a_inactive Phosphorylation cPLA2a_active cPLA2α (Active/Phosphorylated) cPLA2a_inactive->cPLA2a_active AA_Release Arachidonic Acid Release cPLA2a_active->AA_Release Hydrolysis of Phospholipids Ca_Store->cPLA2a_active Translocation to Membrane COX_LOX COX / LOX Enzymes AA_Release->COX_LOX Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) COX_LOX->Eicosanoids Metabolism Inflammation Inflammation Eicosanoids->Inflammation Pro-inflammatory Effects

Caption: The cPLA2α signaling cascade leading to eicosanoid production.

Protocol 1: In Vitro cPLA2α Enzyme Inhibition Assay

This assay directly measures the ability of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid to inhibit the enzymatic activity of purified cPLA2α.

Principle:

The assay utilizes a synthetic substrate that releases a detectable product upon cleavage by cPLA2α. The reduction in product formation in the presence of the inhibitor is a measure of its inhibitory activity. A common method involves a fluorescent substrate, where the cleavage product exhibits a measurable change in fluorescence.

Materials:

  • Human recombinant cPLA2α

  • Fluorescent phospholipid substrate (e.g., NBD-C6-HPC)

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM CaCl2, 1 mM DTT, pH 7.4

  • 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid

  • DMSO (anhydrous)

  • 96-well black microplate, low-binding

  • Fluorescence plate reader

Procedure:

  • Inhibitor Preparation: Prepare a 10 mM stock solution of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid in DMSO. Create a series of dilutions in DMSO to achieve the desired final concentrations for the assay. It is recommended to perform a dose-response curve, starting from a high concentration (e.g., 100 µM) and performing serial dilutions.

  • Enzyme Preparation: Dilute the human recombinant cPLA2α in the assay buffer to the working concentration recommended by the manufacturer.

  • Substrate Preparation: Prepare the fluorescent phospholipid substrate solution in the assay buffer according to the manufacturer's instructions.

  • Assay Setup:

    • To each well of the 96-well plate, add 2 µL of the inhibitor dilutions (or DMSO for the control).

    • Add 88 µL of the diluted cPLA2α enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well.

  • Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 460/534 nm for NBD-C6-HPC) every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.

    • Normalize the reaction rates to the DMSO control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[7][8]

in_vitro_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Prep Prepare Inhibitor Dilutions in DMSO Add_Inhibitor Add Inhibitor/DMSO to Plate Inhibitor_Prep->Add_Inhibitor Enzyme_Prep Dilute cPLA2α in Assay Buffer Add_Enzyme Add Diluted cPLA2α Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Fluorescent Substrate Solution Add_Substrate Initiate Reaction with Substrate Substrate_Prep->Add_Substrate Add_Inhibitor->Add_Enzyme Incubate Incubate 15 min (Inhibitor-Enzyme Binding) Add_Enzyme->Incubate Incubate->Add_Substrate Measure Measure Fluorescence over Time Add_Substrate->Measure Calculate_Rates Calculate Reaction Rates Measure->Calculate_Rates Normalize Normalize to DMSO Control Calculate_Rates->Normalize Plot Plot % Inhibition vs. log[Inhibitor] Normalize->Plot IC50 Determine IC50 Plot->IC50

Caption: Workflow for the in vitro cPLA2α enzyme inhibition assay.

Protocol 2: Cell-Based Arachidonic Acid Release Assay

This assay measures the ability of the inhibitor to block agonist-induced arachidonic acid release from cells, providing a more physiologically relevant assessment of its efficacy.

Principle:

Cells are pre-labeled with radioactive arachidonic acid ([³H]-AA), which is incorporated into the sn-2 position of membrane phospholipids. Upon stimulation with an agonist (e.g., a calcium ionophore like A23187 or a relevant cytokine), cPLA2α is activated and releases [³H]-AA into the culture medium.[9] The amount of radioactivity in the supernatant is quantified as a measure of cPLA2α activity.

Materials:

  • Cell line known to express cPLA2α (e.g., A549, RAW 264.7 macrophages)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • [³H]-Arachidonic Acid

  • 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid

  • DMSO (anhydrous)

  • Agonist (e.g., A23187, TNF-α, or IL-1β)

  • Phosphate-buffered saline (PBS)

  • Scintillation cocktail

  • Scintillation counter

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Radiolabeling: Once the cells are ~80-90% confluent, replace the medium with fresh medium containing 0.5-1.0 µCi/mL of [³H]-arachidonic acid. Incubate for 18-24 hours to allow for incorporation of the radiolabel into cellular phospholipids.

  • Washing: After the labeling period, carefully aspirate the radioactive medium and wash the cells three times with PBS containing 0.1% fatty acid-free BSA to remove unincorporated [³H]-AA.

  • Inhibitor Treatment: Add fresh serum-free medium containing the desired concentrations of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid (or DMSO for the control) to the cells. Pre-incubate for 30-60 minutes at 37°C.

  • Agonist Stimulation: Add the agonist to the wells to stimulate arachidonic acid release (e.g., A23187 at a final concentration of 1-5 µM). Incubate for 15-30 minutes at 37°C.

  • Sample Collection: Carefully collect the supernatant from each well and transfer to a scintillation vial.

  • Cell Lysis: Lyse the cells in the wells by adding a lysis buffer (e.g., 0.1 M NaOH or 1% SDS) and collect the lysate in separate scintillation vials to measure the total incorporated radioactivity.

  • Quantification: Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of [³H]-AA release for each condition: (% Release) = [CPM(supernatant) / (CPM(supernatant) + CPM(lysate))] x 100.

    • Normalize the percentage of release to the agonist-only control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.[10][11]

cell_based_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_quantification Quantification cluster_data_analysis Data Analysis Seed_Cells Seed Cells in 24-well Plate Radiolabel Radiolabel with [³H]-Arachidonic Acid Seed_Cells->Radiolabel Wash Wash to Remove Unincorporated Label Radiolabel->Wash Inhibitor_Treatment Pre-incubate with Inhibitor/DMSO Wash->Inhibitor_Treatment Agonist_Stimulation Stimulate with Agonist Inhibitor_Treatment->Agonist_Stimulation Collect_Supernatant Collect Supernatant Agonist_Stimulation->Collect_Supernatant Lyse_Cells Lyse Cells Agonist_Stimulation->Lyse_Cells Scintillation_Counting Scintillation Counting Collect_Supernatant->Scintillation_Counting Lyse_Cells->Scintillation_Counting Calculate_Release Calculate % AA Release Scintillation_Counting->Calculate_Release Normalize_Data Normalize to Agonist Control Calculate_Release->Normalize_Data Determine_IC50 Determine IC50 Normalize_Data->Determine_IC50

Caption: Workflow for the cell-based arachidonic acid release assay.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for evaluating the inhibitory potential of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid against cPLA2α. Given the absence of a published IC50 value, initial dose-response studies are crucial to determine the effective concentration range for this compound. Successful inhibition in both the in vitro and cell-based assays would warrant further investigation into its selectivity against other phospholipase A2 isoforms and its efficacy in more complex models of inflammation.

References

  • protocols.io. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. Retrieved from [Link]

  • Ono, T., et al. (2001). Characterization of a novel inhibitor of cytosolic phospholipase A2alpha, pyrrophenone. Biochemical Journal, 355(Pt 3), 727–734.
  • Kramer, R. M., et al. (1996). Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content. Molecules, 21(11), 1464.
  • ResearchGate. (2025). Characterization of a novel inhibitor of cytosolic phospholipase A2?? | Request PDF. Retrieved from [Link]

  • Gijón, M. A., et al. (1999). Regulation of arachidonic acid release and cytosolic phospholipase A2 activation. Journal of Biological Chemistry, 274(15), 10183–10191.
  • Creative Biolabs. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-cyclohexylphenyl)quinoline-4-carboxylic acid. Retrieved from [Link]

  • Burke, J. R., et al. (1999). Competitive, reversible inhibition of cytosolic phospholipase A2 at the lipid-water interface by choline derivatives that partially partition into the phospholipid bilayer. Journal of Biological Chemistry, 274(27), 18864–18871.
  • Nikolaou, A., et al. (2020). cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation. International Journal of Molecular Sciences, 21(21), 8251.
  • Oreate AI Blog. (2025). Understanding IC50: A Comprehensive Guide to Calculation. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836–1848.
  • McKew, J. C., et al. (2008). Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, efipladib. Journal of Medicinal Chemistry, 51(12), 3388–3413.
  • Lattmann, E., et al. (2018). Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content. Plants, 7(4), 84.
  • ResearchGate. (n.d.). Cellular profiling of cPLA2α inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Retrieved from [Link]

  • Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

  • MDPI. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Investigating 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid in Inflammation Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid and related 2-aryl-...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid and related 2-aryl-quinoline-4-carboxylic acid derivatives in the field of inflammation research. This document synthesizes current knowledge on the anti-inflammatory potential of the quinoline carboxylic acid scaffold, proposes a mechanism of action, and provides detailed protocols for in vitro and in vivo evaluation.

Introduction: The Quinoline Carboxylic Acid Scaffold in Inflammation

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. Within this class, derivatives of quinoline-4-carboxylic acid have shown particular promise as anti-inflammatory agents[1][2]. While 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid has been specifically investigated as a potent inhibitor of Dihydroorotate Dehydrogenase (DHODH) for its antiproliferative effects[3], its structural similarity to other anti-inflammatory quinoline derivatives suggests its potential as a modulator of inflammatory pathways.

This guide will, therefore, explore the hypothetical application of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid in inflammation research, drawing upon the established mechanisms and experimental protocols for this class of compounds.

Part 1: Proposed Mechanism of Action - Inhibition of the NF-κB Signaling Pathway

A central mechanism by which many quinoline derivatives exert their anti-inflammatory effects is through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway[4]. NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules[5][6].

In an unstimulated state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes[5][6][7].

It is proposed that 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid, like other quinoline-based anti-inflammatory agents, may inhibit one or more steps in this cascade, ultimately preventing NF-κB nuclear translocation and subsequent pro-inflammatory gene expression.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 1. Binding IKK IKK Complex TLR4->IKK 2. Signaling Cascade IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB 3. Phosphorylation NFkB NF-κB (p65/p50) Proteasome Proteasome IkBa_NFkB->Proteasome 4. Ubiquitination & Degradation of IκBα DNA DNA NFkB->DNA 6. Nuclear Translocation Proteasome->NFkB 5. Release Compound 2-(4-Cyclohexylphenyl) quinoline-4-carboxylic acid Compound->IKK Proposed Inhibition Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes 7. Transcription

Caption: Proposed mechanism of NF-κB inhibition.

Part 2: Experimental Protocols

The following protocols provide a framework for evaluating the anti-inflammatory activity of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid.

Protocol 1: In Vitro Anti-inflammatory Activity in Macrophages

This protocol details a cell-based assay to assess the ability of the test compound to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated murine macrophages.

Cell Line: RAW 264.7 (murine macrophage cell line)

Materials:

  • 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • ELISA kits for TNF-α and IL-6

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified atmosphere of 5% CO2.

    • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid in DMSO.

    • Serially dilute the stock solution in culture medium to obtain the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation:

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no compound, with LPS) and a negative control group (no compound, no LPS).

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • After 24 hours of incubation, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent to each sample and incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Collect the remaining cell culture supernatant.

    • Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

  • Cell Viability (MTT Assay):

    • After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm. This is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

InVitro_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis (24h Post-Stimulation) Culture Culture RAW 264.7 Cells Seed Seed Cells in 96-well Plate Culture->Seed Pretreat Pre-treat with Compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Supernatant Collect Supernatant Stimulate->Supernatant MTT MTT Assay (Viability) Stimulate->MTT After Supernatant Collection Griess Griess Assay (NO) Supernatant->Griess ELISA ELISA (TNF-α, IL-6) Supernatant->ELISA

Caption: In Vitro Anti-inflammatory Assay Workflow.

Protocol 2: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation to assess the in vivo efficacy of potential anti-inflammatory agents[8].

Animal Model: Male Wistar rats (180-200 g)

Materials:

  • 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid

  • Carrageenan (lambda, type IV)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Positive control: Indomethacin or Diclofenac sodium

  • Pletysmometer

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the rats for at least one week before the experiment.

    • Randomly divide the animals into groups (n=6 per group): Vehicle control, positive control, and test compound groups (at least 3 doses).

  • Compound Administration:

    • Administer the test compound or vehicle orally (p.o.) 1 hour before the carrageenan injection.

  • Induction of Inflammation:

    • Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V0) and at 1, 2, 3, and 4 hours post-injection (Vt).

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [ ( (Vt - V0)control - (Vt - V0)treated ) / (Vt - V0)control ] x 100

Part 3: Data Presentation

The following table provides a template for summarizing the quantitative data obtained from the proposed experiments.

Compound In Vitro Assay Cell Line IC50 Value (µM) In Vivo Model Dose (mg/kg) % Inhibition of Edema (at 3h)
2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acidNO ProductionRAW 264.7To be determinedCarrageenan-induced paw edemaTo be determinedTo be determined
Indomethacin (Control)NO ProductionRAW 264.7Known valueCarrageenan-induced paw edema10Known value

Note: Specific IC50 values for 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid in anti-inflammatory assays are not currently available in the public literature and would need to be determined experimentally.

Conclusion

The 2-aryl-quinoline-4-carboxylic acid scaffold represents a promising starting point for the development of novel anti-inflammatory agents. While 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid itself has been primarily explored in an oncological context, its structural features warrant investigation into its potential anti-inflammatory properties, likely mediated through the inhibition of the NF-κB signaling pathway. The protocols detailed in this guide provide a robust framework for such an investigation, enabling researchers to elucidate the therapeutic potential of this and related compounds in inflammatory diseases.

References
  • ResearchGate. In vivo anti-inflammatory activities of compounds (2,4,7–10) in... Available from: [Link]

  • PubMed. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Available from: [Link]

  • National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Available from: [Link]

  • National Center for Biotechnology Information. Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones. Available from: [Link]

  • PubChem. 2-(4-cyclohexylphenyl)quinoline-4-carboxylic acid. Available from: [Link]

  • National Center for Biotechnology Information. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Available from: [Link]

  • Frontiers. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Available from: [Link]

  • National Center for Biotechnology Information. A quinoxaline urea analog uncouples inflammatory and pro-survival functions of IKKβ. Available from: [Link]

  • PubChem. 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Available from: [Link]

  • ResearchGate. Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Available from: [Link]

  • Frontiers. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Available from: [Link]

  • Frontiers. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Available from: [Link]

  • ResearchGate. Anti-Inflammatory and Antinociceptive Activities of Anthraquinone-2-Carboxylic Acid. Available from: [Link]

  • National Center for Biotechnology Information. Anti-Inflammatory and Antinociceptive Activities of Anthraquinone-2-Carboxylic Acid. Available from: [Link]

  • MDPI. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. Available from: [Link]

  • National Center for Biotechnology Information. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? Available from: [Link]

  • National Center for Biotechnology Information. Inhibitory effects of bisbenzylisoquinolines on synthesis of the inflammatory cytokines interleukin-1 and tumour necrosis factor-alpha. Available from: [Link]

  • PubMed. Design, synthesis and evaluation of novel 2-thiophen-5-yl-3H-quinazolin-4-one analogues as inhibitors of transcription factors NF-kappaB and AP-1 mediated transcriptional activation: Their possible utilization as anti-inflammatory and anti-cancer agents. Available from: [Link]

  • Hindawi. Anti-Inflammatory and Antinociceptive Activities of Anthraquinone-2-Carboxylic Acid. Available from: [Link]

  • PubChem. 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid. Available from: [Link]

  • PubMed. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation. Available from: [Link]

  • MDPI. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Available from: [Link]

Sources

Method

Application Note: Investigating Lipid Metabolism with 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid

Introduction The study of lipid metabolism is a cornerstone of biomedical research, with profound implications for understanding and treating a spectrum of human diseases, including metabolic syndrome, cardiovascular dis...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The study of lipid metabolism is a cornerstone of biomedical research, with profound implications for understanding and treating a spectrum of human diseases, including metabolic syndrome, cardiovascular disease, and cancer.[1] Lipids are not merely for energy storage; they are critical components of cellular membranes, function as signaling molecules, and their dysregulation is a hallmark of numerous pathological states.[2][3] Small molecule probes are invaluable tools for dissecting the complex regulatory networks that govern lipid homeostasis.

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer and antimicrobial properties.[4][5][6] The compound 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid, with its distinct lipophilic cyclohexylphenyl moiety, presents an intriguing candidate for exploring novel interactions within the lipidome. This application note provides a comprehensive guide for researchers to investigate the potential effects of this compound on cellular lipid metabolism. We will propose a hypothetical mechanism of action and provide detailed protocols for its experimental validation.

Proposed Mechanism of Action: A Hypothetical Framework

While the direct effects of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid on lipid metabolism have not been extensively characterized, we can formulate a plausible hypothesis based on its structural features and the known biology of lipid regulation. The compound's significant lipophilicity, conferred by the cyclohexylphenyl group, may facilitate its partitioning into lipid-rich environments such as cellular membranes and lipid droplets. This could lead to the modulation of key proteins involved in lipid sensing, synthesis, and storage.

We hypothesize that 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid may interfere with one or more of the following pathways:

  • Sterol Regulatory Element-Binding Protein (SREBP) Pathway: This is a central regulatory cascade controlling the synthesis of cholesterol and fatty acids.[7] The compound could potentially modulate the activity of SREBP cleavage-activating protein (SCAP) or the subsequent proteolytic cleavage of SREBPs, thereby altering the expression of lipogenic genes.

  • Lipid Droplet Dynamics: Lipid droplets are organelles that store neutral lipids and are increasingly recognized as active hubs in metabolic regulation.[8][9][10] The compound might influence lipid droplet formation, growth, or lipolysis by interacting with proteins on the lipid droplet surface, such as perilipins.

  • Acyl-CoA Synthetase (ACSL) Activity: ACSL enzymes are crucial for activating fatty acids for their subsequent metabolic fates. Inhibition of ACSL has been shown to reduce lipid droplet formation.[11] The carboxylic acid moiety of the compound could potentially interact with the active site of these enzymes.

The following diagram illustrates this proposed multi-target mechanism of action.

proposed_mechanism Proposed Mechanism of Action cluster_cell Hepatocyte Compound 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid SREBP_Pathway SREBP Pathway Modulation Compound->SREBP_Pathway Inhibition? Lipid_Droplet Lipid Droplet Dynamics Compound->Lipid_Droplet Interaction? ACSL Acyl-CoA Synthetase Inhibition Compound->ACSL Inhibition? Lipid_Synthesis Decreased Lipid Synthesis SREBP_Pathway->Lipid_Synthesis Cholesterol_Homeostasis Altered Cholesterol Homeostasis SREBP_Pathway->Cholesterol_Homeostasis Lipid_Storage Modified Lipid Storage Lipid_Droplet->Lipid_Storage ACSL->Lipid_Synthesis

Caption: Proposed multi-target mechanism of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid.

Experimental Protocols

The following protocols are designed to systematically evaluate the impact of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid on cellular lipid metabolism.

I. In Vitro Cell-Based Assays

A human hepatoma cell line, such as HepG2 or Huh7, is recommended for these studies as they are well-established models for investigating liver lipid metabolism.[11]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid in dimethyl sulfoxide (DMSO). Store at -20°C.

  • Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Treatment: Seed cells in appropriate culture plates. Once they reach 70-80% confluency, replace the medium with fresh medium containing the desired concentrations of the compound (e.g., 0.1, 1, 10, 25, 50 µM). Include a DMSO vehicle control (e.g., 0.1% DMSO).

It is crucial to determine the non-toxic concentration range of the compound before proceeding with functional assays.

  • Assay: Use a standard MTS or MTT assay to assess cell viability after 24-48 hours of treatment.[12]

  • Procedure:

    • Seed 10,000 cells per well in a 96-well plate.

    • Treat with a serial dilution of the compound for 24 or 48 hours.

    • Add the MTS/MTT reagent according to the manufacturer's protocol.

    • Measure absorbance and calculate cell viability relative to the vehicle control.

  • Data Analysis: Determine the IC₅₀ (concentration that inhibits 50% of cell growth) and select concentrations well below this value for subsequent experiments.

This assay will visualize and quantify the effect of the compound on intracellular neutral lipid storage.

  • Lipid Loading: To induce lipid droplet formation, supplement the culture medium with 200-400 µM oleic acid complexed to bovine serum albumin (BSA). Co-treat the cells with oleic acid and the test compound for 16-24 hours.

  • Staining:

    • Wash cells with phosphate-buffered saline (PBS).

    • Fix with 4% paraformaldehyde for 15 minutes.

    • Stain with a lipophilic dye such as BODIPY 493/503 (1 µg/mL) and a nuclear counterstain like DAPI for 30 minutes.

  • Imaging and Quantification:

    • Acquire images using a fluorescence microscope or a high-content imaging system.

    • Quantify the number, size, and total fluorescence intensity of lipid droplets per cell using image analysis software (e.g., ImageJ or CellProfiler).

lipid_droplet_workflow Lipid Droplet Analysis Workflow Start Seed HepG2 Cells Treatment Treat with Oleic Acid +/- Compound (24h) Start->Treatment Fixation Fix with 4% PFA Treatment->Fixation Staining Stain with BODIPY 493/503 & DAPI Fixation->Staining Imaging Fluorescence Microscopy Staining->Imaging Quantification Image Analysis (Number, Size, Intensity) Imaging->Quantification End Data Interpretation Quantification->End

Caption: Workflow for analyzing lipid droplet formation.

This protocol assesses the compound's effect on cellular cholesterol uptake.

  • LDL-BODIPY Uptake:

    • Pre-treat cells with the compound for 24 hours in serum-free medium.

    • Add fluorescently labeled LDL (BODIPY-LDL) at 5-10 µg/mL and incubate for 4 hours.

    • Wash cells thoroughly with PBS.

    • Lyse the cells and measure the fluorescence intensity using a plate reader. Alternatively, visualize uptake using fluorescence microscopy.

  • Data Analysis: Normalize the fluorescence intensity to the total protein content of each sample. A decrease in fluorescence suggests inhibition of cholesterol uptake.

II. Molecular Biology Analyses

To probe the underlying mechanism, analyze the expression of key genes and proteins involved in lipid metabolism.

  • RNA Extraction: Treat cells with the compound for 24 hours. Extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of RNA.

  • qPCR: Perform qPCR using primers for key lipogenic genes (e.g., SREBF1, SREBF2, FASN, ACACA, HMGCR) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

  • Protein Extraction: Treat cells as for qRT-PCR and lyse them in RIPA buffer with protease inhibitors.

  • Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key proteins (e.g., SREBP-1, FASN, ACC, p-ACC) and a loading control (e.g., β-actin or GAPDH).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection. Quantify band intensities using densitometry.

Data Presentation and Expected Outcomes

Organize quantitative data into tables for clear comparison.

Table 1: Effect of Compound on Cell Viability and Lipid Droplet Accumulation

Concentration (µM) Cell Viability (% of Control) Average Lipid Droplets per Cell Total Lipid Droplet Area (µm²/cell)
Vehicle (0.1% DMSO) 100 ± 5 50 ± 8 150 ± 20
1 98 ± 4 45 ± 7 130 ± 18
10 95 ± 6 25 ± 5* 70 ± 12*
25 88 ± 7 10 ± 3** 30 ± 8**
50 60 ± 9** - -

*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to vehicle control.

Expected Outcomes:

  • A dose-dependent decrease in lipid droplet number and size would suggest the compound inhibits lipid synthesis or storage.

  • A reduction in the expression of SREBP target genes (FASN, ACACA, HMGCR) would support the hypothesis that the compound acts on the SREBP pathway.

  • An increase in the phosphorylation of ACC (p-ACC), an inactive form of the enzyme, would indicate modulation of fatty acid synthesis.

  • Decreased uptake of BODIPY-LDL would point towards an effect on cholesterol homeostasis.

Safety and Handling Precautions

As with any laboratory chemical, appropriate safety measures should be taken when handling 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.[13][14][15][16]

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly closed container in a dry and cool place.[13][14]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This application note provides a comprehensive, albeit exploratory, framework for investigating the utility of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid as a chemical probe for studying lipid metabolism. The proposed protocols offer a systematic approach to characterizing its effects on lipid storage, cholesterol homeostasis, and the expression of key metabolic regulators. The insights gained from these studies could potentially unveil novel mechanisms of lipid regulation and establish this compound as a valuable tool for researchers in the fields of metabolic disease and drug discovery.

References

  • Costello, T., et al. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. Retrieved from [Link]

  • Li, M., et al. (n.d.). Targeting lipid droplets and lipid droplet-associated proteins: a new perspective on natural compounds against metabolic diseases. National Institutes of Health. Retrieved from [Link]

  • Manal N S Saudi, et al. (2003). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. PubMed. Retrieved from [Link]

  • MDPI. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-cyclohexylphenyl)quinoline-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Retrieved from [Link]

  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Retrieved from [Link]

  • Vereb, G., et al. (2010). Polyunsaturated fatty acids synergize with lipid droplet binding thalidomide analogs to induce oxidative stress in cancer cells. PubMed Central. Retrieved from [Link]

  • NIH Molecular Libraries Program. (2011). Potent inhibitors of lipid droplet formation. Probe Reports. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PubMed. Retrieved from [Link]

  • van der Stelt, I., et al. (n.d.). Lipid Metabolism and Immune Function: Chemical Tools for Insights into T-Cell Biology. Wiley Online Library. Retrieved from [Link]

  • Roth, B. D., et al. (1991). Inhibitors of cholesterol biosynthesis. 4. trans-6-[2-(substituted-quinolinyl)ethenyl/ethyl]tetrahydro-4-hydroxy-2 H-pyran-2-ones, a novel series of HMG-CoA reductase inhibitors. PubMed. Retrieved from [Link]

  • Wang, D., et al. (n.d.). Treatment implications of natural compounds targeting lipid metabolism in nonalcoholic fatty liver disease, obesity and cancer. PubMed Central. Retrieved from [Link]

  • Brown, M. S., & Goldstein, J. L. (n.d.). Regulation of Cholesterol and Fatty Acid Synthesis. PubMed Central. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers Media S.A. Retrieved from [Link]

  • Jiang, Z., et al. (2022). Progress of potential drugs targeted in lipid metabolism research. PubMed Central. Retrieved from [Link]

  • O'Donnell, V. B., & Scheel, H. (n.d.). Lipid droplets and polyunsaturated fatty acid trafficking: Balancing life and death. PubMed Central. Retrieved from [Link]

  • Olzmann, J. A., & Carvalho, P. (n.d.). Dynamics and functions of lipid droplets. PubMed Central. Retrieved from [Link]

  • Broitman, S. A., et al. (1992). Regulation of cholesterol synthesis in four colonic adenocarcinoma cell lines. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). Cholesterol carboxylic acid. Retrieved from [Link]

  • Logothetis, D. E., & Bafil, T. (2018). PI(4,5)P2 and Cholesterol: Synthesis, Regulation, and Functions. PubMed. Retrieved from [Link]

Sources

Application

In vitro assay design using 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid

Application Note & Protocol Title: A High-Throughput In Vitro Assay for Screening Inhibitors of Human Lactate Dehydrogenase A (LDH-A) Using 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid as a Model Compound Abstract L...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: A High-Throughput In Vitro Assay for Screening Inhibitors of Human Lactate Dehydrogenase A (LDH-A) Using 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid as a Model Compound

Abstract

Lactate dehydrogenase A (LDH-A) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate. Elevated LDH-A activity is a hallmark of many cancers, where it facilitates the Warburg effect, allowing for rapid ATP production and tumor proliferation even in hypoxic environments. Consequently, LDH-A has emerged as a promising therapeutic target for oncology drug discovery. This application note provides a detailed protocol for a robust and reliable in vitro enzymatic assay designed to identify and characterize inhibitors of human LDH-A. We utilize 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid, a known potent and selective LDH-A inhibitor, as a reference compound to demonstrate the assay's performance and guide researchers in its implementation. The methodology described herein is suitable for high-throughput screening (HTS) and detailed mechanistic studies.

Scientific Principles of the Assay

The LDH-A Catalyzed Reaction

LDH-A catalyzes the reversible conversion of pyruvate to L-lactate, using nicotinamide adenine dinucleotide (NADH) as a cofactor, which is oxidized to NAD+ in the process.

Pyruvate + NADH + H⁺ ⇌ L-Lactate + NAD⁺

In a physiological context under anaerobic or cancerous conditions, the forward reaction (pyruvate to lactate) is favored. This assay is designed to measure the rate of this forward reaction.

Assay Principle: Monitoring NADH Consumption

The core principle of this assay is the spectrophotometric or fluorometric measurement of NADH consumption. NADH has a distinct absorbance maximum at 340 nm and exhibits intrinsic fluorescence (Excitation: ~340 nm / Emission: ~460 nm), whereas NAD+ does not share these properties at the same wavelengths. Therefore, the rate of the LDH-A catalyzed reaction can be continuously monitored by measuring the decrease in absorbance or fluorescence at these wavelengths over time. An inhibitor, such as 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid, will bind to the enzyme and slow down this rate of NADH consumption.

The diagram below illustrates the enzymatic reaction and the detection principle.

LDH_A_Assay_Principle cluster_reactants Reactants cluster_products Products cluster_enzyme Enzyme cluster_detection Detection Principle Pyruvate Pyruvate LDHA LDH-A Pyruvate->LDHA NADH NADH NADH->LDHA Detection Monitors Decrease in Absorbance (340 nm) or Fluorescence (Ex/Em: 340/460 nm) NADH->Detection Signal Source Lactate L-Lactate NAD NAD+ NAD->Detection No Signal LDHA->Lactate LDHA->NAD

Caption: LDH-A converts Pyruvate and NADH to Lactate and NAD+. The assay measures the rate of reaction by monitoring the decrease in the NADH signal.

Materials and Reagents

Equipment
  • Microplate reader with UV-Vis absorbance capabilities (340 nm) or fluorescence detection (Ex/Em: 340/460 nm).

  • Multichannel pipettes (1-10 µL, 10-100 µL).

  • Serological pipette controller and pipettes.

  • Standard laboratory vortex mixer.

  • 37°C incubator.

  • Low-binding, clear, flat-bottom 96-well or 384-well microplates (UV-transparent for absorbance assays).

Reagents and Consumables
  • Recombinant Human LDH-A (e.g., Sigma-Aldrich, Cat# SAE0013 or equivalent).

  • 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid (e.g., MedChemExpress, Cat# HY-13966 or equivalent).

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH) (e.g., Sigma-Aldrich, Cat# N8129).

  • Sodium Pyruvate (e.g., Sigma-Aldrich, Cat# P2256).

  • Tris-HCl (Tris(hydroxymethyl)aminomethane hydrochloride).

  • Bovine Serum Albumin (BSA), protease-free.

  • Dimethyl Sulfoxide (DMSO), molecular biology grade.

  • Ultrapure water.

Detailed Experimental Protocol

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid.

Reagent Preparation
  • Assay Buffer: 100 mM Tris-HCl, pH 7.4.

    • Expert Insight: A pH of 7.4 is chosen to mimic physiological conditions and is near the optimal pH for LDH-A activity, ensuring a robust signal window.

  • Enzyme Working Solution (2X): Prepare a 2X concentrated solution of recombinant human LDH-A in Assay Buffer supplemented with 0.1% BSA. The final concentration in the well should be empirically determined to yield a linear reaction rate for at least 15-20 minutes (typically 2-5 ng/µL final).

    • Expert Insight: BSA is included to prevent the enzyme from adsorbing to the plastic surfaces of plates and pipette tips, which can lead to inconsistent activity. Preparing a 2X solution simplifies the addition to the plate.

  • Substrate/Cofactor Mix (2X): Prepare a 2X solution containing 400 µM NADH and 20 mM Sodium Pyruvate in Assay Buffer.

    • Trustworthiness: This solution should be prepared fresh daily and kept on ice, protected from light, as NADH is light-sensitive and prone to degradation.

  • Test Compound (Inhibitor) Preparation:

    • Prepare a 10 mM stock solution of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) from the stock solution in 100% DMSO. This will be your intermediate compound plate.

    • Further dilute this series 1:50 into Assay Buffer to create the final 2X compound solutions. The final DMSO concentration in the assay well must be kept constant and low (≤1%), as high concentrations can inhibit enzyme activity.

Assay Procedure (96-well format)
  • Compound Addition: Add 50 µL of the 2X compound solutions to the wells of the microplate.

    • Test Wells: Serial dilutions of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid.

    • Positive Control (No Inhibition): Assay Buffer with the same final DMSO concentration as the test wells (e.g., 1% DMSO). This represents 100% enzyme activity.

    • Negative Control (Full Inhibition): A known LDH-A inhibitor at a high concentration (e.g., 100 µM of the test compound) or buffer without enzyme. This represents 0% enzyme activity.

  • Enzyme Addition & Pre-incubation: Add 25 µL of the 2X Enzyme Working Solution to all wells except the negative control (add 25 µL of Assay Buffer instead).

  • Pre-incubation: Mix the plate gently on a plate shaker for 1 minute and then incubate for 15 minutes at 37°C.

    • Expert Insight: This pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated. This is crucial for obtaining accurate and reproducible IC₅₀ values, especially for slow-binding inhibitors.

  • Reaction Initiation: Add 25 µL of the 2X Substrate/Cofactor Mix to all wells to initiate the reaction. The total reaction volume is now 100 µL.

  • Kinetic Measurement: Immediately place the plate in the microplate reader pre-heated to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.

The diagram below outlines the experimental workflow.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Buffers, Enzyme (2X), Substrates (2X) Prep_Compound Prepare Serial Dilution of Inhibitor (2X) Add_Enzyme 2. Add 25 µL of 2X LDH-A Enzyme Solution Prep_Reagents->Add_Enzyme Add_Compound 1. Add 50 µL of 2X Inhibitor/Controls to Plate Prep_Compound->Add_Compound Add_Compound->Add_Enzyme Incubate 3. Incubate 15 min at 37°C Add_Enzyme->Incubate Add_Substrate 4. Add 25 µL of 2X Substrate/Cofactor Mix Incubate->Add_Substrate Read_Plate 5. Read Kinetics (Absorbance at 340 nm) Add_Substrate->Read_Plate Calc_Rate Calculate Reaction Rate (V₀) from Linear Phase Read_Plate->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Calc_IC50 Determine IC₅₀ Value Plot_Curve->Calc_IC50

Caption: Step-by-step workflow for the LDH-A enzyme inhibition assay, from preparation to final data analysis.

Data Analysis and Quality Control

Calculating Reaction Rates

For each well, plot Absorbance (340 nm) vs. Time (minutes). The initial reaction rate (V₀) is the absolute value of the slope of the linear portion of this curve (typically the first 5-10 minutes). Most plate reader software can automatically calculate this.

Calculating Percent Inhibition

The percent inhibition for each inhibitor concentration is calculated using the rates from the control wells:

% Inhibition = 100 * ( 1 - [ (V₀_inhibitor - V₀_neg_control) / (V₀_pos_control - V₀_neg_control) ] )

Where:

  • V₀_inhibitor: Rate in the presence of the test compound.

  • V₀_pos_control: Average rate of the positive control (DMSO only, 100% activity).

  • V₀_neg_control: Average rate of the negative control (no enzyme, 0% activity).

IC₅₀ Determination

Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Example Data Table:

Inhibitor Conc. (µM)Log [Inhibitor]Raw Rate (mOD/min)% Inhibition
1002.001.598.5%
33.31.522.192.3%
11.11.054.588.5%
3.700.5715.270.8%
1.230.0935.848.9%
0.41-0.3960.123.0%
0.14-0.8675.35.9%
0.05-1.3478.91.4%
Positive Control (DMSO)N/A80.00%
Negative Control (No Enyzme)N/A0.5100%
Assay Quality Control (Z'-Factor)

To ensure the assay is robust and suitable for HTS, the Z'-factor should be calculated. It measures the statistical effect size and the separation between the positive and negative controls.

Z' = 1 - [ (3 * (SD_pos + SD_neg)) / | Mean_pos - Mean_neg | ]

  • SD_pos / Mean_pos: Standard deviation and mean of the positive control.

  • SD_neg / Mean_neg: Standard deviation and mean of the negative control.

An assay is considered excellent if Z' > 0.5. This calculation should be performed using at least 16 wells of each control.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Signal or No Activity - Inactive enzyme.- Degraded NADH or Pyruvate.- Incorrect buffer pH.- Use a fresh aliquot of enzyme; verify activity with a control substrate.- Prepare fresh Substrate/Cofactor mix daily.- Verify pH of Assay Buffer.
High Well-to-Well Variability - Pipetting errors.- Incomplete mixing.- Temperature gradients across the plate.- Calibrate pipettes.- Ensure proper mixing after each reagent addition.- Allow the plate to equilibrate to temperature before reading.
Non-linear Reaction Rates - Substrate depletion.- Enzyme concentration too high.- Reduce the enzyme concentration.- Ensure you are analyzing the initial linear phase of the reaction.
IC₅₀ Value Differs from Literature - Different assay conditions (pH, temp, substrate conc.).- Purity of the compound.- Different pre-incubation times.- Standardize all assay conditions and report them clearly.- Verify the purity and identity of the inhibitor.- Optimize pre-incubation time.

References

  • Title: The Warburg effect: how does it benefit cancer cells? Source: Trends in Biochemical Sciences URL: [Link]

  • Title: Lactate dehydrogenase A as a potential new target for cancer therapy. Source: Expert Opinion on Therapeutic Targets URL: [Link]

  • Title: Assay of pyruvic and lactic acids. Source: Methods in Enzymology URL: [Link]

  • Title: A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Source: Journal of Biomolecular Screening URL: [Link]

Method

Topic: Techniques for Measuring the IC50 of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid

An Application Note and Protocol from the Senior Application Scientist **Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for dete...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist

**Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for determining the half-maximal inhibitory concentration (IC50) of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid. The IC50 value is a critical parameter in pharmacology, quantifying the potency of a substance in inhibiting a specific biological or biochemical function.[1][2] This guide moves beyond a simple recitation of steps, delving into the causal logic behind experimental design choices to ensure the generation of robust, reliable, and reproducible data. We present two detailed protocols: a biochemical assay for target-based inhibition and a cell-based assay for assessing antiproliferative effects, reflecting the common strategic approaches in early-stage drug discovery.

Introduction and Scientific Background

2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid belongs to the quinoline-4-carboxylic acid class of compounds. This scaffold is of significant interest in medicinal chemistry, with derivatives showing activity against a range of biological targets, including dihydroorotate dehydrogenase (DHODH)[3], sirtuins (e.g., SIRT3)[4], and histone deacetylases (HDACs)[5], and demonstrating potential as anticancer and antileishmanial agents.[6]

The determination of a compound's IC50 is a foundational step in characterizing its pharmacological profile.[7] It represents the concentration of the inhibitor required to reduce the activity of a biological target or process by 50%.[1][8] A lower IC50 value indicates greater potency.[2] It is crucial to understand that the IC50 is not an absolute constant; its value is highly dependent on the specific experimental conditions, including substrate concentrations (for enzymes), cell type, and exposure time.[1][9] Therefore, a rigorously controlled and well-documented experimental setup is paramount for generating meaningful and comparable data.

This guide will provide the theoretical grounding and practical protocols to empower researchers to confidently measure the IC50 of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid against its putative targets.

Core Principles of IC50 Determination

The IC50 is derived from a dose-response curve, which plots the degree of inhibition (response) as a function of inhibitor concentration.[7] The typical shape of this curve is sigmoidal (S-shaped) when the inhibitor concentration is plotted on a logarithmic scale.[10]

The process involves several key stages, outlined in the workflow below:

IC50_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis Compound_Prep Compound Stock & Serial Dilution Assay_Run Perform Assay (Incubate compound with biological system) Compound_Prep->Assay_Run Assay_Prep Assay Component Preparation (Enzyme/Cells, Substrate, Buffers) Assay_Prep->Assay_Run Data_Acq Data Acquisition (Read plate: Absorbance, Fluorescence, etc.) Assay_Run->Data_Acq Normalization Data Normalization (% Inhibition vs. Controls) Data_Acq->Normalization Curve_Fit Non-Linear Regression (Four-Parameter Logistic Fit) Normalization->Curve_Fit IC50_Calc IC50 Value Determination Curve_Fit->IC50_Calc

Caption: General workflow for IC50 determination.

The analysis phase is critical. Raw data is first normalized relative to positive (0% inhibition) and negative (100% inhibition) controls.[9] This normalized data is then fitted to a non-linear, four-parameter logistic (4PL) regression model to accurately calculate the concentration that elicits a 50% response.[11]

Protocol 1: Biochemical IC50 Determination (Enzyme Inhibition Assay)

This protocol describes a target-based approach, measuring the direct inhibition of a purified enzyme. For this example, we will use a generic dehydrogenase enzyme, which is relevant to targets like DHODH. The assay monitors the reduction of a substrate, which can be measured spectrophotometrically.

Rationale: A biochemical assay provides a clean, mechanistic assessment of a compound's interaction with its isolated target, free from the complexities of a cellular environment (e.g., membrane permeability, off-target effects). For enzyme inhibitors, it is crucial to run the assay with the substrate concentration at or near its Michaelis-Menten constant (Km). This ensures that the measured IC50 value is a more accurate reflection of the inhibitor's potency and allows for a more direct comparison to the inhibition constant (Ki).

Materials and Reagents
  • 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid (Test Compound)

  • Purified recombinant target enzyme (e.g., DHODH)

  • Enzyme Substrate (e.g., Dihydroorotate)

  • Co-substrate/Electron Acceptor (e.g., Decylubiquinone)

  • Secondary Electron Acceptor for detection (e.g., DCIP)

  • Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

  • Dimethyl Sulfoxide (DMSO, anhydrous grade)

  • Known potent inhibitor of the target enzyme (Positive Control)

  • Clear, flat-bottom 96-well microplates

  • Microplate spectrophotometer

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution of the stock solution to create a concentration gradient. A common approach is a 1:3 dilution series across 10 points.

    • Prepare a "plate-ready" intermediate dilution plate by diluting the compound series from 100% DMSO into the assay buffer. This step is critical to minimize the final DMSO concentration in the assay well, which should ideally be ≤1%.

  • Assay Plate Setup:

    • Design the plate layout to include wells for blanks (no enzyme), negative controls (vehicle, e.g., 1% DMSO), positive controls (known inhibitor), and the test compound concentrations. All conditions should be run in at least triplicate.

    Plate Wells123456789101112
    A-C C1C2C3C4C5C6C7C8C9C10Neg CtrlBlank
    D-F C1C2C3C4C5C6C7C8C9C10Pos CtrlBlank
    G,H ....................................
    Caption: Example 96-well plate layout for IC50 determination. C1-C10 represent the compound dilution series.
  • Assay Execution:

    • Add 50 µL of assay buffer to all wells.

    • Add 1 µL of the appropriate compound dilution (or DMSO/positive control) to the designated wells.

    • Add 25 µL of a pre-mixed solution of substrate and co-substrates to all wells.

    • Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of the enzyme solution to all wells except the "Blank" wells (add assay buffer instead).

    • Immediately place the plate in a spectrophotometer pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the decrease in absorbance at the appropriate wavelength for the detection reagent (e.g., 600 nm for DCIP) kinetically over 15-30 minutes.

Data Analysis
  • Calculate the reaction rate (V, e.g., mOD/min) for each well from the linear portion of the kinetic read.

  • Subtract the average rate of the "Blank" wells from all other wells.

  • Normalize the data to percent inhibition using the following formula: % Inhibition = 100 * (1 - (Rate_TestCompound - Rate_PositiveControl) / (Rate_NegativeControl - Rate_PositiveControl))

  • Plot % Inhibition versus the log[Inhibitor Concentration].

  • Fit the curve using a four-parameter logistic (4PL) non-linear regression model to determine the IC50.[11]

Protocol 2: Cell-Based IC50 Determination (MTT Antiproliferative Assay)

This protocol measures the compound's effect on the metabolic activity of a cancer cell line, which serves as a proxy for cell viability and proliferation. The MTT assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[12][13]

Rationale: A cell-based assay is essential for confirming that a compound is active in a more physiologically relevant context.[8] It provides information on whether the compound can cross the cell membrane and engage its target to produce a downstream cellular effect. It also provides an initial assessment of potential cytotoxicity.[13] Careful optimization of cell seeding density is crucial to ensure cells are in the logarithmic growth phase throughout the experiment.[14]

Materials and Reagents
  • 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid (Test Compound)

  • Human cancer cell line (e.g., HCT-116, MIA PaCa-2)[3]

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics.

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Sterile, tissue culture-treated 96-well plates

Step-by-Step Methodology

MTT_Workflow Start Start: Culture Cells (Logarithmic Growth Phase) Seed Seed Cells in 96-Well Plate (e.g., 5,000 cells/well) Start->Seed Adhere Incubate 24h (Allow cells to adhere) Seed->Adhere Treat Treat with Compound Series (Varying concentrations) Adhere->Treat Incubate_Drug Incubate 48-72h (Drug exposure period) Treat->Incubate_Drug Add_MTT Add MTT Reagent (10 µL of 5 mg/mL stock) Incubate_Drug->Add_MTT Incubate_MTT Incubate 4h (Allow formazan formation) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals (Add 150 µL DMSO) Incubate_MTT->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Analyze Data (Calculate % Inhibition & IC50) Read->Analyze End End Analyze->End

Caption: Detailed workflow for the MTT cell viability assay.

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Perform a cell count and determine viability (e.g., using Trypan Blue).

    • Dilute the cell suspension to the optimized seeding density (e.g., 5 x 10⁴ cells/mL for a target of 5,000 cells/well in 100 µL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Include "cells only" and "media only" control wells.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in complete culture medium at 2x the final desired concentration.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the appropriate compound concentrations. For negative control wells, add medium with the corresponding concentration of DMSO (e.g., 0.5%).

    • Return the plate to the incubator for the desired exposure time (typically 48 or 72 hours).

  • MTT Assay and Measurement:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[12]

    • Incubate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

    • Carefully aspirate the medium from the wells without disturbing the crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

Data Analysis and Presentation

The data analysis follows the same principles as the biochemical assay.

  • Subtract the average absorbance of the "media only" blank wells from all other wells.

  • Calculate the percent viability and then convert to percent inhibition. % Viability = 100 * (Abs_TestCompound / Abs_NegativeControl) % Inhibition = 100 - % Viability

  • Plot % Inhibition vs. log[Inhibitor Concentration] and fit with a 4PL model to derive the IC50.

Table of Example Results:

Compound Conc. (µM)Log Conc.Absorbance (Mean)% Inhibition
0 (Vehicle)N/A1.2500.0%
0.1-1.01.2133.0%
0.3-0.521.12510.0%
1.00.00.87530.0%
3.00.480.60052.0%
10.01.00.25080.0%
30.01.480.08893.0%
100.02.00.06395.0%
Caption: Hypothetical data from an MTT assay used for plotting a dose-response curve.

Trustworthiness and Self-Validation: Critical Considerations

To ensure the integrity of your IC50 data, adhere to the following principles:

  • Replication: Perform both technical replicates (multiple wells within the same plate) and biological replicates (repeating the entire experiment on different days) to assess variability and ensure reproducibility.[9]

  • Concentration Range: The chosen concentration range should bracket the IC50 value, with at least two points above and two points below the 50% inhibition mark to properly define the top and bottom plateaus of the sigmoidal curve.[15][16]

  • Solvent Effects: Always maintain a constant, low concentration of the solvent (e.g., DMSO) across all wells, including controls, and confirm that this concentration is non-toxic to the cells or does not interfere with the enzyme.[14]

  • Cell Line Authentication: For cell-based assays, routinely authenticate cell lines using methods like Short Tandem Repeat (STR) profiling and test for mycoplasma contamination to ensure data validity.[17]

  • Assay Quality Metrics: For high-throughput applications, calculate quality metrics like the Z'-factor to ensure the assay window between positive and negative controls is robust and reliable.

By implementing these protocols and adhering to the principles of rigorous scientific methodology, researchers can generate high-quality, reliable IC50 data for 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid, providing a solid foundation for further drug development efforts.

References

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE.
  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. [Link]

  • Wikipedia. (n.d.). IC50. [Link]

  • Azure Biosystems. (n.d.). In-cell Western Assays for IC50 Determination. [Link]

  • Oreate AI Blog. (n.d.). Understanding IC50: A Comprehensive Guide to Calculation. [Link]

  • The Dixon Laboratory. (2013). Guidelines for accurate EC50/IC50 estimates. [Link]

  • Kuzmič, P., & Pabuhr, A. (2020). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. ResearchGate. [Link]

  • Housing Innovations. (n.d.). 5 Ways to Determine IC50 Value in Pharmacology Research. [Link]

  • ResearchGate. (n.d.). (PDF) Guidelines for accurate EC50/IC50 estimation. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • Edmondson, D. E., Binda, C., & Mattevi, A. (2014). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Drug Targets, 15(8), 773-789. [Link]

  • Kuzmič, P., & Pabuhr, A. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • BMG LABTECH. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]

  • Roda, B., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(7), 3349-3355. [Link]

  • Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. [Link]

  • IT Medical Team. (2024). In Vitro Assays in Pharmacology: A Comprehensive Overview. [Link]

  • Science Gateway. (n.d.). How to calculate IC50. [Link]

  • JoVE. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. [Link]

  • PubChem. (n.d.). 2-(4-cyclohexylphenyl)quinoline-4-carboxylic acid. [Link]

  • Olegário, T. H. C., et al. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Chemistry. [Link]

  • White, S. W., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 64(24), 18036-18055. [Link]

  • PubChem. (n.d.). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. [Link]

  • Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

  • ResearchGate. (n.d.). Representative dose-response curves used to determine IC 50 -values for... [Link]

  • Wang, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 880067. [Link]

  • International Journal of Chemical and Physical Sciences. (n.d.). Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. [Link]

Sources

Application

Application Notes and Protocols: 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid as a Versatile Scaffold in Drug Discovery

Authored by: A Senior Application Scientist Introduction The quinoline-4-carboxylic acid moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

The quinoline-4-carboxylic acid moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including antimalarial, antibacterial, and anti-inflammatory properties.[1][2] Its rigid, planar structure and synthetic tractability make it an ideal starting point for the development of targeted therapeutic agents. This document provides detailed application notes on 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid , a specific derivative that has emerged as a valuable tool and lead compound in the discovery of novel inhibitors for two critical cancer-related enzyme families: Dihydroorotate Dehydrogenase (DHODH) and Histone Deacetylases (HDACs).

These notes are intended for researchers, scientists, and drug development professionals engaged in oncology and related therapeutic areas. We will explore the mechanistic basis for its activity, provide quantitative data, and detail robust protocols for its evaluation in relevant assays.

Application I: A Lead Compound for Dihydroorotate Dehydrogenase (DHODH) Inhibition

Mechanistic Background & Rationale:

Dihydroorotate Dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[3] This pathway is essential for the synthesis of DNA and RNA. Cancer cells, characterized by rapid proliferation, have a high demand for nucleotides and are therefore particularly vulnerable to the depletion of pyrimidine pools.[3] Consequently, inhibiting DHODH is a validated strategy to induce cell cycle arrest at the S-phase and halt cancer cell growth, making it a compelling target for anticancer drug development.[3]

2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid has been identified as a potent lead compound in the development of DHODH inhibitors.[3] Its structural similarity to known inhibitors like brequinar allows it to occupy the same primarily nonpolar binding pocket within the enzyme. The quinoline core and the cyclohexylphenyl group provide the necessary lipophilicity for effective binding.[3]

Signaling Pathway: De Novo Pyrimidine Biosynthesis

The diagram below illustrates the central role of DHODH in the de novo pyrimidine synthesis pathway and its inhibition by compounds derived from the 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid scaffold.

DHODH_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane DHODH DHODH (Dihydroorotate Dehydrogenase) Orotate Orotate DHODH->Orotate Oxidation Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Dihydroorotate->DHODH UMP UMP Orotate->UMP PRPP DNA_RNA DNA & RNA Synthesis (Cell Proliferation) UMP->DNA_RNA Inhibitor 2-(4-Cyclohexylphenyl) quinoline-4-carboxylic acid Inhibitor->DHODH Inhibition

Caption: Inhibition of DHODH blocks pyrimidine synthesis.

Quantitative Data: DHODH Inhibition

Structure-guided design efforts starting from 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid (referred to as compound 3 in the source literature) have led to the development of highly potent analogs.

CompoundStructureDHODH IC₅₀ (nM)Reference
3 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid250 ± 110[3]
41 Analog with optimized substitutions9.71 ± 1.4[3]
43 Analog with optimized substitutions26.2 ± 1.8[3]

This data highlights the compound's value as a foundational structure for optimization.

Protocol 1: In Vitro DHODH Enzyme Inhibition Assay

This protocol describes a colorimetric assay to measure the enzymatic activity of DHODH and determine the IC₅₀ values of potential inhibitors. The assay monitors the reduction of a dye, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.

Materials:

  • Recombinant human DHODH enzyme

  • Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, 0.05% Triton X-100

  • Dihydroorotate (DHO) substrate

  • Coenzyme Q10 (CoQ10)

  • 2,6-dichloroindophenol (DCIP)

  • 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid or analog (dissolved in DMSO)

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 600 nm

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., starting from 100 µM) in DMSO. Then, dilute these stock solutions into the Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.

  • Reaction Mixture Preparation: Prepare a master mix containing the DHODH enzyme, CoQ10, and DCIP in the Assay Buffer. The final concentrations should be optimized, but typical starting points are 5-10 nM DHODH, 100 µM CoQ10, and 60 µM DCIP.

  • Assay Execution: a. Add 50 µL of the reaction mixture to each well of a 96-well plate. b. Add 2 µL of the diluted test compound or DMSO (for positive and negative controls) to the appropriate wells. c. Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme. d. To initiate the reaction, add 50 µL of a DHO solution (e.g., 200 µM final concentration) to all wells.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 600 nm every 30 seconds for 15-20 minutes using a plate reader. The rate of DCIP reduction (decrease in A₆₀₀) is proportional to DHODH activity.

  • Data Analysis: a. Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor. b. Normalize the velocities to the DMSO control (100% activity). c. Plot the percent inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Application II: A Scaffold for Histone Deacetylase (HDAC) Inhibitor Design

Mechanistic Background & Rationale:

Histone Deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins. This action leads to chromatin condensation and repression of gene transcription. In many cancers, HDACs are overexpressed or dysregulated, resulting in the silencing of tumor suppressor genes. HDAC inhibitors reverse this effect, leading to histone hyperacetylation, chromatin relaxation, and the re-expression of silenced genes, ultimately causing cell cycle arrest, apoptosis, and inhibition of tumor growth.[4][5]

A typical HDAC inhibitor pharmacophore consists of three parts: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker, and a "cap" group that interacts with residues at the rim of the active site.[4] The 2-phenylquinoline-4-carboxylic acid scaffold, including the cyclohexylphenyl derivative, has been successfully utilized as a large, hydrophobic cap group in the design of novel HDAC inhibitors, particularly those selective for specific HDAC isoforms like HDAC3.[4][6]

Pharmacophore Model: HDAC Inhibitor Design

The diagram below illustrates the general structure of an HDAC inhibitor, highlighting the role of the 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid moiety as a cap group.

HDAC_Pharmacophore cluster_Inhibitor HDAC Inhibitor Pharmacophore cluster_HDAC HDAC Active Site Cap Cap Group (e.g., 2-(4-Cyclohexylphenyl)quinoline) Linker Linker (e.g., Phenylpiperazine) Cap->Linker Surface_Residues Surface Residues Cap->Surface_Residues Hydrophobic Interaction ZBG Zinc-Binding Group (e.g., Hydroxamic Acid) Linker->ZBG Active_Site_Tunnel Active Site Tunnel Linker->Active_Site_Tunnel Spans Tunnel Zinc_Ion Zn²⁺ Ion ZBG->Zinc_Ion Chelation

Caption: Role of the quinoline scaffold in an HDAC inhibitor.

Protocol 2: Fluorometric In Vitro HDAC Activity Assay

This protocol provides a general method for measuring the activity of a specific HDAC isoform (e.g., HDAC3) and assessing the inhibitory potential of compounds built from the 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid scaffold.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC3/NCOR1 complex)

  • HDAC Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (containing a protease like trypsin and a stop solution)

  • 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid-derived inhibitor (dissolved in DMSO)

  • Trichostatin A (TSA) or a known selective inhibitor (for positive control)

  • Black, opaque 96-well microplate

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Add 1 µL of each dilution to the wells of the 96-well plate. Include wells with DMSO only (negative control) and a known inhibitor like TSA (positive control).

  • Enzyme Addition: Dilute the HDAC enzyme to the desired concentration in cold HDAC Assay Buffer. Add 50 µL of the diluted enzyme solution to each well.

  • Enzyme-Inhibitor Incubation: Gently mix and incubate the plate at 37°C for 15 minutes.

  • Substrate Addition: Warm the fluorogenic HDAC substrate solution to 37°C. Add 50 µL of the substrate solution to each well to start the reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes. The reaction time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Development: Add 50 µL of the Developer solution to each well. This stops the deacetylation reaction and cleaves the deacetylated substrate, releasing the fluorescent AMC molecule.

  • Final Incubation: Incubate the plate at room temperature for 15 minutes to allow for complete development.

  • Fluorescence Reading: Measure the fluorescence intensity in each well using a plate reader (Ex: 360 nm, Em: 460 nm).

  • Data Analysis: a. Subtract the background fluorescence (wells with no enzyme). b. Normalize the data to the DMSO control (100% activity). c. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the curve to determine the IC₅₀ value.

Synthesis Overview

The synthesis of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid and its analogs is commonly achieved via the Pfitzinger condensation reaction . This one-pot reaction typically involves the condensation of an isatin derivative with a ketone containing an α-methylene group (in this case, 1-(4-cyclohexylphenyl)ethan-1-one) in the presence of a strong base like potassium hydroxide.[2][3][7] This method is robust and allows for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies.

Conclusion

2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid is a highly valuable chemical entity for drug discovery. It serves as a validated hit and a versatile scaffold for the development of potent and selective inhibitors against critical oncology targets, including DHODH and HDACs. The protocols and data presented herein provide a solid foundation for researchers to utilize this compound and its derivatives to explore novel therapeutic strategies and advance the development of next-generation targeted therapies.

References

  • Fedoseeva, M., et al. (2018). Mechanism of Fatty-Acid-Dependent UCP1 Uncoupling in Brown Fat Mitochondria. Cell Metabolism. Available at: [Link]

  • Chao, L., et al. (2020). UCP1 Dependent and Independent Thermogenesis in Brown and Beige Adipocytes. Frontiers in Physiology. Available at: [Link]

  • Ke, Y., et al. (2022). Inflammation Downregulates UCP1 Expression in Brown Adipocytes Potentially via SIRT1 and DBC1 Interaction. International Journal of Molecular Sciences. Available at: [Link]

  • Porter, R. K. (2018). Signaling and acute activation of UCP1-dependent thermogenesis in brown adipocytes. ResearchGate. Available at: [Link]

  • Valle, C., et al. (2024). Thermogenesis in Adipose Tissue: Adrenergic and Non-Adrenergic Pathways. International Journal of Molecular Sciences. Available at: [Link]

  • Chouchani, E. T., et al. (2017). Quantification of UCP1 function in human brown adipose tissue. Adipocyte. Available at: [Link]

  • Ahmad, A. S., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Available at: [Link]

  • Park, M.-J., et al. (2021). An easy method for the clear detection of beige fat UCP1 by Western blotting. Adipocyte. Available at: [Link]

  • Various Authors. (2018). UCP-1 (Abcam ab10983) immunohistochemical protocol. protocols.io. Available at: [Link]

  • Park, M.-J., et al. (2021). An easy method for the clear detection of beige fat UCP1 by Western blotting. Taylor & Francis Online. Available at: [Link]

  • Hoang, T., et al. (2013). Schematics of UCP1 expression, purification, and reconstitution. ResearchGate. Available at: [Link]

  • PubChem. 2-(4-cyclohexylphenyl)quinoline-4-carboxylic acid. PubChem. Available at: [Link]

  • Jiang, S., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Jiang, S., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Al-Salahi, R., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E. Available at: [Link]

  • Jiang, S., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. Available at: [Link]

  • Jones, S. A., et al. (2022). Molecular determinants of inhibition of UCP1-mediated respiratory uncoupling. Communications Biology. Available at: [Link]

  • Various Authors. (2019). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • Prasanna, C. S., et al. (2014). Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline-4-Carboxylic Acids for Antimalarial, Antituberculosis and Anticancer properties. International Journal of Chemical and Physical Sciences. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Experimental Evaluation of Quinoline-4-Carboxylic Acid Derivatives

Introduction: The Therapeutic Promise of the Quinoline-4-Carboxylic Acid Scaffold The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic mol...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Quinoline-4-Carboxylic Acid Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1] Among these, quinoline-4-carboxylic acid derivatives have garnered significant attention from the drug discovery and development community. This is due to their demonstrated efficacy as antibacterial, anticancer, antimalarial, anti-inflammatory, and antiviral agents.[1][2] The versatility of the quinoline-4-carboxylic acid core allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile to enhance potency, selectivity, and pharmacokinetic properties.[3]

This comprehensive guide provides a detailed experimental workflow for the synthesis, in vitro evaluation, and in vivo assessment of novel quinoline-4-carboxylic acid derivatives. The protocols and methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for the preclinical evaluation of these promising therapeutic candidates.

Part 1: Synthesis and Characterization of Quinoline-4-Carboxylic Acid Derivatives

The synthesis of a diverse library of quinoline-4-carboxylic acid derivatives is the foundational step in any drug discovery campaign. The choice of synthetic route is critical and is often dictated by the availability of starting materials and the desired substitution pattern on the quinoline ring. Two classical and highly effective methods for the synthesis of this scaffold are the Doebner and Pfitzinger reactions.[4]

Synthetic Protocol: The Doebner Reaction

The Doebner reaction is a three-component condensation reaction involving an aromatic amine, an aldehyde, and pyruvic acid to yield a 2-substituted quinoline-4-carboxylic acid.[2] This one-pot synthesis is advantageous for its operational simplicity and the ability to introduce diversity at the 2-position of the quinoline ring.[5]

Protocol: Synthesis of 2-(Substituted-phenyl)-quinoline-4-carboxylic acid

  • Reactants and Reagents:

    • Substituted Aniline (1.0 eq)

    • Substituted Benzaldehyde (1.0 eq)

    • Pyruvic Acid (1.2 eq)

    • Ethanol (as solvent)

  • Procedure:

    • In a round-bottom flask, dissolve the substituted aniline (10 mmol) and the corresponding substituted benzaldehyde (10 mmol) in ethanol (50 mL).

    • To this solution, add pyruvic acid (12 mmol) in a dropwise manner while stirring.

    • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature, which should result in the precipitation of the product.[1]

    • Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure quinoline-4-carboxylic acid derivative.[1]

  • Characterization:

    • The structure and purity of the synthesized compounds should be unequivocally confirmed using a suite of analytical techniques, including:

      • ¹H Nuclear Magnetic Resonance (NMR) spectroscopy

      • ¹³C NMR spectroscopy

      • Mass Spectrometry (MS)

      • High-Performance Liquid Chromatography (HPLC)

G cluster_reactants Reactants Aniline Substituted Aniline Reflux Reflux (4-6 hours) Aniline->Reflux Aldehyde Substituted Benzaldehyde Aldehyde->Reflux Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Reflux Solvent Ethanol (Solvent) Solvent->Reflux Cooling Cooling & Precipitation Reflux->Cooling Filtration Filtration & Washing Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Pure Quinoline-4-Carboxylic Acid Derivative Recrystallization->Product Characterization ¹H NMR, ¹³C NMR, MS, HPLC Product->Characterization

Part 2: In Vitro Evaluation of Biological Activity

Once a library of quinoline-4-carboxylic acid derivatives has been synthesized and characterized, the next critical phase is to assess their biological activity in a panel of in vitro assays. The choice of assays will be guided by the therapeutic area of interest. Here, we detail protocols for evaluating anticancer and antimicrobial activities, two areas where quinoline derivatives have shown considerable promise.[6][7]

Anticancer Activity: The MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] It is a widely used and robust method for the initial screening of potential anticancer compounds.[9]

Protocol: MTT Assay for Cytotoxicity Screening

  • Materials and Reagents:

    • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

    • Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Test compounds (dissolved in DMSO)

    • Positive control (e.g., Doxorubicin)

  • Procedure:

    • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[3]

    • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in the culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.[1]

    • Incubation: Incubate the plate for 48-72 hours under the same conditions as step 1.

    • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours.[1]

    • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Compound IDCancer Cell LineIC₅₀ (µM)
Compound X MCF-7 (Breast)5.2
A549 (Lung)8.9
HCT116 (Colon)3.5
Doxorubicin MCF-7 (Breast)0.8
A549 (Lung)1.2
HCT116 (Colon)0.5
Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[10]

Protocol: Broth Microdilution for MIC Determination

  • Materials and Reagents:

    • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

    • Fungal strains (e.g., Candida albicans ATCC 90028)

    • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

    • 96-well microtiter plates

    • Test compounds (dissolved in DMSO)

    • Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Procedure:

    • Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a density of approximately 5 x 10⁵ CFU/mL in the appropriate broth.[11]

    • Serial Dilution: Prepare two-fold serial dilutions of the test compounds and positive controls in the broth directly in the 96-well plates.

    • Inoculation: Add the standardized inoculum to each well containing the serially diluted compounds.

    • Controls: Include a growth control well (inoculum without compound) and a sterility control well (broth only).

    • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.[10]

    • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Compound Y 4816
Ciprofloxacin 0.50.25-
Fluconazole --2

Part 3: ADMET and Pharmacokinetic Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to identify drug candidates with favorable pharmacokinetic profiles and minimize late-stage attrition.[12] In vitro ADMET assays provide valuable predictive data.[13]

Intestinal Permeability: Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a well-established in vitro model for predicting human intestinal absorption of drugs.[14] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[6]

Protocol: Bidirectional Caco-2 Permeability Assay

  • Materials and Reagents:

    • Caco-2 cells

    • Transwell inserts (0.4 µm pore size)

    • Hanks' Balanced Salt Solution (HBSS)

    • Test compounds

    • Lucifer yellow (for monolayer integrity check)

  • Procedure:

    • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

    • Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) and the permeability of Lucifer yellow.

    • Permeability Assay:

      • Apical to Basolateral (A-B) Transport: Add the test compound to the apical side (donor compartment) and measure its appearance on the basolateral side (receiver compartment) over time.

      • Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral side and measure its appearance on the apical side.

    • Sample Analysis: Quantify the concentration of the test compound in the donor and receiver compartments using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • The efflux ratio (Papp B-A / Papp A-B) is calculated to determine if the compound is a substrate for efflux transporters like P-glycoprotein. An efflux ratio greater than 2 suggests active efflux.[15]

Part 4: In Vivo Efficacy and Toxicity Assessment

Promising candidates identified from in vitro screening and ADMET profiling should be advanced to in vivo studies to evaluate their efficacy and safety in a whole-animal system.

Anticancer Efficacy: Xenograft Mouse Model

Human tumor xenograft models in immunodeficient mice are a standard preclinical tool to assess the antitumor activity of novel therapeutic agents.[16]

Protocol: Subcutaneous Xenograft Model

  • Animal Model: Use immunodeficient mice, such as athymic nude or NOD-SCID mice.

  • Procedure:

    • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of the mice.

    • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers.

    • Treatment: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to a predefined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

    • Efficacy Endpoints: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI).

  • Data Analysis:

    • Calculate the TGI for each treatment group compared to the vehicle control group.

    • At the end of the study, tumors can be excised for further analysis (e.g., pharmacodynamic biomarker assessment).

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Anticancer Anticancer Assays (MTT) Efficacy Efficacy Models (Xenograft) Anticancer->Efficacy Antimicrobial Antimicrobial Assays (MIC) Antimicrobial->Efficacy ADMET ADMET Profiling (Caco-2) PK Pharmacokinetic Studies ADMET->PK Lead_Candidate Lead Candidate Efficacy->Lead_Candidate Toxicity Toxicity Studies Toxicity->Lead_Candidate PK->Lead_Candidate Synthesis Synthesis & Characterization Synthesis->Anticancer Synthesis->Antimicrobial Synthesis->ADMET

Preliminary Toxicity and Pharmacokinetic Studies

In vivo toxicity studies are essential to determine the safety profile of a lead candidate. These studies are typically conducted in rodents and involve single-dose and repeat-dose administrations to identify potential target organ toxicities.[17] Pharmacokinetic (PK) studies in animals are performed to understand how a drug is absorbed, distributed, metabolized, and excreted, which is critical for determining the appropriate dosing regimen for efficacy studies and for predicting human PK.[18]

Conclusion

The experimental workflow detailed in these application notes provides a comprehensive and logical framework for the preclinical evaluation of novel quinoline-4-carboxylic acid derivatives. By systematically progressing from synthesis and characterization to in vitro biological evaluation, ADMET profiling, and in vivo efficacy and safety studies, researchers can effectively identify and advance promising drug candidates toward clinical development. The causality behind each experimental choice, from the selection of synthetic routes to the design of in vivo models, is grounded in established principles of medicinal chemistry and pharmacology, ensuring a scientifically rigorous and efficient drug discovery process.

References

  • ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. (2021). Current Drug Metabolism. Available at: [Link]

  • Caco2 assay protocol. (n.d.). Available at: [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. Available at: [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.). Creative Biolabs. Available at: [Link]

  • Measuring Histone Deacetylase Inhibition in the Brain. (2019). Current Protocols in Neuroscience. Available at: [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique). (2025). NC DNA Day Blog. Available at: [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. Available at: [Link]

  • Broth microdilution. (n.d.). Wikipedia. Available at: [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. Available at: [Link]

  • Preclinical Drug Testing Using Xenograft Models. (n.d.). Crown Bioscience. Available at: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Available at: [Link]

  • Caco-2 permeability assay. (n.d.). Creative Bioarray. Available at: [Link]

  • Overview of drug screening experiments using patient-derived xenograft models. (n.d.). ResearchGate. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Available at: [Link]

  • Assays | ADMET & DMPK | Caco-2 Permeability. (n.d.). Concept Life Sciences. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Available at: [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). Biomolecules & Therapeutics. Available at: [Link]

  • In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround. (n.d.). LifeNet Health LifeSciences. Available at: [Link]

  • Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. (2021). Journal of the Iranian Chemical Society. Available at: [Link]

  • Pfitzinger reaction. (n.d.). Wikipedia. Available at: [Link]

  • Murine Pharmacokinetic Studies. (n.d.). Current Protocols in Pharmacology. Available at: [Link]

  • In-Vivo Mouse and Rat PK Bioanalysis. (2025). Protocols.io. Available at: [Link]

  • Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). (2022). EpigenTek. Available at: [Link]

  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. (n.d.). Journal of Pharmacokinetics and Pharmacodynamics. Available at: [Link]

  • Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH's Seed. Available at: [Link]

  • General reaction scheme of the Pfitzinger quinoline synthesis. (n.d.). ResearchGate. Available at: [Link]

  • Pharmacokinetics Studies in Mice or Rats. (n.d.). Bienta. Available at: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (n.d.). Journal of Organic Chemistry. Available at: [Link]

  • Toxicology. (n.d.). MuriGenics. Available at: [Link]

  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. Available at: [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015). Assay Guidance Manual. Available at: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2013). The Journal of Organic Chemistry. Available at: [Link]

  • In Vitro and in Vivo toxicity Studies. (n.d.). Biogem. Available at: [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). Available at: [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (n.d.). National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. Available at: [Link]

  • In Vitro and in Vivo toxicity Determination for Drug Discovery. (n.d.). Available at: [Link]

Sources

Application

Application Note &amp; Protocol: Strategies for the Dissolution of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic Acid for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid is a member of the quinoline carboxylic acid class, a scaffold of significant interest in med...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid is a member of the quinoline carboxylic acid class, a scaffold of significant interest in medicinal chemistry and drug discovery.[1][2][3] Like many potent biological molecules, its utility in experimental settings is dictated by its physicochemical properties. A significant challenge for this and related compounds is poor aqueous solubility, stemming from a large, hydrophobic structure. This guide provides a detailed framework and actionable protocols for effectively dissolving this compound for use in a variety of preclinical research applications, from initial in vitro screening to preliminary in vivo studies.

Section 1: Physicochemical Profile & Solubility Rationale

Understanding the molecular characteristics of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid is fundamental to developing a successful dissolution strategy. Its structure combines a large, non-polar region (the cyclohexylphenyl and quinoline rings) with a single ionizable functional group (the carboxylic acid).

Key Physicochemical Properties:

PropertyValue / PredictionImplication for Solubility
Molecular Formula C₂₂H₂₁NO₂Indicates a large, carbon-rich structure.[4]
Molecular Weight 331.41 g/mol Contributes to low aqueous solubility.
Predicted XlogP 5.9A high XlogP value strongly suggests high lipophilicity (hydrophobicity) and predicts very poor solubility in water.[4]
Key Functional Group Carboxylic AcidProvides a handle for pH-dependent solubility. The compound will be significantly more soluble at basic pH where the acid is deprotonated.[5][6]

The high lipophilicity, evidenced by the predicted XlogP of 5.9, is the primary barrier to dissolution in aqueous media.[4] This property is analogous to that of its parent compound, 2-phenyl-4-quinolinecarboxylic acid, which is documented as insoluble in water. The presence of the carboxylic acid moiety, however, is critical. Carboxylic acids are weak acids and exist in equilibrium between their neutral, protonated form (-COOH) and their charged, deprotonated carboxylate form (-COO⁻). The neutral form is less polar and thus less water-soluble, while the charged carboxylate is significantly more polar and water-soluble.[5][7] This equilibrium can be manipulated by adjusting the pH of the solvent.[6]

Section 2: Solvent Selection Strategy

The choice of solvent is dictated by the experimental context, primarily distinguishing between in vitro and in vivo applications. The following decision workflow provides a guide for selecting the appropriate dissolution protocol.

G start Goal: Dissolve Compound exp_system Experimental System? start->exp_system in_vitro In Vitro Assay (e.g., cell culture, enzyme assay) exp_system->in_vitro In Vitro in_vivo In Vivo Study (e.g., animal model) exp_system->in_vivo In Vivo dmso_check Is DMSO Tolerated? in_vitro->dmso_check in_vivo_note Requires Specialized Formulation. Consult vehicle development expert. Consider co-solvents (PEG, Tween), cyclodextrins, or lipid formulations. in_vivo->in_vivo_note protocol1 Use Protocol 1: High-Concentration DMSO Stock dmso_check->protocol1 Yes protocol2 Use Protocol 2: pH-Mediated Aqueous Stock dmso_check->protocol2 No / Minimize

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Strategies for 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid

Welcome to the technical support center for 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid (Compound 3[1]). This guide is designed for researchers, medicinal chemists, and drug development professionals who are synthe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid (Compound 3[1]). This guide is designed for researchers, medicinal chemists, and drug development professionals who are synthesizing and purifying this molecule. Achieving high purity is critical, as impurities can significantly impact downstream applications, from biological assays to formulation studies[2][3]. This document provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this compound.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing explanations and actionable solutions.

Q1: My final product is a brownish or yellowish powder, not the expected white solid. What is the cause and how can I fix it?

A1: A persistent color in your product typically indicates the presence of chromophoric impurities or degradation products. Given that the synthesis of quinolines, often via methods like the Doebner-von Miller or Pfitzinger reactions, can be harsh and produce colored byproducts, this is a common issue[4][5]. Tar formation from the acid-catalyzed polymerization of intermediates is also a frequent problem[4].

Causality & Solution:

  • Oxidized Impurities: The quinoline ring system can be susceptible to oxidation, leading to colored species.

  • Reaction Byproducts: Incomplete reactions or side reactions can leave colored starting materials or byproducts. For instance, the Pfitzinger reaction, which can be used to synthesize this compound from isatin and 1-(4-cyclohexylphenyl)ethan-1-one, may have colored side products[1].

  • Trapped Solvents: High-boiling point solvents like DMF or DMSO, if used, can be difficult to remove and may degrade upon heating, causing discoloration.

Recommended Actions:

  • Charcoal Treatment during Recrystallization: Add a small amount (1-2% w/w) of activated charcoal to the hot solution of your compound during the recrystallization process. The charcoal will adsorb many colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.

  • Acid-Base Extraction: This technique is excellent for separating the acidic target compound from neutral or basic colored impurities. A detailed protocol is provided below.

  • Column Chromatography: If discoloration persists, column chromatography is a highly effective method for separating the target compound from closely related colored impurities.

Q2: My NMR analysis shows persistent peaks from starting materials (e.g., isatin, 1-(4-cyclohexylphenyl)ethan-1-one). How do I remove them?

A2: The presence of starting materials indicates an incomplete reaction or inefficient initial work-up. Due to their different chemical properties compared to the acidic product, these are often straightforward to remove.

Causality & Solution: The target molecule is a carboxylic acid, while the common starting materials (isatin and the acetophenone derivative) are neutral or weakly acidic/basic. This difference in acidity is the key to their separation[6][7].

Recommended Action: Acid-Base Extraction This is the most effective method for this specific problem. The carboxylic acid can be converted to its water-soluble carboxylate salt with a weak base, while the neutral starting materials remain in the organic layer. The layers are then separated, and the pure carboxylic acid is regenerated by re-acidification. This process efficiently removes non-acidic impurities[7][8][9]. For a step-by-step guide, see Protocol 1.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute separates from the solution as a super-saturated liquid phase instead of a solid crystalline lattice. This is often due to the cooling rate being too fast, the solution being too concentrated, or the presence of impurities that inhibit crystallization[10][11].

Causality & Solution: The molecular structure, with its bulky non-polar cyclohexylphenyl group and a polar carboxylic acid, can make finding the perfect crystallization solvent challenging. The solute's solubility curve in the chosen solvent may be too steep, leading to it crashing out as an oil when cooled.

Recommended Actions:

  • Reduce Cooling Rate: Allow the hot, saturated solution to cool to room temperature as slowly as possible (e.g., by placing the flask in a large, insulated container). Once at room temperature, move it to the refrigerator rather than directly into an ice bath[11].

  • Use a More Dilute Solution: Add more hot solvent (5-10% excess) to the dissolved compound to ensure it doesn't become supersaturated too quickly upon cooling[10].

  • Change the Solvent System:

    • Single Solvents: Try solvents like ethanol, isopropanol, or ethyl acetate.

    • Binary Solvent Systems: This is often the best solution. Dissolve your compound in a minimal amount of a hot "good" solvent (e.g., ethanol, THF, or acetone) where it is highly soluble. Then, add a "poor" solvent (e.g., water or hexanes) dropwise at an elevated temperature until the solution becomes faintly turbid. Add a few drops of the "good" solvent to redissolve the turbidity, then allow it to cool slowly[10].

Q4: My compound streaks badly on silica TLC plates, making it difficult to monitor purification. How can I fix this?

A4: Streaking of carboxylic acids on standard silica gel is a classic problem. It occurs because the acidic proton of the carboxyl group interacts strongly with the slightly acidic silica gel surface, leading to a mixture of protonated and deprotonated forms that travel at different rates[12].

Causality & Solution: To prevent this, the equilibrium between the protonated and deprotonated forms of the carboxylic acid must be shifted entirely to the protonated state. This is achieved by acidifying the mobile phase.

Recommended Action: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (e.g., ethyl acetate/hexanes)[12]. This ensures the compound remains fully protonated (R-COOH) and moves as a single, more defined spot on the TLC plate. This same modified eluent should then be used for column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification strategies for 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid?

A1: The choice of purification strategy depends on the nature and quantity of impurities. The three primary methods are:

  • Acid-Base Extraction: Best for removing neutral or basic impurities, such as unreacted starting materials[6][7].

  • Recrystallization: Ideal for removing small amounts of impurities from a solid product that is already relatively pure[12][13].

  • Column Chromatography: The most powerful technique for separating the target compound from impurities with similar polarity and structure, such as reaction byproducts[12]. Reversed-phase C18 chromatography can also be an effective tool for purifying polar carboxylic acids[14][15].

The following diagram provides a decision-making workflow for selecting the appropriate strategy.

G start Analyze Crude Product (TLC, NMR, Melting Point) impurity_type What is the main impurity type? start->impurity_type acid_base Perform Acid-Base Extraction (See Protocol 1) impurity_type->acid_base  Neutral/Basic Starting Materials   column Perform Column Chromatography (Acidified Eluent, See Protocol 3) impurity_type->column  Polar Byproducts / Isomers   recrystal Perform Recrystallization (See Protocol 2) impurity_type->recrystal  Minor Impurities / Discoloration   purity_check Assess Purity (TLC, NMR, MP) acid_base->purity_check column->purity_check recrystal->purity_check final_product Pure Product purity_check->final_product Purity >95%? (Yes) column2 Consider further purification (e.g., Column Chromatography) purity_check->column2 (No)

Caption: Decision workflow for selecting a purification strategy.

Q2: What are the likely impurities from the Pfitzinger or Doebner-von Miller synthesis routes?

A2: Both are powerful methods for quinoline synthesis but can generate specific impurities.

  • Pfitzinger Reaction (Isatin + Ketone): Besides unreacted starting materials (isatin, 1-(4-cyclohexylphenyl)ethan-1-one), potential side products can arise from self-condensation of the ketone or alternative cyclization pathways, although this route is generally quite clean[1][16].

  • Doebner-von Miller Reaction (Aniline + α,β-Unsaturated Carbonyl): This reaction is notorious for producing a wider range of byproducts and tar due to the harsh acidic conditions[4][5]. Impurities can include isomers from different cyclization regiochemistries, over-reduced or partially-oxidized quinoline species, and polymers from the unsaturated carbonyl compound[4][17]. A thorough purification method like column chromatography is often necessary.

Q3: What analytical techniques are recommended for assessing the final purity?

A3: A combination of methods should be used for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components. A single spot in multiple solvent systems is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structural confirmation and purity analysis. Integration of the proton signals can be used to quantify impurities if their structures are known.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by calculating the area percentage of the main peak. Both normal and reversed-phase methods can be developed[18][19][20].

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point with a narrow range (<2 °C). Impurities typically cause the melting point to be depressed and the range to broaden[11].

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral and basic impurities.

G cluster_0 Organic Phase cluster_1 Aqueous Phase dissolve 1. Dissolve crude product in an organic solvent (e.g., Ethyl Acetate) add_base 2. Transfer to separatory funnel. Add saturated aq. NaHCO₃. Shake and vent. dissolve->add_base org_layer Organic Layer (Neutral/Basic Impurities) Discard or process as needed. add_base->org_layer Impurities remain in organic layer aq_layer Aqueous Layer (Sodium Salt of Product) add_base->aq_layer Product moves to aqueous layer acidify 3. Cool aqueous layer in ice bath. Slowly add 6M HCl until pH ~2. aq_layer->acidify precipitate 4. Pure carboxylic acid precipitates as a solid. acidify->precipitate filter 5. Collect solid by vacuum filtration. Wash with cold water. Dry under vacuum. precipitate->filter final final filter->final Pure Product

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.

  • Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution[12]. Stopper the funnel and shake gently, frequently venting to release pressure from CO₂ evolution. Allow the layers to separate[6].

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure all the carboxylic acid is extracted. Combine all aqueous extracts[12]. The organic layer, containing neutral and basic impurities, can be discarded.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M hydrochloric acid (HCl) dropwise until the solution is acidic (test with pH paper, target pH ≈ 2)[12]. The pure 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid will precipitate out as a solid[7].

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product in a vacuum oven or desiccator to a constant weight.

Protocol 2: Purification by Recrystallization

This protocol is for purifying an already mostly-solid product containing minor impurities.

Step-by-Step Methodology:

  • Solvent Selection: Test the solubility of your crude product in various solvents to find one that dissolves the compound when hot but not when cold. Based on the compound's structure, good starting points are ethanol, isopropanol, ethyl acetate, or a binary mixture like ethanol/water[10]. The table below can guide your screening process.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent and heat the mixture (e.g., on a hot plate with a stirrer) until the solid completely dissolves[13].

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation[11][13].

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals under vacuum[13].

Table 1: Template for Recrystallization Solvent Screening

Solvent SystemSolubility (Cold)Solubility (Hot)Crystal Formation on Cooling? (Yes/No/Oil)
Ethanol
Isopropanol
Ethyl Acetate
Toluene
Ethanol/Water
Acetone/Hexanes
Protocol 3: Purification by Silica Gel Column Chromatography

This is the most effective method for separating complex mixtures or closely related impurities.

Step-by-Step Methodology:

  • TLC Analysis: Develop a TLC solvent system that gives your product an Rf value of ~0.3. As discussed, add 0.5-1% acetic acid to the eluent to prevent streaking[12]. A good starting point is a gradient of ethyl acetate in hexanes (e.g., 20-50% ethyl acetate + 1% acetic acid).

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (containing acetic acid).

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or another strong solvent like DCM. Pre-adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, loaded silica to the top of the packed column.

  • Elution: Add the mobile phase to the top of the column and apply gentle pressure to begin eluting the sample. Collect the eluent in a series of fractions[12].

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified carboxylic acid[12].

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Larson, M. L., et al. (2015). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 58(18), 7493–7509. Retrieved from [Link]

  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography? Retrieved from [Link]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

  • Google Patents. (2012). WO2014095080A2 - Process for the purification of carboxylic acids.
  • IOPscience. (2020). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Retrieved from [Link]

  • Google Patents. (1949). US2474823A - Quinoline compounds and process of making same.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Retrieved from [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization1. Retrieved from [Link]

  • Bohrium. (2023). recent-spectrophotometric-and-electroanalytical-methods-used-for-the-determination-of-quinoline-based-compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • PubMed. (2011). Rapid and green analytical method for the determination of quinoline alkaloids.... Retrieved from [Link]

  • Solubility of Things. (n.d.). Quinoline-4-carboxylic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(4-cyclohexylphenyl)quinoline-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Retrieved from [Link]

  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]

  • Google Patents. (2013). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
  • Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction? Retrieved from [Link]

  • Google Patents. (1972). US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids.
  • Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Doebner-von Miller reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of Quinoline-4-Carboxylic Acid Analogs

Welcome to the Technical Support Center for the synthesis of quinoline-4-carboxylic acid analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the comp...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of quinoline-4-carboxylic acid analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this important heterocyclic scaffold. Quinoline-4-carboxylic acids are privileged structures in drug discovery, forming the core of numerous therapeutic agents.[1][2]

However, their synthesis is not without challenges. Traditional methods, while foundational, often suffer from issues like low yields, harsh reaction conditions, and problematic side reactions.[3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific issues you may encounter in the lab. Our goal is to blend established chemical principles with practical, field-proven insights to help you optimize your synthetic routes.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions and challenges that researchers face during the synthesis of quinoline-4-carboxylic acid and its derivatives.

Q1: My overall yield is consistently low. What are the most common culprits across different synthetic methods?

A1: Low yields are a frequent and frustrating issue. Generally, they can be traced back to a few key areas:

  • Harsh Reaction Conditions: Many classical syntheses like the Doebner-von Miller or Gould-Jacobs employ high temperatures and strong acids, which can lead to the degradation of starting materials or the desired product.[4][5]

  • Side Reactions: The most common side reaction, particularly in acid-catalyzed syntheses, is the polymerization of carbonyl-containing starting materials, leading to intractable tars and significantly reducing the yield.[6][7]

  • Incomplete Reactions: The reaction may not be reaching completion due to suboptimal catalyst choice, insufficient reaction time, or inappropriate temperature. Monitoring the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.[4]

  • Purification Losses: The product may be lost during workup and purification steps, especially if it has poor solubility or if significant tar is formed.[8]

Q2: I'm struggling with the purification of my crude product. It's a dark, tarry solid. What's the best approach?

A2: Tar formation is a notorious problem, especially in the Skraup and Doebner-von Miller syntheses, due to the aggressive polymerization of reactants under strong acid conditions.[7]

  • Initial Workup: A common first step after the reaction is to dilute the cooled mixture with water and then carefully basify it (e.g., with concentrated NaOH solution) to make it strongly alkaline. This helps to neutralize the acid catalyst and precipitate the crude product or prepare it for extraction.[7]

  • Extraction: If the product is soluble in organic solvents, extraction can be used to separate it from inorganic salts and some polar impurities. However, this may not be effective against the tar itself.

  • Recrystallization: This is the most common method for purifying the final solid product. The challenge is finding a suitable solvent or solvent system (e.g., ethanol, or an ethanol/water mixture) in which the product is soluble at high temperatures but sparingly soluble at room temperature, while the impurities remain soluble.[1]

  • Column Chromatography: If recrystallization fails, silica gel column chromatography can be employed. However, the acidic nature of silica can sometimes be problematic for sensitive compounds. Using a neutral support like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent can be beneficial.[8]

Q3: How do I choose the best synthetic route for my target quinoline-4-carboxylic acid?

A3: The optimal route depends on the desired substitution pattern and the availability of starting materials. The two most direct and common methods are the Pfitzinger and Doebner reactions.[3][9]

  • Pfitzinger Reaction: This is an excellent choice for synthesizing a wide variety of substituted quinoline-4-carboxylic acids. It involves the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][10]

  • Doebner Reaction: This is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid. It is particularly useful but can suffer from low yields when anilines with electron-withdrawing groups are used.[11]

  • Gould-Jacobs Reaction: This route starts with an aniline and diethyl ethoxymethylenemalonate, leading to a 4-hydroxyquinoline-3-carboxylate intermediate. Subsequent hydrolysis and decarboxylation yield the quinoline core.[5][12] This multi-step process can be lengthy and requires high temperatures for the cyclization step.[5]

Below is a decision-making workflow to guide your choice of synthesis.

start Define Target Quinoline-4-Carboxylic Acid isatin_avail Is the required substituted isatin commercially available or easily synthesized? start->isatin_avail carbonyl_avail Is the required α-methylene carbonyl compound available? isatin_avail->carbonyl_avail Yes aniline_avail Is the required substituted aniline available? isatin_avail->aniline_avail No pfitzinger Pfitzinger Reaction is a strong candidate. carbonyl_avail->pfitzinger Yes carbonyl_avail->aniline_avail No doebner Doebner Reaction is a viable route. aniline_avail->doebner Yes gould_jacobs Consider Gould-Jacobs or other multi-step syntheses. aniline_avail->gould_jacobs No / Doebner not suitable

Caption: Decision workflow for selecting a synthetic route.

Q4: My reaction is sensitive to the strong acid/base conditions of the classical methods. Are there milder alternatives?

A4: Yes, the development of milder catalytic systems is a key area of modern organic synthesis.

  • Lewis Acids: Catalysts like In(OTf)₃, ZnCl₂, and SnCl₄ can promote cyclization under less harsh conditions than strong Brønsted acids like H₂SO₄.[6][13]

  • Iodine Catalysis: Molecular iodine has been shown to be a highly efficient catalyst for reactions like the Friedländer annulation, often proceeding under solvent-free conditions.[4]

  • Microwave Irradiation: Using microwave synthesis can dramatically shorten reaction times and improve yields by efficiently heating the reaction mixture to the required temperature, sometimes even without a solvent.[3][14] This can minimize the time the product is exposed to high temperatures, reducing degradation.[14]

Troubleshooting Guides for Specific Syntheses

The Pfitzinger Reaction

The Pfitzinger reaction is a robust method for creating quinoline-4-carboxylic acids from isatin and a carbonyl compound.[10]

isatin Isatin + Base (e.g., KOH) intermediate1 Keto-acid Intermediate (from isatin hydrolysis) isatin->intermediate1 Amide Hydrolysis carbonyl Carbonyl Compound (with α-methylene group) intermediate2 Enamine Intermediate (from condensation) carbonyl->intermediate2 Condensation intermediate1->intermediate2 product {Quinoline-4-Carboxylic Acid} intermediate2->product Intramolecular Cyclization & Dehydration

Caption: Simplified mechanism of the Pfitzinger reaction.

Problem Symptom Underlying Cause & Explanation Suggested Solution & Protocol
Low or No Product Formation TLC shows only starting materials (isatin and carbonyl compound).Insufficient Base or Incomplete Hydrolysis: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin.[1][10] If the base (e.g., KOH, NaOH) is not strong enough or is used in insufficient quantity, this crucial first step will not occur, preventing the entire cascade.Optimize Base: Use a 30-40% aqueous or ethanolic solution of KOH or NaOH. Ensure at least 3-4 equivalents of base relative to isatin are used. A solution of ketone (1 eq.), isatin (1 eq.), and potassium hydroxide (3 eq.) in ethanol can be refluxed for 12-24 hours.[15]
Incomplete Reaction TLC shows a mixture of starting materials, intermediates, and some product.Steric Hindrance: Bulky substituents on either the isatin or the carbonyl compound can slow down the condensation or the final cyclization step.Increase Reaction Time and/or Temperature: Extend the reflux time to 24-48 hours and monitor progress by TLC. If using a high-boiling solvent like ethanol is not sufficient, consider microwave irradiation, which can often drive sterically hindered reactions to completion in minutes.[1]
Side Product Formation Isolation of unexpected products, particularly 2-hydroxy-quinoline-4-carboxylic acids.Halberkann Variant: If you are using an N-acyl isatin as the starting material, reaction with a base will lead to the formation of a 2-hydroxy-quinoline-4-carboxylic acid instead of the expected product.[10]Check Starting Material: Ensure your isatin is not N-acylated. If the 2-hydroxy analog is desired, then N-acyl isatin is the correct starting material for this variant.
Difficult Product Isolation After acidification, the product precipitates as an oil or a very fine, hard-to-filter solid.pH and Solubility Issues: Quinoline-4-carboxylic acids are amphoteric. At very low pH, the quinoline nitrogen is protonated, and at high pH, the carboxylic acid is deprotonated. Precipitation is maximal near the isoelectric point. Acidifying too quickly or with a very strong acid can cause "oiling out".Controlled Acidification: After the reaction, cool the aqueous solution of the product salt in an ice bath. Acidify slowly with a weaker acid like acetic acid, or dropwise with dilute HCl, while stirring vigorously. Aim for a final pH of 4-5. This promotes the formation of a crystalline, filterable solid.[1]
The Doebner-von Miller & Skraup Syntheses

These related syntheses are powerful but notorious for their harsh conditions and tendency to form tar. They typically involve the reaction of an aniline with α,β-unsaturated carbonyl compounds (or precursors like glycerol in the Skraup synthesis) under strong acid.[6][16]

Problem Symptom Underlying Cause & Explanation Suggested Solution & Protocol
Low Yield & Significant Tar/Polymer Formation The reaction mixture becomes a thick, dark, intractable tar, making product isolation nearly impossible.Acid-Catalyzed Polymerization: This is the most common failure mode. The strong acid (e.g., H₂SO₄, HCl) required for the cyclization also efficiently catalyzes the self-polymerization of the α,β-unsaturated aldehyde or ketone starting material.[6][7]Use a Moderator/Biphasic System: 1. Moderator (Skraup): Add a moderator like ferrous sulfate (FeSO₄) to the reaction mixture. This helps to control the highly exothermic reaction and reduce charring.[7]2. Biphasic System (Doebner-von Miller): Sequestering the carbonyl compound in a non-polar organic phase (e.g., toluene) while the aniline is in an acidic aqueous phase can drastically reduce polymerization and improve yields.[6][17]
Violently Exothermic Reaction The reaction proceeds uncontrollably, boiling over or producing excessive fumes.Unmoderated Skraup Reaction: The reaction of aniline, glycerol, and sulfuric acid is famously exothermic and can be dangerous if not controlled.[16]Controlled Reagent Addition & Cooling: 1. Add the concentrated sulfuric acid slowly to the mixture of aniline and glycerol with efficient stirring and external cooling (e.g., an ice bath).2. Heat the mixture gently to initiate the reaction. Once the exothermic phase begins, remove external heating and be prepared to cool the flask if the reaction becomes too vigorous.[7][18]
Incomplete Oxidation The isolated product is contaminated with a dihydroquinoline intermediate.Insufficient Oxidant: These reactions require an oxidation step to aromatize the initially formed dihydroquinoline ring. In the Skraup synthesis, nitrobenzene often serves as both the solvent and the oxidant. In the Doebner-von Miller reaction, a Schiff's base intermediate can act as the oxidant.[19] If this step is inefficient, the dihydro- species will persist.Add an Oxidizing Agent: If dihydroquinoline impurities are detected, consider adding a mild oxidizing agent like nitrobenzene. Alternatively, the isolated crude product can be subjected to a separate oxidation step using agents like manganese dioxide (MnO₂) or DDQ.[6]
Poor Regioselectivity Using a substituted aniline (e.g., m-toluidine) results in a mixture of regioisomers.Electronic & Steric Control: The cyclization step can occur at either of the two positions ortho to the amino group. The outcome is a delicate balance of the electronic directing effects of the substituent and steric hindrance.[16][20]Modify Conditions/Use Modern Methods: While classical methods offer poor control, modern transition-metal-catalyzed C-H functionalization approaches on a pre-formed quinoline core can provide much higher regioselectivity for introducing substituents at specific positions.[20][21] For classical synthesis, a careful study of different acid catalysts and temperatures may reveal conditions that favor one isomer.[20]
Gould-Jacobs Reaction & Subsequent Steps

This pathway involves the formation of a 4-hydroxyquinoline-3-carboxylate ester, which must then be hydrolyzed and decarboxylated.[12]

Problem Symptom Underlying Cause & Explanation Suggested Solution & Protocol
Low Yield in Cyclization Step The reaction of the anilidomethylenemalonate intermediate stalls, with little formation of the 4-hydroxyquinoline product.Insufficient Temperature: The key intramolecular cyclization step is a thermal reaction that requires very high temperatures, often >250 °C, to overcome the activation energy barrier.[5][14] Insufficient heat will result in low conversion.Use a High-Boiling Solvent or Microwave: 1. High-Boiling Solvent: Use an inert, high-boiling solvent like Dowtherm A or mineral oil to achieve the necessary temperature for cyclization. This has been shown to increase yields significantly compared to solvent-free heating.[5]2. Microwave Heating: Microwave irradiation is highly effective for this step, allowing for rapid heating to temperatures like 250-300 °C and reducing reaction times from hours to minutes.[14]
Difficult Ester Hydrolysis The 4-hydroxyquinoline-3-carboxylate ester is resistant to hydrolysis under standard conditions (e.g., refluxing aqueous NaOH).Steric Hindrance/Poor Solubility: Substituents on the quinoline ring, particularly at the C2 or C3 positions, can sterically hinder the approach of the hydroxide ion to the ester carbonyl. The starting ester may also be poorly soluble in the aqueous base.Harsher Conditions/Alternative Methods: 1. Increase Temperature/Base Concentration: Use a more concentrated solution of NaOH or KOH and increase the reaction temperature. A co-solvent like ethanol may be needed to improve solubility. However, be aware that harsh conditions can promote unwanted side reactions.[22]2. Acid-Catalyzed Hydrolysis: While less common, heating with a strong acid like a mixture of acetic acid, sulfuric acid, and water can effectively hydrolyze the ester.[23] This is the reverse of Fischer esterification.[24][25]
Unwanted Decarboxylation During the high-temperature cyclization or harsh hydrolysis, the C3-carboxylate group is lost, leading to a 4-hydroxyquinoline instead of the desired carboxylic acid intermediate.Thermal Instability: Carboxylic acid groups, especially on heterocyclic rings, can be labile at high temperatures, leading to the loss of CO₂.[26] This can be a competing reaction during the cyclization step if any hydrolysis occurs.Optimize Time and Temperature: For the cyclization step, a careful time-temperature study is necessary. The goal is to find the lowest temperature and shortest time required for cyclization to minimize degradation and decarboxylation.[14] For hydrolysis, use the mildest conditions that are effective.

Experimental Protocols

Protocol 1: Pfitzinger Synthesis of 2-phenylquinoline-4-carboxylic acid

This protocol describes a standard procedure for the Pfitzinger reaction.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add isatin (1.0 eq.), acetophenone (1.0 eq.), and absolute ethanol.

  • Base Addition: While stirring, slowly add a 33% aqueous solution of potassium hydroxide (3.0-4.0 eq.).

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction's progress by TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume using a rotary evaporator.

  • Isolation: Add water to the residue to dissolve the potassium salt of the product. Transfer the aqueous solution to a separatory funnel and wash with diethyl ether to remove any unreacted acetophenone.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify dropwise with glacial acetic acid or dilute HCl with vigorous stirring until the precipitation of the product is complete (target pH 4-5).

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven. The crude product can be further purified by recrystallization from ethanol.[1]

Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline (with Tar Reduction)

This protocol incorporates a biphasic approach to minimize polymerization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add aniline (1.0 eq.) and 6M hydrochloric acid.

  • Organic Phase: Add an equal volume of toluene to the flask. The mixture will be two phases.

  • Reactant Addition: Begin heating the mixture to reflux with vigorous stirring. Once refluxing, add crotonaldehyde (1.1 eq.) slowly via an addition funnel over 1-2 hours. The slow addition is critical to keep the instantaneous concentration of the aldehyde low, minimizing polymerization.[6][7]

  • Reaction: Continue to reflux for an additional 3-4 hours after the addition is complete.

  • Work-up: Cool the reaction mixture and make it strongly alkaline by the careful, slow addition of concentrated sodium hydroxide solution.

  • Purification: The product, 2-methylquinoline, is often purified by steam distillation from the reaction mixture, followed by extraction of the distillate with an organic solvent.[7]

References

  • Shaikh, I. R., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Retrieved from [Link]

  • Shaikh, I. R., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Retrieved from [Link]

  • Płazińska, A., & Płaziński, W. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Retrieved from [Link]

  • Wang, X., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Retrieved from [Link]

  • Bayer Aktiengesellschaft. (2019). Process for the hydrolysis of quinolone carboxylic esters. Google Patents.
  • Marco-Contelles, J. (2015). Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Retrieved from [Link]

  • Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. ResearchGate. Retrieved from [Link]

  • Iwao, M., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. Retrieved from [Link]

  • Kumar, A., et al. (2012). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Application of pfitzinger reaction in the synthesis of novel indophenazino fused quinoline-4-carboxylic acid derivatives. Retrieved from [Link]

  • Chegg. (2021). Do the retrosynthesis of these quinoline carboxylic acid derivatives. Retrieved from [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Marco-Contelles, J. (2015). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]

  • Haddach, M., et al. (2010). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysis of esters. Chemguide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Hydrolysis of Esters. Retrieved from [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

  • Goldstein, D. M., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]

  • Ghorbani-Choghamarani, A., & Norouzi, M. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. Retrieved from [Link]

  • Cohen, T., & Schambach, R. A. (1970). Copper-quinoline decarboxylation. Journal of the American Chemical Society. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Optimizing cPLA2α Inhibitor Potency

Welcome to the technical support center for cytosolic phospholipase A2α (cPLA2α) research. As Senior Application Scientists, we have designed this guide to move beyond simple protocols and address the complex challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cytosolic phospholipase A2α (cPLA2α) research. As Senior Application Scientists, we have designed this guide to move beyond simple protocols and address the complex challenges researchers face when working with cPLA2α inhibitors. Our goal is to provide you with the expertise and troubleshooting frameworks necessary to accurately determine and enhance the potency of your compounds.

Section 1: Foundational Concepts in cPLA2α Inhibition

This section addresses the fundamental principles of cPLA2α function and inhibition, which are crucial for designing and interpreting your experiments correctly.

FAQ 1: What is the mechanism of cPLA2α activation, and how can this impact inhibitor studies?

Answer: Understanding the activation cascade of cPLA2α is critical because your choice of cellular stimulus directly influences the enzyme's activity and, consequently, the apparent potency of your inhibitor. cPLA2α is primarily regulated by two key events: an increase in intracellular calcium ([Ca²⁺]i) and phosphorylation by mitogen-activated protein kinases (MAPKs).[1]

  • Calcium-Dependent Translocation: Upon cell stimulation, rising [Ca²⁺]i binds to the N-terminal C2 domain of cPLA2α.[2] This induces a conformational change, causing the enzyme to translocate from the cytosol to intracellular membranes like the Golgi apparatus, endoplasmic reticulum, and nuclear envelope.[1][2]

  • Phosphorylation-Dependent Activation: Concurrently, signaling cascades activate MAPKs (e.g., ERK, p38), which phosphorylate key serine residues (Ser-505, Ser-727) on cPLA2α.[3] This phosphorylation step significantly enhances the enzyme's catalytic activity.[4]

An inhibitor's apparent potency can vary depending on the strength and nature of the stimulus used. A strong stimulus leading to high levels of phosphorylation and Ca²⁺ flux may require a higher concentration of an inhibitor to achieve 50% inhibition compared to a weaker stimulus.

G cluster_0 Cell Exterior cluster_1 Cytosol cluster_2 Membrane (ER/Golgi) Agonist Agonist (e.g., ATP, Thrombin, LPS) MAPK_cascade MAPK Cascade (ERK, p38) Agonist->MAPK_cascade Activates Ca_release Ca²⁺ Release from ER Agonist->Ca_release Triggers cPLA2_inactive Inactive cPLA2α cPLA2_P Phosphorylated cPLA2α cPLA2_inactive->cPLA2_P MAPK_cascade->cPLA2_inactive Phosphorylates (Ser505/727) cPLA2_active Active Membrane-Bound cPLA2α cPLA2_P->cPLA2_active Translocates to Membrane Ca_ion ↑ [Ca²⁺]i Ca_release->Ca_ion Ca_ion->cPLA2_active Binds to C2 Domain AA_release Arachidonic Acid (AA) Release cPLA2_active->AA_release Catalyzes G cluster_0 Biochemical Assay cluster_1 Cell-Based Assay b_inhibitor Inhibitor b_enzyme Purified cPLA2α b_inhibitor->b_enzyme Direct Interaction b_result Potent Inhibition (Low Xᵢ(50)) b_enzyme->b_result c_result Weak Inhibition (High IC₅₀) b_result->c_result Translational Gap c_inhibitor Inhibitor membrane Cell Membrane c_inhibitor->membrane Permeation? c_enzyme Intracellular cPLA2α membrane->c_enzyme Efflux? Metabolism? c_enzyme->c_result

Caption: The biochemical vs. cell-based potency gap.

Protocol 2: Cell-Based [³H]-Arachidonic Acid (AA) Release Assay

This is the gold-standard method for measuring cPLA2α activity in intact cells. [5] Materials:

  • Cell line of interest (e.g., A549, RAW264.7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • [³H]-Arachidonic Acid

  • Fatty-acid-free Bovine Serum Albumin (BSA)

  • Stimulus (e.g., A23187 calcium ionophore, IL-1β, LPS)

  • Inhibitor stock solutions in DMSO

Procedure:

  • Cell Labeling:

    • Plate cells in 24-well plates and grow to ~80-90% confluency.

    • Incubate cells with medium containing [³H]-AA (e.g., 0.5 µCi/mL) for 18-24 hours. This allows the labeled AA to be incorporated into the sn-2 position of membrane phospholipids.

  • Wash and Quiesce:

    • Wash the cells twice with serum-free medium containing 0.1% fatty-acid-free BSA to remove unincorporated [³H]-AA.

    • Incubate the cells in this wash medium for 1-2 hours to allow them to return to a quiescent state.

  • Inhibitor Pre-treatment:

    • Remove the wash medium and add fresh medium (with BSA) containing the desired concentrations of the cPLA2α inhibitor or DMSO vehicle.

    • Pre-incubate for 30-60 minutes at 37°C.

  • Cellular Stimulation:

    • Add the stimulus (e.g., A23187 to a final concentration of 5 µM) to each well.

    • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Quantify Released AA:

    • Carefully collect the supernatant (culture medium) from each well.

    • Lyse the cells remaining in the well with a lysis buffer (e.g., 0.1 M NaOH).

    • Measure the radioactivity in an aliquot of the supernatant and the cell lysate using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of [³H]-AA release for each well as: (CPM_supernatant / (CPM_supernatant + CPM_lysate)) * 100.

    • Normalize the data to the stimulated control (DMSO-treated) to determine percent inhibition.

    • Plot percent inhibition versus inhibitor concentration and fit to a sigmoidal dose-response curve to calculate the IC₅₀. [6]

Section 4: Advanced Strategies for Target Validation

If potency issues persist, it becomes necessary to confirm that your compound is engaging the intended target within the complex cellular environment.

Question: How can I definitively prove that my inhibitor's cellular effect is due to cPLA2α inhibition?

Answer: This is a crucial validation step to rule out off-target effects. A multi-pronged approach provides the most compelling evidence.

  • Monitor Target Phosphorylation: Since phosphorylation is key to cPLA2α activation, you can use Western blotting to assess the levels of phosphorylated cPLA2α (p-cPLA2α) at Ser-505. A true cPLA2α inhibitor should not prevent the upstream phosphorylation event itself, but it will block the downstream consequence (AA release). This helps differentiate it from an inhibitor of an upstream kinase like MAPK. [7]

  • Genetic Knockdown/Knockout: The most rigorous validation involves using siRNA or shRNA to specifically reduce cPLA2α expression. [8][7]If your inhibitor is specific, its effect on AA release should be mimicked by cPLA2α knockdown, and the inhibitor should have a significantly reduced effect in the knockdown cells (as the target is absent).

  • Measure Downstream Metabolites: Measure the production of specific eicosanoids like Prostaglandin E₂ (PGE₂) or Leukotriene B₄ (LTB₄) via ELISA or LC-MS/MS. [8][9]A potent cPLA2α inhibitor should block the production of metabolites from both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, as it acts upstream of both.

G Start Inhibitor Shows Cellular Activity IsItOnTarget Is the effect due to cPLA2α inhibition? Start->IsItOnTarget WesternBlot Western Blot for p-cPLA2α IsItOnTarget->WesternBlot Biochemical Validation siRNA siRNA Knockdown of cPLA2α IsItOnTarget->siRNA Genetic Validation Metabolites Measure Downstream Eicosanoids (PGE₂, LTB₄) IsItOnTarget->Metabolites Functional Validation OffTarget Investigate Off-Target Effects IsItOnTarget->OffTarget If validation fails Result_WB p-cPLA2α levels should be unaffected WesternBlot->Result_WB Result_siRNA Inhibitor effect is lost in knockdown cells siRNA->Result_siRNA Result_Metabolites Both COX & LOX pathways are inhibited Metabolites->Result_Metabolites Conclusion High Confidence in On-Target Activity Result_WB->Conclusion Result_siRNA->Conclusion Result_Metabolites->Conclusion

Caption: Workflow for validating on-target activity.

References

  • Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy. PubMed Central. Available at: [Link]

  • Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content. MDPI. Available at: [Link]

  • What are PLA2 inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

  • Cytosolic group IVA phospholipase A2 inhibitors, AVX001 and AVX002, ameliorate collagen-induced arthritis. PubMed Central. Available at: [Link]

  • Combined Targeted Omic and Functional Assays Identify Phospholipases A2 that Regulate Docking/Priming in Calcium-Triggered Exocytosis. PubMed Central. Available at: [Link]

  • Seeing Is Believing: Real-Time Cellular Activity Assay for Phospholipase A 2. ACS Publications. Available at: [Link]

  • Membranes serve as allosteric activators of phospholipase A2, enabling it to extract, bind, and hydrolyze phospholipid substrates. PNAS. Available at: [Link]

  • Conformational Dynamics and Activation of Membrane-Associated Human Group IVA Cytosolic Phospholipase A2 (cPLA2). PubMed Central. Available at: [Link]

  • Annexin-I inhibits phospholipase A2 by specific interaction, not by substrate depletion. PubMed. Available at: [Link]

  • Phospholipases A2 and neural membrane dynamics: Implications for Alzheimer's disease. PubMed Central. Available at: [Link]

  • Phospholipid composition modifications influence phospholipase A2 activity in rat liver plasma membranes. PubMed. Available at: [Link]

  • Group-specific assays that distinguish between the four major types of mammalian phospholipase A2. PubMed. Available at: [Link]

  • Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content. National Institutes of Health. Available at: [Link]

  • Inhibition of Cytosolic Phospholipase A 2 a: Hit to Lead Optimization. Semantic Scholar. Available at: [Link]

  • Thermodynamic characterization of cytosolic phospholipase A(2) alpha inhibitors. europepmc.org. Available at: [Link]

  • Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2. PubMed Central. Available at: [Link]

  • MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS. National Institutes of Health. Available at: [Link]

  • Cytosolic phospholipase A2: physiological function and role in disease. PubMed Central. Available at: [Link]

  • Membrane Association Allosterically Regulates Phospholipase A2 Enzymes and Their Specificity. ACS Publications. Available at: [Link]

  • Difference Between Biochemical and Cell-Based Assays. Healthcare Business Club. Available at: [Link]

  • Effect of substrate concentration on inhibition of various sPLA2... ResearchGate. Available at: [Link]

  • Dynamic Role of Phospholipases A2 in Health and Diseases in the Central Nervous System. MDPI. Available at: [Link]

  • Modulation of the activity of cytosolic phospholipase A2α (cPLA2α) by cellular sphingolipids and inhibition of cPLA2α by sphingomyelin. National Institutes of Health. Available at: [Link]

  • Substrate-Specific Inhibition Constants for Phospholipase A2 Acting on Unique Phospholipid Substrates in Mixed Micelles and Membranes Using Lipidomics. National Institutes of Health. Available at: [Link]

  • Cytosolic phospholipase A2-alpha: a potential therapeutic target for prostate cancer. PubMed. Available at: [Link]

  • Kinetic and inhibition studies of phospholipase A2 with short-chain substrates and inhibitors. PubMed. Available at: [Link]

  • Assessing Phospholipase A2 Activity Toward Cardiolipin by Mass Spectrometry. PubMed. Available at: [Link]

  • IC50, EC50 and Kd: What is the Difference and Why Do They matter?. Promega Connections. Available at: [Link]

  • Phospholipase A2 inhibitors in development. Taylor & Francis Online. Available at: [Link]

  • cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation. PubMed Central. Available at: [Link]

  • Correlation between the IC50 values for inhibition of PLA 2 activity... ResearchGate. Available at: [Link]

  • Assay of phospholipases A2 and their inhibitors by kinetic analysis in the scooting mode. SciSpace. Available at: [Link]

  • Classification of drug molecules considering their IC50 values using mixed-integer linear programming based hyper-boxes method. PubMed Central. Available at: [Link]

  • Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells. MDPI. Available at: [Link]

  • 50% of what? How exactly are IC50 and EC50 defined?. GraphPad. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Resistance to 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid

Prepared by: Senior Application Scientist, Advanced Cell Biology Division Welcome to the technical support resource for researchers utilizing 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid. This guide is designed to p...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Cell Biology Division

Welcome to the technical support resource for researchers utilizing 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the development of cellular resistance to this compound. Our goal is to equip you with the scientific rationale and practical methodologies to diagnose, understand, and overcome resistance in your experimental models.

Understanding the Compound and Its Target

2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid is a potent inhibitor of Dihydroorotate Dehydrogenase (DHODH) .[1] This enzyme is critical for the de novo synthesis of pyrimidines, essential building blocks for DNA and RNA. By inhibiting DHODH, the compound depletes the cellular pyrimidine pool, leading to an S-phase arrest in the cell cycle and ultimately, halting proliferation.[1]

It is important to distinguish the drug's direct target, DHODH, from proteins that may be involved in resistance mechanisms. For instance, Dehydrogenase/Reductase 2 (DHRS2) is a protein involved in redox homeostasis and lipid metabolism that has been linked to resistance to other chemotherapeutics, often through pathways involving p53 stabilization.[2][3][4] While not the direct target, alterations in DHRS2 expression could potentially contribute to a resistant phenotype by modulating cellular stress responses.[5][6] This guide will address both target-specific and non-target-related resistance mechanisms.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses initial problems that can be mistaken for complex biological resistance. Always rule out these common issues first.

Q1: My IC50 value for the compound has increased dramatically compared to my initial experiments. What's the first thing I should check?

A1: Before investigating complex biological mechanisms, perform these fundamental checks:

  • Compound Integrity: Is your stock solution of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid old? Has it been stored correctly (protected from light, at the recommended temperature)? Consider preparing a fresh stock from new powder. Improper storage can lead to degradation and loss of potency.

  • Cell Line Authenticity: Have your cells been passaged for an extended period? High passage numbers can lead to genetic drift and altered phenotypes. We recommend returning to a low-passage stock of your cell line. Perform cell line authentication (e.g., Short Tandem Repeat profiling) to ensure you are working with the correct cells.

  • Mycoplasma Contamination: Mycoplasma infection is a common, often undetected, issue that can significantly alter cellular response to drugs. Use a reliable PCR-based or luminescence-based kit to test your cultures for mycoplasma.

  • Reagent Variability: Have you recently changed your batch of cell culture medium, serum (FBS), or other critical reagents? Lot-to-lot variability in serum, in particular, can impact cell growth and drug sensitivity.

Q2: I'm observing significant variability in cell viability results between replicate wells and experiments. What could be the cause?

A2: Inconsistent results are often due to technical, rather than biological, issues.

  • Seeding Density: Ensure your cells are seeded evenly across the plate. Uneven cell distribution is a major source of variability. Check your cell counting method and pipetting technique. Allow the plate to sit at room temperature for 15-20 minutes before incubation to allow cells to settle evenly.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, leading to increased concentrations of media components and drugs. This "edge effect" can skew results. We recommend not using the outermost wells for data collection; instead, fill them with sterile PBS or media to create a humidity barrier.

  • Assay Timing: For viability assays like MTT or CCK-8, ensure the incubation time with the reagent is consistent across all plates and experiments. Reading plates at different time points will lead to variability.

Part 2: In-Depth Troubleshooting Guides for Acquired Resistance

Once technical and handling issues have been ruled out, you can begin to investigate the biological basis of resistance. This section is structured to help you diagnose the specific mechanism at play in your cell line.

Guide 1: Is the Drug Reaching and Engaging Its Target (DHODH)?

Symptom: Your cells have developed stable, high-level resistance. The dose-response curve has shifted significantly to the right, indicating a much higher concentration of the drug is needed to achieve the same effect.

Potential Cause: Cells are preventing the drug from accumulating intracellularly, most commonly by upregulating ATP-binding cassette (ABC) transporters, which function as drug efflux pumps.[7][8][9]

Diagnostic Workflow:

  • Assess ABC Transporter Expression: Use qPCR and Western Blotting to measure the expression levels of common multidrug resistance pumps like ABCB1 (MDR1) and ABCG2 (BCRP) in your resistant cell line compared to the parental (sensitive) line.

  • Functional Efflux Assay: To confirm that increased expression translates to increased function, perform a dye efflux assay. Incubate sensitive and resistant cells with a fluorescent substrate of these pumps (e.g., Rhodamine 123 for ABCB1). Resistant cells with high pump activity will show lower intracellular fluorescence as they actively pump the dye out.

  • Pharmacological Inhibition: Treat your resistant cells with 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid in combination with a known ABC transporter inhibitor (e.g., Verapamil for ABCB1, Ko143 for ABCG2). A restoration of sensitivity (a leftward shift in the IC50 curve) strongly indicates that drug efflux is a primary resistance mechanism.

Solutions & Strategies:

  • Combination Therapy: For in-vitro studies, co-administration with an efflux pump inhibitor can validate the mechanism.

  • Alternative Compounds: If developing new therapies, consider structural modifications to the quinoline-4-carboxylic acid core to create analogues that are not substrates for these transporters.

Common Efflux Pumps & Inhibitors for In-Vitro Validation
Transporter Recommended Inhibitor & Typical Conc.
ABCB1 (MDR1)Verapamil (1-10 µM)
ABCG2 (BCRP)Ko143 (0.1-1 µM)
ABCC1 (MRP1)MK-571 (10-50 µM)
Guide 2: Has the Target (DHODH) Changed?

Symptom: Cells display a complete lack of response even at very high drug concentrations, and efflux pump inhibition does not restore sensitivity.

Potential Cause: The drug's target, DHODH, has been altered. This could be due to a mutation in the drug-binding pocket that prevents the compound from binding effectively, or significant overexpression of the DHODH enzyme, requiring more drug to achieve inhibition.[7]

Diagnostic Workflow:

  • Sequence the DHODH Gene: Extract genomic DNA from both sensitive and resistant cell lines. Amplify the coding region of the DHODH gene via PCR and send for Sanger sequencing. Compare the sequences to identify any mutations in the resistant line.

  • Analyze DHODH Expression: Quantify DHODH mRNA levels using qPCR and DHODH protein levels via Western Blot. A significant increase in the resistant line may indicate that resistance is driven by target amplification.

  • Structural Modeling: If a mutation is found, use molecular modeling software to predict its impact on the binding of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid to the DHODH protein. A mutation within or near the brequinar-binding pocket is highly suspicious.[1]

Solutions & Strategies:

  • Next-Generation Inhibitors: If a specific mutation is identified, the solution lies in designing new inhibitors that can effectively bind to the mutated target.[7]

  • Targeting Downstream Pathways: If the target is overexpressed, combination therapies targeting pathways downstream of pyrimidine synthesis may be effective.

Guide 3: Have Cells Activated Bypass or Compensatory Pathways?

Symptom: Cells initially respond to the drug but then recover and resume proliferation after a period of growth arrest. Resistance is partial or adaptive.

Potential Cause: Cells have compensated for the block in de novo pyrimidine synthesis by upregulating the pyrimidine salvage pathway. This pathway recycles pyrimidines from degraded nucleic acids, providing an alternative source of nucleotides for DNA/RNA synthesis. Another possibility is the activation of pro-survival signaling pathways that counteract the drug-induced stress.[7][10]

Diagnostic Workflow:

  • Assess Salvage Pathway Gene Expression: Use qPCR to measure the expression of key salvage pathway enzymes, such as Uridine-Cytidine Kinase (UCK) and Thymidine Kinase (TK). Upregulation in resistant cells is a strong indicator of this mechanism.

  • Inhibit the Salvage Pathway: Test the effect of inhibiting the salvage pathway. For example, treat resistant cells with 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid in combination with dipyridamole, an inhibitor of nucleoside transport, to block the uptake of external pyrimidines.

  • Profile Survival Signaling Pathways: Perform a phospho-kinase array or Western blot analysis for key survival signals (e.g., p-AKT, p-ERK, Bcl-2 family proteins). Activation of these pathways can promote survival despite the metabolic stress induced by DHODH inhibition.

Solutions & Strategies:

  • Combination Therapy: This is the most effective strategy. Combine the DHODH inhibitor with an inhibitor of the salvage pathway or a targeted inhibitor against the activated survival pathway (e.g., an AKT inhibitor).[10] This dual-target approach can block the cancer cell's escape route.[7]

Logical Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing the mechanism of resistance.

G start Observation: Increased IC50 in Cell Line check_tech Step 1: Rule out Technical Issues - Compound Integrity - Cell Line Authentication - Mycoplasma Test start->check_tech diag_efflux Step 2: Investigate Drug Efflux - qPCR/WB for ABCB1/ABCG2 - Co-treat with Efflux Inhibitor check_tech->diag_efflux If issues ruled out efflux_pos Result: Sensitivity Restored diag_efflux->efflux_pos Yes efflux_neg Result: No Change in IC50 diag_efflux->efflux_neg No sol_efflux Conclusion: Resistance is Efflux-Mediated efflux_pos->sol_efflux diag_target Step 3: Analyze DHODH Target - Sequence DHODH Gene - qPCR/WB for DHODH Expression efflux_neg->diag_target target_pos Result: Mutation or Overexpression Found diag_target->target_pos Yes target_neg Result: No Change in Target diag_target->target_neg No sol_target Conclusion: Resistance is Target-Mediated target_pos->sol_target diag_bypass Step 4: Assess Bypass Pathways - qPCR for Salvage Pathway Genes - Profile Pro-Survival Signaling target_neg->diag_bypass sol_bypass Conclusion: Resistance is Bypass-Mediated diag_bypass->sol_bypass

Caption: A workflow for diagnosing resistance mechanisms.

Primary Resistance Mechanisms Overview

This diagram illustrates the key ways a cell can become resistant to a DHODH inhibitor.

ResistanceMechanisms cluster_cell Cancer Cell cluster_pathway Metabolic Pathways Drug DHODH Inhibitor DHODH DHODH (Target) Drug->DHODH Inhibits Efflux ABC Transporter (e.g., ABCB1) Efflux->Drug Pumps Out Res1 Mechanism 1: Increased Efflux DeNovo De Novo Pyrimidine Synthesis DHODH->DeNovo Blocked Res2 Mechanism 2: Target Mutation/ Overexpression DHODH->Res2 Mutated or Overexpressed Salvage Pyrimidine Salvage Pathway Res3 Mechanism 3: Bypass Activation Salvage->Res3 Upregulated Survival Pro-Survival Signaling (AKT, ERK) Survival->Res3 Activated

Caption: Key cellular mechanisms of drug resistance.

Part 3: Key Experimental Protocols

Here are detailed, step-by-step protocols for the essential assays mentioned in the troubleshooting guides.

Protocol 1: Cell Viability/Cytotoxicity Assay (CCK-8 Method)

This protocol measures cell proliferation and is used to determine the IC50 of the compound.

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Drug Treatment:

    • Prepare a 2X serial dilution of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid in complete medium. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Remove the old medium from the cells and add 100 µL of the drug-containing medium to the appropriate wells.

    • Incubate for the desired treatment period (e.g., 72 hours).

  • Assay:

    • Add 10 µL of CCK-8 reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized so that the absorbance of the control wells is between 1.0 and 1.5.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Analysis:

    • Subtract the background absorbance (media + CCK-8 only).

    • Normalize the data to the vehicle-treated control wells (set to 100% viability).

    • Use graphing software (e.g., GraphPad Prism) to plot the dose-response curve and calculate the IC50 value using a non-linear regression model.

Protocol 2: Western Blotting for Protein Expression

This protocol allows you to quantify the levels of specific proteins (e.g., DHODH, ABCB1, ABCG2).

  • Protein Extraction:

    • Culture sensitive and resistant cells to ~80-90% confluency.

    • Wash cells with ice-cold PBS, then lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein.

  • Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Load the samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

    • Incubate the membrane with a primary antibody against your target protein (e.g., anti-DHODH, anti-ABCB1) overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane 3x with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Image the resulting signal using a digital imager or X-ray film.

    • Re-probe the membrane with an antibody for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.

References

  • Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

  • Seven ways we are outsmarting cancer by overcoming drug resistance. (2017, June 30). The Institute of Cancer Research, London. Retrieved January 15, 2026, from [Link]

  • Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC. (n.d.). Retrieved January 15, 2026, from [Link]

  • Breaking Cancer Drug Resistance: Mechanism Challenges and Solutions - Carer. (2025, November 26). Retrieved January 15, 2026, from [Link]

  • What Causes Cancer Drug Resistance and What Can Be Done? (2025, March 11). City of Hope. Retrieved January 15, 2026, from [Link]

  • DHRS2 - Grokipedia. (2026, January 7). Retrieved January 15, 2026, from [Link]

  • DHRS2 Gene - Dehydrogenase/Reductase 2 - GeneCards. (n.d.). Retrieved January 15, 2026, from [Link]

  • Emerging roles of dehydrogenase/reductase member 2 (DHRS2) in the pathology of disease | Request PDF - ResearchGate. (2025, August 6). Retrieved January 15, 2026, from [Link]

  • Auxiliary Diagnosis and Prognostic Value of Dehydrogenase/Reductase 2 (DHRS2) in Various Tumors - KnE Publishing. (n.d.). Retrieved January 15, 2026, from [Link]

  • DHRS2 - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

  • Dehydrogenase/reductase SDR family member 2 silencing sensitizes an oxaliplatin-resistant cell line to oxaliplatin by inhibiting excision repair cross-complementing group 1 protein expression - PMC - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]

  • Decreased DHRS2 expression is associated with HDACi resistance and poor prognosis in ovarian cancer - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

  • DHRS2 mediates cell growth inhibition induced by Trichothecin in nasopharyngeal carcinoma - PMC - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - Frontiers. (n.d.). Retrieved January 15, 2026, from [Link]

  • DHRS2 affected cell cycle and increased apoptosis. (a) The cell... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • DHRS2 inhibits cell growth and metastasis in ovarian cancer by downregulation of CHKα to disrupt choline metabolism - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PubMed Central. (2025, July 21). Retrieved January 15, 2026, from [Link]

  • Investigating the mechanisms underlying resistance to chemotherapy and to CRISPR-Cas9 in cancer cell lines - PMC - NIH. (2024, March 5). Retrieved January 15, 2026, from [Link]

  • 2-(4-cyclohexylphenyl)quinoline-4-carboxylic acid - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC - NIH. (2022, July 14). Retrieved January 15, 2026, from [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

  • Synthesis of the designed 2-styryl-4-quinoline carboxylic acids, and... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Frontiers. (2022, July 13). Retrieved January 15, 2026, from [Link]

  • Deciphering the Molecular Mechanisms behind Drug Resistance in Ovarian Cancer to Unlock Efficient Treatment Options - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

Troubleshooting

Modifying experimental conditions for 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid

Technical Support Center: 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid Welcome to the technical support resource for 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid. This molecule, a potent inhibitor of dihydrooro...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid

Welcome to the technical support resource for 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid. This molecule, a potent inhibitor of dihydroorotate dehydrogenase (DHODH), serves as a critical scaffold in drug discovery and development.[1] This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during its synthesis, purification, and characterization. We will delve into the causality behind experimental choices to empower you to modify and troubleshoot your procedures effectively.

Section 1: Synthesis via Pfitzinger Reaction - A Troubleshooting Guide

The most common and direct route to synthesizing 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid is the Pfitzinger condensation reaction.[1][2][3] This method involves the base-catalyzed reaction of isatin with an α-methylene ketone, in this case, 1-(4-cyclohexylphenyl)ethan-1-one. While robust, the reaction is sensitive to several parameters that can impact yield and purity.

Pfitzinger Reaction: Mechanism Overview

The reaction proceeds through a series of well-defined steps. Understanding this mechanism is crucial for effective troubleshooting, as each step presents a potential point of failure or optimization.

Pfitzinger_Mechanism cluster_reactants Reactants reactant reactant intermediate intermediate product product condition condition Isatin Isatin A Isatinic acid (keto-acid) Isatin->A 1. KOH, H₂O (Amide Hydrolysis) Ketone 1-(4-Cyclohexylphenyl)ethan-1-one B Enamine Intermediate Ketone->B 2. Condensation (Imine/Enamine Formation) A->B 2. Condensation (Imine/Enamine Formation) dummy1 A->dummy1 C Cyclized Adduct B->C 3. Intramolecular Cyclization dummy2 B->dummy2 P 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid C->P 4. Dehydration

Caption: The Pfitzinger reaction mechanism for quinoline-4-carboxylic acid synthesis.

Question: My reaction yield is consistently low (<20%). What are the primary causes and how can I improve it?

Answer: Low yields in the Pfitzinger reaction typically trace back to three critical areas: incomplete hydrolysis of isatin, inefficient condensation, or product loss during work-up.

  • Cause 1: Incomplete Isatin Hydrolysis. The initial step is the base-catalyzed opening of the isatin lactam ring to form a water-soluble keto-acid salt (isatinic acid).[2] If this step is incomplete, the unreacted isatin will not participate in the subsequent condensation.

    • Troubleshooting:

      • Base Stoichiometry: Ensure a significant molar excess of a strong base like potassium hydroxide (KOH) is used. Ratios of 4-5 equivalents of KOH relative to the limiting reagent (the ketone) are common.[1]

      • Reaction Time/Temperature: Allow sufficient time for hydrolysis before the main condensation phase. Some protocols involve pre-stirring the isatin and base in the aqueous-alcoholic solvent for a period before adding the ketone.[4]

  • Cause 2: Inefficient Condensation & Cyclization. The condensation between the isatinic acid and the ketone's enolate is the core C-C and C-N bond-forming sequence. This step is temperature-dependent.

    • Troubleshooting:

      • Temperature Control: The reaction typically requires heating to reflux (85-100°C) for several hours (12-48h).[1] Insufficient temperature will result in a sluggish reaction, while excessively high temperatures can promote side reactions and degradation.

      • Microwave-Assisted Synthesis: For rapid optimization, consider microwave irradiation. This technique can drastically reduce reaction times to minutes (e.g., 12 minutes at 140°C) and often improves yields by minimizing the formation of thermal degradation byproducts.[5]

  • Cause 3: Product Loss During Work-up. The product is isolated by acidifying the basic reaction mixture, which protonates the carboxylate salt, causing it to precipitate.

    • Troubleshooting:

      • pH for Precipitation: Carefully adjust the pH to be weakly acidic (pH 4-5) using dilute HCl or acetic acid.[6][7] If the solution is too acidic, you risk protonating the quinoline nitrogen, which can increase solubility. If it's not acidic enough, the product will remain in solution as the carboxylate salt.

      • Cooling: Ensure the solution is thoroughly chilled in an ice bath before and during precipitation to maximize recovery, as solubility decreases at lower temperatures.[7]

Question: My reaction produces a dark, tarry substance instead of a clean precipitate. What is causing this and how can it be prevented?

Answer: Tar formation is a classic problem in many condensation reactions, often stemming from polymerization or degradation of starting materials and intermediates under harsh conditions.

  • Cause: Self-Condensation/Polymerization. Although more common in acid-catalyzed quinoline syntheses like the Doebner-von Miller, self-condensation of the ketone (1-(4-cyclohexylphenyl)ethan-1-one) can occur under strong basic conditions, leading to oligomeric byproducts.[8][9]

    • Troubleshooting:

      • Control Reagent Addition: Instead of combining all reagents at once, try dissolving the isatin and KOH first, bringing the mixture to temperature, and then adding the ketone solution dropwise over a period of time. This keeps the instantaneous concentration of the ketone low, disfavoring self-condensation.[10]

      • Optimize Temperature: Avoid "hot spots" in the reaction flask through vigorous stirring. Do not exceed the optimal reflux temperature, as higher temperatures accelerate the rate of side reactions more than the desired reaction.[8]

  • Purification of Tarry Crudes: If you obtain a tarry crude product, do not discard it. Dissolve the entire crude mixture in a dilute aqueous base (e.g., 1M NaOH), then filter to remove any insoluble polymeric material. The desired product should be in the aqueous filtrate as its carboxylate salt. You can then proceed with the acidification step to precipitate a potentially cleaner product.

Parameter Conventional Heating Protocol Microwave-Assisted Protocol Rationale & Key Considerations
Reagents Isatin, 1-(4-Cyclohexylphenyl)ethan-1-one, KOHIsatin, 1-(4-Cyclohexylphenyl)ethan-1-one, KOHPurity of starting materials is paramount.
Solvent EtOH / H₂O mixture (e.g., 3:1)[1]Aqueous Ethanol[5]The solvent system must dissolve both the organic ketone and the inorganic base.
Temperature 85-100 °C (Reflux)[6]140 °C[5]Higher temperatures increase reaction rate but also risk byproduct formation.
Time 12 - 48 hours[1]9 - 12 minutes[5][7]Monitor reaction progress by TLC to avoid prolonged heating.
Work-up 1. Cool, 2. Acidify (pH 4-5), 3. Filter[7]1. Cool, 2. Acidify (pH 4-5), 3. Filter[7]Slow acidification while cooling maximizes precipitation of the pure product.

Section 2: Work-up and Purification - FAQs

Purification is often the most challenging aspect of this synthesis due to the compound's low solubility in many common organic solvents.

Purification_Workflow start start step step decision decision output output impurity impurity start_node Crude Reaction Mixture step1 Dissolve in aq. Base (e.g., 1M NaOH) start_node->step1 step2 Filter to remove insoluble impurities step1->step2 step3 Cool aqueous layer in ice bath step2->step3 impurity_node Insoluble tars, unreacted ketone step2->impurity_node step4 Slowly acidify (pH 4-5) with stirring step3->step4 step5 Collect precipitate by vacuum filtration step4->step5 step6 Wash solid with cold water & ether step5->step6 decision1 Is product pure by TLC/NMR? step6->decision1 step7 Recrystallize from EtOH or EtOH/H₂O decision1->step7 No end_node Pure Product decision1->end_node Yes step7->end_node

Caption: Recommended workflow for the work-up and purification of the target compound.

Q1: What are the best solvents for recrystallization? A1: The high lipophilicity from the cyclohexylphenyl group combined with the polar carboxylic acid makes solvent selection key.

  • Primary Choice: Ethanol or a mixture of ethanol and water is most frequently reported for similar quinoline-4-carboxylic acids.[5][7] The product should be dissolved in hot ethanol, and water can be added dropwise until turbidity persists, which is then clarified by adding a few more drops of hot ethanol before slow cooling.

  • Alternative Solvents: For stubborn impurities, consider ethyl acetate (EtOAc).[6] Given the compound's structure, solvents like methanol or isopropanol are also viable candidates. A small-scale solvent screen is highly recommended.

Q2: The product is a fine powder that is difficult to filter and handle. How can I improve its crystalline form? A2: A very fine precipitate often indicates that the product crashed out of solution too quickly.

  • Control Precipitation: Slow down the rate of acidification. Use a more dilute acid (e.g., 1M HCl instead of 6M) and add it dropwise to the chilled, rapidly stirring basic solution. This encourages the growth of larger, more easily filterable crystals.

  • Recrystallization Technique: During recrystallization, allow the hot solution to cool to room temperature undisturbed (slow cooling), and then transfer it to a refrigerator or freezer. Slow cooling is essential for forming well-defined crystals.

Q3: Is column chromatography a viable purification method? A3: Standard silica gel chromatography can be challenging for this compound due to its poor solubility in common non-polar eluents (like hexane/ethyl acetate mixtures) and its acidic nature, which can cause streaking on the column. If recrystallization fails to yield a pure product:

  • Modified Chromatography: Consider using a more polar solvent system, such as dichloromethane/methanol with a small amount of acetic acid (e.g., 0.5-1%) to keep the carboxylic acid protonated and improve peak shape.

  • Esterification as a Strategy: A highly effective, albeit longer, alternative is to convert the crude carboxylic acid to its methyl or ethyl ester.[1] Esters are typically much less polar and have better solubility in standard chromatography solvents. After purification of the ester by column chromatography, the pure ester can be easily hydrolyzed back to the carboxylic acid using a base like LiOH or NaOH in a THF/water mixture.[1]

Section 3: Characterization and Handling

Accurate characterization is essential to confirm the identity and purity of the final product.

Q1: What are the expected spectral characteristics for this molecule? A1: Based on its structure and data from analogous compounds, the following spectral data can be expected.

Technique Expected Observations Rationale
¹H NMR ~14.0 ppm (s, 1H): Carboxylic acid proton.[6] 8.6-7.5 ppm (m, ~6H): Aromatic protons of the quinoline and phenyl rings.[6] 2.6-1.2 ppm (m, 11H): Protons of the cyclohexyl ring.The acidic proton is highly deshielded. The aromatic region will show complex splitting patterns characteristic of the substituted rings. The cyclohexyl protons will appear as a series of broad multiplets in the aliphatic region.
Mass Spec (EI) M⁺ at m/z 331: The molecular ion peak. [M-45]⁺ at m/z 286: Loss of the carboxyl group (•COOH).[11] [M-44]⁺• at m/z 287: Loss of carbon dioxide (CO₂).[11]These fragmentation patterns are diagnostic for carboxylic acids. The molecular ion should be clearly visible due to the stable aromatic system.
Solubility DMSO: Highly soluble.[12][13] Water: Very poorly soluble.[14] Alcohols: Sparingly to moderately soluble.[14]The molecule is largely non-polar but has a polar carboxylic acid group. DMSO is an excellent solvent for creating stock solutions for biological assays.

Q2: What are the proper storage and handling procedures? A2: Like most carboxylic acids, 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid is a stable solid.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and strong bases.[13]

  • Handling: Wear standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound may cause skin and eye irritation.[13]

References

  • Molina, D. M., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Gontsa, S., et al. (2020). The Pfitzinger Reaction. (Review). ResearchGate. Available at: [Link]

  • Kar, G. K. (2018). Response to "What is the complete procedure for Doebner-von miller reaction?". ResearchGate. Available at: [Link]

  • Reddy, T. R., et al. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Available at: [Link]

  • Srinivas, K., et al. (2002). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • PubChem. 2-(4-cyclohexylphenyl)quinoline-4-carboxylic acid. PubChem. Available at: [Link]

  • Hui, Q., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]

  • Rasheed, S., et al. (1990). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Available at: [Link]

  • Wikipedia. Pfitzinger reaction. Wikipedia. Available at: [Link]

  • Kandeel, M. M., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Peram, M. R., et al. (2014). Facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features. HETEROCYCLES. Available at: [Link]

  • Solubility of Things. Quinoline-4-carboxylic acid. Solubility of Things. Available at: [Link]

  • Džara, A., et al. (1990). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. ResearchGate. Available at: [Link]

  • ResearchGate. Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • Google Patents. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative. Google Patents.
  • PubChem. 2-(4-Methylphenyl)quinoline-4-carboxylic acid. PubChem. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E. Available at: [Link]

  • Hui, Q., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. Available at: [Link]

  • Parikh, A., et al. (2012). Pfitzinger Quinoline Synthesis. Name Reactions in Organic Synthesis. Available at: [Link]

  • Buu-Hoi, N. P., et al. (1953). The Pfitzinger Reaction in the Synthesis of Quinoline Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Zhang, W., et al. (2018). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Journal of Mass Spectrometry. Available at: [Link]

  • PubChem. 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid. PubChem. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Comparative Analysis of cPLA2α Inhibitors: A Methodological Framework

This guide provides a comprehensive framework for the comparative analysis of cytosolic phospholipase A2α (cPLA2α) inhibitors. While direct experimental data for 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid is not e...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative analysis of cytosolic phospholipase A2α (cPLA2α) inhibitors. While direct experimental data for 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid is not extensively available in the public domain, this document will equip researchers, scientists, and drug development professionals with the necessary tools and methodologies to evaluate novel chemical entities against established cPLA2α inhibitors. We will delve into the critical experimental parameters, showcase data from well-characterized inhibitors, and provide detailed protocols for key assays, empowering you to conduct a thorough and objective comparison.

The Central Role of cPLA2α in Inflammatory Cascades

Cytosolic phospholipase A2α (cPLA2α) is a pivotal enzyme in the inflammatory process.[1] Upon cellular stimulation by various agonists, leading to an increase in intracellular calcium (Ca²⁺) concentrations, cPLA2α translocates from the cytosol to the nuclear envelope and endoplasmic reticulum.[2][3] Here, it selectively hydrolyzes the sn-2 position of membrane glycerophospholipids to release arachidonic acid (AA).[3] This release of AA is the rate-limiting step in the biosynthesis of eicosanoids, a class of potent lipid mediators including prostaglandins and leukotrienes, which are central to the inflammatory response.[1][4] Consequently, the inhibition of cPLA2α presents a compelling therapeutic strategy for a wide array of inflammatory diseases, including arthritis, asthma, and psoriasis.[4]

Below is a diagram illustrating the signaling pathway involving cPLA2α.

cPLA2a_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Agonist Pro-inflammatory Stimuli (e.g., Cytokines) Receptor Receptor Agonist->Receptor Binding Ca_increase ↑ [Ca²⁺]i Receptor->Ca_increase Signal Transduction cPLA2a_inactive Inactive cPLA2α (Cytosol) Ca_increase->cPLA2a_inactive Activation & Translocation cPLA2a_active Active cPLA2α (Membrane) cPLA2a_inactive->cPLA2a_active Membrane_PL Membrane Phospholipids cPLA2a_active->Membrane_PL Hydrolysis AA Arachidonic Acid (AA) Membrane_PL->AA COX_LOX COX / LOX Enzymes AA->COX_LOX Metabolism Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) COX_LOX->Eicosanoids Inflammation Inflammatory Response Eicosanoids->Inflammation Mixed_Micelle_Assay cluster_workflow Mixed-Micelle Assay Workflow Prep_Micelles 1. Prepare Mixed Micelles (Phospholipid Substrate + Triton X-100) Add_Components 2. Add Assay Components (Buffer, CaCl₂, DTT) Prep_Micelles->Add_Components Add_Inhibitor 3. Add Test Inhibitor (e.g., 2-(4-Cyclohexylphenyl) quinoline-4-carboxylic acid) Add_Components->Add_Inhibitor Add_Enzyme 4. Add Purified cPLA2α Add_Inhibitor->Add_Enzyme Incubate 5. Incubate at 37°C Add_Enzyme->Incubate Quench 6. Quench Reaction Incubate->Quench Analyze 7. Analyze Product Formation (e.g., Radiolabeled AA release) Quench->Analyze Calculate 8. Calculate % Inhibition & IC50/XI(50) Analyze->Calculate

Sources

Comparative

A Researcher's Guide to Validating the Inhibitory Effect of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid

Prepared by a Senior Application Scientist This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory potential of the novel compound, 2-(4-Cy...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory potential of the novel compound, 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid. Given the structural similarities of its quinoline-4-carboxylic acid scaffold to known enzyme inhibitors, this document will focus on a validation workflow against a highly probable target: Dihydroorotate Dehydrogenase (DHODH). We will objectively compare its potential performance with an established inhibitor, Brequinar, and provide the necessary experimental protocols to generate supporting data.

Introduction: The Rationale for Investigating 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid as a DHODH Inhibitor

The quinoline-4-carboxylic acid moiety is a well-established pharmacophore present in numerous compounds with demonstrated biological activity. Derivatives of this scaffold have been shown to inhibit a range of enzymes, including Dihydroorotate Dehydrogenase (DHODH), Histone Deacetylases (HDACs), and Cyclooxygenase-2 (COX-2). Our compound of interest, 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid, possesses a bulky, lipophilic cyclohexylphenyl group at the 2-position, suggesting a potential for high-affinity binding within a hydrophobic pocket of a target enzyme.

DHODH is a compelling target for this investigation. It is a key enzyme in the de novo pyrimidine biosynthesis pathway, essential for the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes.[1][2][3] Inhibition of DHODH leads to pyrimidine depletion, resulting in cell cycle arrest and apoptosis, making it an attractive target for therapeutic development in oncology and autoimmune diseases.[2][3] The established DHODH inhibitor, Brequinar, also features a quinoline core, providing a strong rationale for evaluating 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid against this target.[4][5]

This guide will outline the necessary steps to:

  • Determine the in vitro enzymatic inhibitory activity of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid against human DHODH.

  • Assess the compound's effect on cell proliferation in a relevant cancer cell line.

  • Provide a framework for comparing its potency and efficacy with the well-characterized DHODH inhibitor, Brequinar.

Experimental Validation: A Step-by-Step Approach

To rigorously validate the inhibitory effect of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid, a two-tiered approach is recommended: a direct enzymatic assay followed by a cell-based proliferation assay.

In Vitro Enzymatic Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of recombinant human DHODH. A common method involves monitoring the reduction of a chromogenic substrate, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.[6][7]

Protocol: DHODH Enzymatic Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.[8]

    • Test Compound Stock: Prepare a 10 mM stock solution of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid in DMSO.

    • Brequinar Stock (Positive Control): Prepare a 10 mM stock solution of Brequinar in DMSO.[5]

    • Serial Dilutions: Perform serial dilutions of the test compound and Brequinar in DMSO to create a range of concentrations for testing (e.g., from 100 µM to 1 nM).

    • Recombinant Human DHODH: Dilute the enzyme in assay buffer to a final concentration that yields a robust signal within the linear range of the assay. This should be determined empirically.

    • Substrate Solution: Prepare a solution containing 100 µM Coenzyme Q10 and 200 µM DCIP in assay buffer.[6]

    • Reaction Initiator: Prepare a 500 µM solution of dihydroorotic acid in assay buffer.[6]

  • Assay Procedure (96-well plate format):

    • Add 2 µL of the diluted test compound, Brequinar, or DMSO (vehicle control) to the appropriate wells.

    • Add 40 µL of the diluted recombinant human DHODH solution to each well.

    • Pre-incubate the plate for 30 minutes at 25°C to allow for inhibitor binding.[6][8]

    • Add 50 µL of the Substrate Solution to each well.

    • Initiate the reaction by adding 10 µL of the Reaction Initiator to each well.

    • Immediately measure the decrease in absorbance at 650 nm over a 10-minute period at 25°C using a microplate reader.[6][8]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay

This assay assesses the compound's ability to inhibit the growth of cancer cells, which are highly dependent on de novo pyrimidine synthesis. A human cancer cell line such as HL-60 (acute myeloid leukemia) or A549 (lung carcinoma) can be used.[9]

Protocol: Cell Proliferation Assay (e.g., using MTT or resazurin)

  • Cell Culture:

    • Culture the chosen cancer cell line in appropriate media and conditions.

    • Seed the cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid and Brequinar in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds or vehicle control.

    • Incubate the cells for 72 hours.

  • Assessment of Cell Viability:

    • Add the viability reagent (e.g., MTT or resazurin) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for the colorimetric or fluorometric reaction to occur.

    • Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Comparative Analysis

The data generated from the experimental validation should be compiled to allow for a direct comparison of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid with the reference inhibitor, Brequinar.

Parameter2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acidBrequinar
Target Dihydroorotate Dehydrogenase (DHODH)Dihydroorotate Dehydrogenase (DHODH)[4][5]
Mechanism of Action Putative competitive or non-competitive inhibitorPotent and selective inhibitor of DHODH, blocking pyrimidine synthesis[4][10]
Enzymatic IC50 (nM) To be determined by enzymatic assay~5-20 nM[5][11]
Cellular EC50 (nM) To be determined by proliferation assayVaries by cell line (typically in the nM to low µM range)
Chemical Structure C22H21NO2[12]C22H14F3NO2

Visualizing the Mechanism and Workflow

Signaling Pathway: Inhibition of de novo Pyrimidine Synthesis

The following diagram illustrates the central role of DHODH in the de novo pyrimidine biosynthesis pathway and the point of inhibition by 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid and Brequinar.

DHODH_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_downstream Downstream Synthesis Glutamine Glutamine CAD CAD Enzyme Complex Glutamine->CAD Dihydroorotate_cytosol Dihydroorotate CAD->Dihydroorotate_cytosol Dihydroorotate_mito Dihydroorotate Dihydroorotate_cytosol->Dihydroorotate_mito Transport DHODH DHODH Dihydroorotate_mito->DHODH Orotate Orotate DHODH->Orotate Oxidation CoQ Coenzyme Q DHODH->CoQ e- transfer UMPS UMPS Orotate->UMPS ETC Electron Transport Chain CoQ->ETC UMP Uridine Monophosphate (UMP) UMPS->UMP Pyrimidines Pyrimidines (dUTP, dCTP) UMP->Pyrimidines DNA_RNA DNA & RNA Synthesis Pyrimidines->DNA_RNA Inhibitor 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid Brequinar Inhibitor->DHODH Inhibition

Caption: Inhibition of DHODH blocks the conversion of dihydroorotate to orotate.

Experimental Validation Workflow

This diagram outlines the logical flow of the validation process, from initial hypothesis to comparative data analysis.

Validation_Workflow cluster_invitro In Vitro Validation cluster_incellulo In Cellulo Validation Start Hypothesis: 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid inhibits DHODH Enzyme_Assay DHODH Enzymatic Assay Start->Enzyme_Assay Cell_Assay Cell Proliferation Assay Start->Cell_Assay IC50 Determine IC50 Value Enzyme_Assay->IC50 Comparison Comparative Analysis vs. Brequinar IC50->Comparison EC50 Determine EC50 Value Cell_Assay->EC50 EC50->Comparison Conclusion Conclusion on Inhibitory Effect and Potency Comparison->Conclusion

Caption: Workflow for validating the inhibitory effect of the test compound.

Conclusion

This guide provides a robust, scientifically-grounded methodology for validating the inhibitory effect of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid, with a specific focus on DHODH as a probable target. By following these protocols, researchers can generate the necessary enzymatic and cell-based data to rigorously assess its potency and efficacy. The direct comparison with a well-characterized inhibitor like Brequinar will provide essential context for its potential as a novel modulator of the de novo pyrimidine synthesis pathway. This structured approach ensures that the generated data is reliable, reproducible, and suitable for publication and further drug development efforts.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]

  • Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net. Retrieved from [Link]

  • Celecoxib. (2024). In Wikipedia. Retrieved from [Link]

  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay. (2016). Oncotarget, 7(31), 49848–49861. [Link]

  • Brequinar. (2023). In Wikipedia. Retrieved from [Link]

  • Celecoxib Pathway, Pharmacodynamics. (n.d.). PharmGKB. Retrieved from [Link]

  • What is the mechanism of Celecoxib? (2024). Patsnap Synapse. Retrieved from [Link]

  • COX-2 inhibitors compared and contrasted. (2002). Inflammopharmacology, 10(1-2), 1–15. [Link]

  • Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay. (2016). Oncotarget, 7(31), 49848–49861. [Link]

  • Novel mechanisms of brequinar sodium immunosuppression on T cell activation. (1993). Transplantation, 55(6), 1357–1364. [Link]

  • The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. (2020). ACS Pharmacology & Translational Science, 3(6), 1195–1204. [Link]

  • Selective cyclooxygenase-2 inhibitors: similarities and differences. (2005). Naunyn-Schmiedeberg's Archives of Pharmacology, 371(6), 447–457. [Link]

  • Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac. (2018). Pain and Therapy, 7(Suppl 1), 5–15. [Link]

  • Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. (2010). The Journal of Biochemistry, 148(6), 621–629. [Link]

  • Comparison among the Classes of HDACs. (2024). In ResearchGate. Retrieved from [Link]

  • HDAC and HDAC Inhibitor: From Cancer to Cardiovascular Diseases. (2014). Chonnam Medical Journal, 50(2), 35–44. [Link]

  • COX-2 Inhibitors: What They Are, Uses & Side Effects. (n.d.). Cleveland Clinic. Retrieved from [Link]

  • Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. (2021). ChemMedChem, 16(20), 3144–3153. [Link]

  • List of COX-2 Inhibitors + Uses, Types & Side Effects. (2023). Drugs.com. Retrieved from [Link]

  • Single Inhibitors versus Dual Inhibitors: Role of HDAC in Cancer. (2023). ACS Omega, 8(21), 18585–18598. [Link]

  • Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. (2023). Journal of Biological Chemistry, 299(10), 105260. [Link]

  • Mitochondrial Sirtuin 3: New emerging biological function and therapeutic target. (2019). Theranostics, 9(26), 8315–8341. [Link]

  • Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy. (2022). Journal of Biomolecular Structure and Dynamics, 40(19), 8613–8626. [Link]

  • Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay. (2022). International Journal of Molecular Sciences, 23(12), 6688. [Link]

  • Figure 3. DHODH inhibitors affect DHODH enzyme activity but not the... (n.d.). In ResearchGate. Retrieved from [Link]

  • The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. (2018). Expert Opinion on Therapeutic Targets, 22(10), 837–846. [Link]

  • Potential therapeutic strategies of representative SIRT3 inhibitors.... (n.d.). In ResearchGate. Retrieved from [Link]

  • Mitochondria-targeted inhibitors of the human SIRT3 lysine deacetylase. (2017). Organic & Biomolecular Chemistry, 15(42), 8950–8960. [Link]

  • Sirtuin-3 (SIRT3) inhibitor LC-0296 inhibits deacetylation by SIRT3 and... (n.d.). In ResearchGate. Retrieved from [Link]

  • 2-(4-cyclohexylphenyl)quinoline-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. (2022). In ResearchGate. Retrieved from [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry, 10, 937225. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry, 10, 937225. [Link]

Sources

Validation

A Researcher's Guide to Selectivity: Profiling 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid

In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. A molecule that potently engages its intended target while minimizing interactions with other...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. A molecule that potently engages its intended target while minimizing interactions with other cellular machinery holds the promise of a wider therapeutic window and a more favorable safety profile. This guide provides an in-depth comparative analysis of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid , a novel compound built upon the versatile quinoline-4-carboxylic acid scaffold.

The quinoline core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimalarial, and antibacterial effects[1][2][3][4]. Given this chemical promiscuity, a rigorous assessment of cross-reactivity is not merely a regulatory formality but a critical step in understanding the compound's true biological impact.

This guide is designed for researchers, scientists, and drug development professionals. It will provide a framework for evaluating the selectivity of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid, with supporting experimental designs and data interpretation strategies. For the purpose of this illustrative guide, we will hypothesize that the primary target of our compound is Histone Deacetylase 3 (HDAC3) , a class I HDAC isoform implicated in cancer pathogenesis[5][6].

The Imperative of Selectivity Profiling

Off-target interactions are a primary cause of adverse drug reactions and can lead to the failure of promising drug candidates in later stages of development[7][8]. Early and comprehensive selectivity profiling allows for:

  • Informed Lead Optimization: Understanding off-target activities guides medicinal chemists in modifying the compound structure to enhance selectivity while maintaining on-target potency.

  • Risk Mitigation: Early identification of potential safety liabilities enables proactive development of strategies to monitor and manage these risks.

  • Mechanism Deconvolution: Distinguishing on-target from off-target effects is crucial for accurately interpreting cellular and in vivo pharmacology.

  • Drug Repurposing: Uncovering unexpected off-target activities can sometimes lead to new therapeutic applications for a compound[9].

Experimental Design for Cross-Reactivity Assessment

A multi-tiered approach is essential for a thorough cross-reactivity assessment, combining biochemical and cell-based assays.

Tier 1: Primary Target Engagement and Isoform Selectivity

The initial step is to confirm potent engagement of the hypothesized primary target, HDAC3, and assess selectivity against other class I HDAC isoforms (HDAC1, HDAC2).

Experimental Protocol: Homogeneous HDAC Class I Profiling Assay

This biochemical assay measures the ability of the test compound to inhibit the deacetylation of a fluorogenic substrate by recombinant human HDAC enzymes.

  • Enzyme and Substrate Preparation: Reconstitute recombinant human HDAC1, HDAC2, and HDAC3 enzymes in assay buffer. Prepare the fluorogenic substrate solution.

  • Compound Dilution: Prepare a serial dilution of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid and a known pan-HDAC inhibitor (e.g., Vorinostat) as a positive control.

  • Assay Plate Preparation: Add the enzyme, substrate, and test compound to a 384-well plate.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Development: Add a developer solution containing a protease that cleaves the deacetylated substrate, releasing a fluorescent signal.

  • Detection: Read the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Tier 2: Broad Off-Target Profiling

Given the diverse activities of quinoline derivatives, a broad panel of off-targets is warranted. This panel should include targets from different protein families that are commonly associated with off-target effects. Commercial services offer comprehensive off-target screening panels[10].

Recommended Off-Target Panel:

  • Sirtuins (Class III HDACs): SIRT1, SIRT2, and SIRT3, as some quinoline derivatives have shown activity against these enzymes[11][12].

  • Kinases: A panel of representative kinases from different families to assess potential off-target kinase inhibition[13][14].

  • G-Protein Coupled Receptors (GPCRs): A panel of common GPCRs to evaluate potential interference with signaling pathways.

  • Ion Channels: Key cardiac ion channels (e.g., hERG) to assess the risk of cardiotoxicity.

  • Cytochrome P450 (CYP) Enzymes: A panel of major CYP isoforms (e.g., CYP3A4, CYP2D6) to evaluate the potential for drug-drug interactions.

Experimental Workflow: Broad Off-Target Screening

The following diagram illustrates a typical workflow for broad off-target profiling.

G cluster_0 Compound Management cluster_1 Assay Execution cluster_2 Target Panels cluster_3 Data Analysis & Interpretation Compound 2-(4-Cyclohexylphenyl) quinoline-4-carboxylic acid Dilution Serial Dilution Compound->Dilution Biochemical_Assays Biochemical Assays (e.g., Radioligand Binding, Enzyme Inhibition) Dilution->Biochemical_Assays Cellular_Assays Cellular Assays (e.g., Functional Readouts) Dilution->Cellular_Assays Sirtuins Sirtuins (SIRT1, 2, 3) Kinases Kinase Panel GPCRs GPCR Panel Ion_Channels Ion Channel Panel CYPs CYP Panel Data_Analysis IC50/Ki Determination Sirtuins->Data_Analysis Kinases->Data_Analysis GPCRs->Data_Analysis Ion_Channels->Data_Analysis CYPs->Data_Analysis Selectivity_Score Selectivity Score Calculation Data_Analysis->Selectivity_Score Hit_Validation Hit Validation Selectivity_Score->Hit_Validation

Caption: Workflow for broad off-target liability screening.

Tier 3: Cellular Target Engagement and Selectivity

Biochemical assays may not always reflect a compound's behavior in a cellular context[13]. Therefore, it is crucial to validate the findings in a more physiologically relevant system.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to assess target engagement in intact cells or cell lysates by measuring changes in protein thermal stability upon compound binding[15].

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., K562) and treat with varying concentrations of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid or vehicle control.

  • Heat Challenge: Heat the cell lysates to a range of temperatures.

  • Protein Extraction: Separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Quantification: Analyze the soluble fraction by Western blot or mass spectrometry to quantify the amount of HDAC3 and other potential off-targets remaining in solution at each temperature.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

Comparative Data Analysis

The data from these studies should be compiled into clear, comparative tables to facilitate interpretation.

Table 1: HDAC Class I Isoform Selectivity

CompoundHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)Selectivity (HDAC1/HDAC3)Selectivity (HDAC2/HDAC3)
2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid5.23.80.2520.8-fold15.2-fold
Vorinostat (Control)0.030.040.021.5-fold2.0-fold

Table 2: Broad Off-Target Profile Summary (at 10 µM)

Target FamilyNumber of Targets ScreenedNumber of Hits (>50% Inhibition)Confirmed Off-Targets
Sirtuins31SIRT2 (65% inhibition)
Kinases502Kinase A, Kinase B
GPCRs400None
Ion Channels50None
CYPs71CYP2C9 (72% inhibition)

Interpretation and Next Steps

The hypothetical data presented in Tables 1 and 2 suggest that 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid is a potent and selective inhibitor of HDAC3 over other class I isoforms. The broad off-target screen reveals some activity against SIRT2, two kinases, and CYP2C9.

These "hits" require further investigation:

  • Dose-Response Confirmation: Determine the IC50 values for the identified off-targets to understand the potency of these interactions.

  • Cellular Confirmation: Use orthogonal cellular assays, such as NanoBRET™ Target Engagement assays or functional readouts, to confirm engagement and functional consequences of these off-target interactions in live cells[13].

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the lead compound to identify structural modifications that can reduce off-target activity while maintaining or improving on-target potency.

The following diagram illustrates the decision-making process following initial cross-reactivity screening.

G Initial_Screening Initial Cross-Reactivity Screening On_Target_Potency Potent On-Target Activity? Initial_Screening->On_Target_Potency Off_Target_Hits Significant Off-Target Hits? On_Target_Potency->Off_Target_Hits Yes Terminate_Candidate Terminate/Redesign On_Target_Potency->Terminate_Candidate No Dose_Response Determine Off-Target IC50s Off_Target_Hits->Dose_Response Yes Advance_Candidate Advance Candidate Off_Target_Hits->Advance_Candidate No Cellular_Validation Orthogonal Cellular Validation Dose_Response->Cellular_Validation SAR_Studies Structure-Activity Relationship Studies Cellular_Validation->SAR_Studies SAR_Studies->Advance_Candidate Selectivity Improved SAR_Studies->Terminate_Candidate Selectivity Not Improved

Caption: Decision tree for advancing a compound based on selectivity profiling.

Conclusion

A thorough and early investigation into the cross-reactivity of a new chemical entity like 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid is paramount for a successful drug discovery campaign. By employing a tiered approach of biochemical and cellular assays, researchers can build a comprehensive selectivity profile. This data-driven strategy enables informed decision-making, mitigates risks, and ultimately increases the probability of developing a safe and effective therapeutic. The versatile quinoline-4-carboxylic acid scaffold holds significant therapeutic promise, and a deep understanding of its selectivity landscape is the key to unlocking its full potential.

References

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

  • Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • Off-Target Profiling. Creative Biolabs. [Link]

  • Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Promega Connections. [Link]

  • Multi-pathway cellular analysis of compound selectivity. RSC Publishing. [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]

  • Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • Target Profiling Service. Bionsight. [Link]

  • The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. ResearchGate. [Link]

  • CETSA® for Selectivity Profiling in Drug Discovery. Pelago Bioscience. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Four ways to measure selectivity. ResearchGate. [Link]

  • 2-(4-cyclohexylphenyl)quinoline-4-carboxylic acid. PubChem. [Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Pharmacology. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC - NIH. [Link]

  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. [Link]

  • Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. International Journal of Chemical and Physical Sciences. [Link]

  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid. PMC - NIH. [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PMC - NIH. [Link]

Sources

Comparative

A Head-to-Head Comparison of Quinoline-4-Carboxylic Acid Derivatives: A Guide for Drug Discovery Professionals

The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of pharmacologically active compounds.[1] Its rigid, bicyclic...

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of pharmacologically active compounds.[1] Its rigid, bicyclic aromatic system provides a versatile template for chemists to elaborate upon, yielding derivatives with a vast spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antimalarial properties.[1][2]

This guide offers a head-to-head comparison of key derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols essential for their evaluation. Our objective is to provide researchers, scientists, and drug development professionals with a technically grounded resource to inform and accelerate their own discovery programs.

Differentiated Mechanisms of Action: Targeting Core Cellular Processes

The therapeutic diversity of quinoline-4-carboxylic acid derivatives stems from their ability to interact with a range of distinct biological targets. Substitutions on the quinoline core are pivotal in dictating this target specificity.

  • Antibacterial Activity via Topoisomerase Inhibition: The most renowned application of this scaffold is in quinolone antibiotics. These agents function by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[3] These enzymes are crucial for managing DNA supercoiling during replication.[4][5] The quinolone derivative stabilizes the enzyme-DNA complex after the DNA has been cleaved, preventing the re-ligation step.[6] This action converts these essential enzymes into cellular toxins that create lethal double-stranded breaks in the bacterial chromosome, ultimately leading to cell death.[6][7] The carboxylic acid at the 4-position is essential for this activity.[3]

  • Anticancer Activity via DHODH Inhibition: A distinct class of derivatives, particularly those with bulky, hydrophobic substituents at the C-2 position, exhibits potent anticancer activity by inhibiting human dihydroorotate dehydrogenase (DHODH).[8][9] DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, which is critical for producing the building blocks of DNA and RNA.[9] Cancer cells, with their high proliferative rate, are heavily reliant on this pathway. By blocking DHODH, these compounds deplete the intracellular pyrimidine pool, leading to cell cycle arrest and the inhibition of tumor growth.[3]

  • Other Mechanisms: The versatility of the scaffold allows for interaction with numerous other targets. For instance, certain 2-phenylquinoline-4-carboxylic acid derivatives have been developed as selective histone deacetylase (HDAC) inhibitors, another important target in cancer therapy.[10] Others have shown promise as anti-inflammatory agents or antioxidants.[11][12]

Below is a diagram illustrating the antibacterial mechanism of action.

Quinolone_Mechanism cluster_0 Bacterial Cell DNA_Gyrase DNA Gyrase / Topoisomerase IV Replication DNA Replication & Transcription DNA_Gyrase->Replication Required for DNA Bacterial DNA DNA->DNA_Gyrase Acts on Cell_Death Cell Death Replication->Cell_Death Disruption leads to Quinolone Quinolone Derivative Quinolone->DNA_Gyrase Inhibits

Caption: Mechanism of antibacterial quinolones.

Head-to-Head Comparison: Cinchophen vs. a Modern Anticancer Derivative

To illustrate the impact of structural modifications, we compare a historical derivative with a modern counterpart.

A. Cinchophen (2-phenylquinoline-4-carboxylic acid)

  • Profile: First introduced in 1908 as 'Atophan', Cinchophen was widely used for treating gout and arthritis due to its efficacy in reducing uric acid buildup.[13][14]

  • Mechanism: While historically used for gout, its broader mechanism involves anti-inflammatory and analgesic effects.[15]

  • Structure-Activity Relationship (SAR): The simple 2-phenyl substitution confers its primary activity. However, this structure is also linked to significant toxicity.

  • Key Limitation - Hepatotoxicity: The clinical use of Cinchophen in humans was largely abandoned due to a high incidence of severe liver damage, including jaundice and fatal hepatitis.[13][15] This serves as a critical lesson in drug development: efficacy cannot be divorced from safety. The toxicity profile of Cinchophen underscores the need for careful optimization of the quinoline scaffold.[14]

B. DHODH Inhibitor (e.g., Analogue 41 from Yadav et al.)

  • Profile: This class of molecules represents a modern, targeted approach to cancer therapy. Compound 41 (a 2-(substituted pyridine)-quinoline-4-carboxylic acid) was developed as a potent and selective inhibitor of DHODH.[16]

  • Mechanism: As described previously, it inhibits the de novo pyrimidine biosynthesis pathway, starving proliferating cancer cells of essential metabolites for DNA and RNA synthesis.[3][16]

  • Structure-Activity Relationship (SAR): The SAR for DHODH inhibition is well-defined. Three regions are critical:

    • C-2 Position: Requires a bulky, hydrophobic substituent (like a substituted pyridine or biphenyl group) to fit into a nonpolar pocket of the enzyme.[9]

    • C-4 Position: A carboxylic acid is strictly required, as it forms crucial interactions (e.g., salt bridges or hydrogen bonds) within the enzyme's active site.[8][9]

    • Benzo Ring: Substitutions on the "left-hand" side of the quinoline ring can further modulate potency and pharmacokinetic properties.[9]

  • Advantage: Unlike the broad, non-specific action of older drugs like Cinchophen, these modern derivatives are designed for a specific molecular target that is highly relevant to cancer pathology, promising greater efficacy with a potentially improved safety profile.

Quantitative Data Summary

The following table summarizes the inhibitory potency of selected quinoline-4-carboxylic acid derivatives against their respective targets. Lower IC₅₀ values indicate higher potency.

Compound IDDerivative ClassTargetIC₅₀Cell Line / AssayReference
Cinchophen Anti-inflammatoryN/A (Phenotypic)-Historical Clinical Use[13]
Brequinar Analog (3) Anticancer (DHODH)DHODH0.250 µMEnzyme Assay[16]
Compound 41 Anticancer (DHODH)DHODH9.71 nMEnzyme Assay[16]
Compound 43 Anticancer (DHODH)DHODH26.2 nMEnzyme Assay[16]
Compound D28 Anticancer (HDAC)HDAC324.45 µMEnzyme Assay[10]
Compound 3j Anticancer (Cytotoxic)N/A (Phenotypic)82.9% growth reductionMCF-7 (Breast Cancer)[17]
Key Experimental Protocols

Reproducible and validated experimental methods are the bedrock of scientific integrity. Here we provide detailed, self-validating protocols for the synthesis and biological evaluation of these derivatives.

The Doebner reaction is a classic, efficient one-pot, three-component synthesis for 2-substituted quinoline-4-carboxylic acids.[18]

Principle: Aniline reacts with benzaldehyde to form an imine (Schiff base). The enolate of pyruvic acid then adds to this imine, followed by intramolecular cyclization and oxidation to yield the final aromatic product.[18] Using a catalyst improves reaction times and yield.

Step-by-Step Methodology:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add pyruvic acid (1.0 mmol, 88 mg), aniline (1.1 mmol, 102 mg), and benzaldehyde (1.0 mmol, 106 mg).

  • Solvent & Catalyst: Add ethanol (5 mL) as the solvent. Introduce a Lewis acid catalyst, such as iron(III) trifluoromethanesulfonate (15 mol%, 76 mg), to the mixture.[18] The catalyst accelerates the imine formation and subsequent cyclization steps.

  • Reflux: Equip the flask with a reflux condenser and place it in a pre-heated heating mantle set to 80°C. Reflux the reaction mixture for 3 hours.[18] Refluxing ensures the reaction has sufficient energy to proceed to completion.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Isolation: Allow the mixture to cool to room temperature. The crude product will precipitate. Pour the mixture into 60 mL of ice-cold water with vigorous stirring to fully precipitate the solid.[18]

  • Purification:

    • Filter the resulting solid using a Büchner funnel.

    • To purify, dissolve the solid in an aqueous potassium carbonate (K₂CO₃) solution. The acidic carboxylic acid product will form a soluble salt, while non-acidic impurities will not.

    • Filter this solution to remove any insoluble impurities.

    • Re-precipitate the pure product by acidifying the filtrate with a dilute acid (e.g., 1M HCl) until the solution is acidic (pH ~4-5).

    • Filter the purified solid, wash with cold water, and dry under vacuum to yield 2-phenylquinoline-4-carboxylic acid.

The broth microdilution assay is a standardized, quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[19] Its inclusion of multiple controls makes it a self-validating system.

Principle: A standardized bacterial inoculum is exposed to serial two-fold dilutions of the test compound in a 96-well microtiter plate. Growth is assessed after a specific incubation period.[19][20]

MIC_Workflow cluster_controls Self-Validating Controls A 1. Prepare 2x Compound Stock C 3. Add 100 µL Stock to Column 1 A->C B 2. Add 100 µL Broth to all wells B->C D 4. Perform 2-fold Serial Dilutions (Column 1 to 10) C->D F 6. Inoculate Wells (Columns 1 to 11) D->F E 5. Prepare Standardized Bacterial Inoculum E->F G 7. Incubate Plate (e.g., 18-24h at 37°C) F->G C11 Column 11: Growth Control (Broth + Bacteria, No Drug) C12 Column 12: Sterility Control (Broth Only, No Bacteria) H 8. Read Results Visually or with Plate Reader G->H

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Methodology:

  • Plate Preparation: Using a sterile 96-well microtiter plate, add 100 µL of the appropriate sterile bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to all wells.[21]

  • Compound Dilution:

    • Prepare a stock solution of your test compound at twice the highest desired concentration (e.g., 256 µg/mL for a final top concentration of 128 µg/mL).[21]

    • Add 100 µL of this stock solution to the wells in Column 1. This brings the total volume to 200 µL.

    • Mix thoroughly by pipetting up and down. Transfer 100 µL from Column 1 to Column 2.

    • Repeat this two-fold serial dilution process across the plate to Column 10. Discard the final 100 µL from Column 10.[21] This creates a concentration gradient of your test compound.

  • Control Setup:

    • Growth Control (Column 11): These wells will contain only broth and bacteria. They should show turbidity, confirming the bacteria are viable.[19]

    • Sterility Control (Column 12): These wells contain only broth. They should remain clear, confirming the sterility of the medium and aseptic technique.[19]

    • Positive Control: A known antibiotic (e.g., ciprofloxacin) should be run on the same plate or in parallel to validate the assay against a standard.

  • Inoculation:

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Inoculate all wells from Column 1 to Column 11 with the standardized bacterial suspension. Do not add bacteria to Column 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[19] The results are only valid if the control wells perform as expected (turbidity in Column 11, clarity in Column 12).

Future Perspectives and Conclusion

The quinoline-4-carboxylic acid scaffold remains an exceptionally fertile ground for drug discovery. Future research will likely focus on synthesizing derivatives with even greater target specificity and improved safety profiles. The exploration of novel substitutions to overcome drug resistance mechanisms, particularly in antibacterial and anticancer applications, is a key priority.[5]

This guide has demonstrated the remarkable versatility of this chemical class, from the broad-acting but toxic Cinchophen to highly specific, modern enzyme inhibitors. By understanding the intricate structure-activity relationships and employing robust, self-validating experimental protocols, the scientific community can continue to unlock the full therapeutic potential of these valuable compounds.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Wikipedia. (n.d.). Quinolone antibiotic. Retrieved from [Link]

  • Martínez-Martínez, L., & Redondo, M. (2010). Mechanism of action of and resistance to quinolones. Enfermedades Infecciosas y Microbiología Clínica, 28, 26-32. [Link]

  • Correia, S., Poeta, P., & Ferreira, P. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559. [Link]

  • Science Prof Online. (n.d.). Mode of Action (MOA) of Quinolone Antibiotics. Retrieved from [Link]

  • Kumar, V., et al. (2021). Review on recent development of quinoline for anticancer activities. Journal of Drug Delivery and Therapeutics, 11(4-S), 158-171. [Link]

  • Kumar, R., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Heliyon, 5(8), e02278. [Link]

  • Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709-714. [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

  • Wang, D., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 936168. [Link]

  • CLSI. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. [Link]

  • ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Retrieved from [Link]

  • Madrid, D. C., et al. (2012). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of medicinal chemistry, 55(15), 6956-6966. [Link]

  • Zhang, H., et al. (2018). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 23(3), 562. [Link]

  • EUCAST. (n.d.). MIC Determination. Retrieved from [Link]

  • Hancock Lab, University of British Columbia. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Chalker, V., et al. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Access Microbiology, 4(11). [Link]

  • Yulizar, Y., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 7. [Link]

  • Muscia, G. C., et al. (2008). Microwave-assisted Döbner synthesis of 2-phenylquinoline-4-carboxylic acids and their antiparasitic activities. Letters in Drug Design & Discovery, 5(5), 343-348. [Link]

  • Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(42), 25161-25184. [Link]

  • ResearchGate. (2022). Design, Synthesis and Anticancer Activity Studies of Novel Quinoline-Indole Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Cinchophen. Retrieved from [Link]

  • ResearchGate. (2004). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Retrieved from [Link]

  • Yadav, V., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of medicinal chemistry, 64(1), 530-545. [Link]

  • Wikiwand. (n.d.). Cinchophen. Retrieved from [Link]

  • Weir, J. F. (1933). Toxic Hepatitis Due to Cinchophen. Minnesota medicine, 16(9), 575. [Link]

Sources

Validation

Comparative Benchmarking of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid Against Known IRAK1 and IRAK4 Inhibitors

A Technical Guide for Researchers in Drug Discovery and Development Introduction The Interleukin-1 Receptor-Associated Kinase (IRAK) family, particularly IRAK1 and IRAK4, are critical mediators in the innate immune respo...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction

The Interleukin-1 Receptor-Associated Kinase (IRAK) family, particularly IRAK1 and IRAK4, are critical mediators in the innate immune response.[1][2] They act as key signaling nodes downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R), pathways central to the inflammatory cascade.[3][4] Dysregulation of these pathways is implicated in a multitude of inflammatory and autoimmune diseases, making IRAK kinases highly attractive targets for therapeutic intervention.[2][5]

This guide presents a comprehensive benchmarking analysis of the novel compound, 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid, against a panel of well-characterized and clinically relevant IRAK inhibitors. While initially identified as a potent inhibitor of Dihydroorotate Dehydrogenase (DHODH)[6], the structural similarity of its quinoline-4-carboxylic acid core to other kinase inhibitors warrants a thorough investigation of its potential off-target activities, particularly within the IRAK family.[7][8]

For the purpose of this comparative analysis, we will be evaluating 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid against the following established standards:

  • IRAK-1/4 Inhibitor I: A widely used dual inhibitor of IRAK1 and IRAK4, serving as a baseline for dual-target inhibition.[9][10]

  • Pacritinib: A clinical-stage inhibitor with potent activity against both IRAK1 and JAK2.[5][11]

  • JH-X-119-01: A selective and irreversible inhibitor of IRAK1, providing a benchmark for IRAK1-specific activity.[5][11][12]

  • PF-06650833 (Zimlovisertib): A highly potent and selective IRAK4 inhibitor, crucial for assessing the selectivity profile of our compound of interest.[13][14][15]

  • BAY 1830839: Another potent and selective IRAK4 inhibitor that has undergone clinical investigation, further strengthening our selectivity comparison.[16][17][18]

This guide will delve into the biochemical potency, selectivity, and cellular activity of these compounds, providing detailed experimental protocols and in-depth analysis to aid researchers in the evaluation of novel IRAK-targeting therapeutics.

The IRAK1 Signaling Pathway: A Central Hub in Inflammation

The activation of the IRAK1 signaling cascade is initiated by the binding of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) to TLRs, or by the binding of IL-1 family cytokines to their receptors.[3] This triggers the recruitment of the adaptor protein MyD88, which in turn recruits IRAK4.[19][20] IRAK4 then phosphorylates and activates IRAK1.[5][21]

Activated IRAK1 undergoes autophosphorylation and dissociates from the receptor complex, subsequently interacting with TRAF6, an E3 ubiquitin ligase.[4] This interaction leads to the activation of downstream signaling pathways, most notably the NF-κB and MAPK pathways, culminating in the transcription of pro-inflammatory genes and the production of cytokines such as TNF-α, IL-6, and IL-1β.[1][5]

IRAK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation (Activation) TRAF6 TRAF6 IRAK1->TRAF6 Association TAK1 TAK1 TRAF6->TAK1 Activation IKK_complex IKK Complex TAK1->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation (Degradation) NFkB_p50_p65 NF-κB (p50/p65) NFkB_translocation NF-κB (p50/p65) NFkB_p50_p65->NFkB_translocation Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB_translocation->Proinflammatory_Genes Induction

Figure 1: The TLR/IL-1R signaling pathway leading to NF-κB activation.

Comparative Analysis of Inhibitor Performance

Biochemical Potency and Selectivity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported biochemical IC50 values for the benchmark compounds against IRAK1 and IRAK4. For 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid, we present hypothetical data for illustrative purposes, assuming a moderate potency against IRAK1 to frame the comparison.

CompoundIRAK1 IC50 (nM)IRAK4 IC50 (nM)Selectivity (IRAK1 vs. IRAK4)Reference(s)
2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid 50 (Hypothetical) >10,000 (Hypothetical) >200-fold N/A
IRAK-1/4 Inhibitor I3002000.67-fold[9][10]
Pacritinib617729.5-fold[5][11]
JH-X-119-019.3>10,000>1075-fold[5][11]
PF-06650833 (Zimlovisertib)>70% inhibition at 200nM0.2>1000-fold (for IRAK4)[13][14]
BAY 1830839-3.0Highly selective for IRAK4[18]

Note: Selectivity is calculated as IC50 (IRAK4) / IC50 (IRAK1). For IRAK4-selective inhibitors, the inverse is considered.

Cellular Activity: Inhibition of Pro-inflammatory Cytokine Production

To assess the functional consequences of IRAK inhibition in a cellular context, the ability of each compound to suppress the release of pro-inflammatory cytokines, such as TNF-α, from stimulated immune cells is evaluated. The following table summarizes the reported cellular IC50 values for the benchmark compounds. Hypothetical data is provided for 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid.

CompoundCell TypeStimulusCytokine MeasuredCellular IC50 (nM)Reference(s)
2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid Human PBMCs LPS TNF-α 250 (Hypothetical) N/A
IRAK-1/4 Inhibitor INCM460 cellsLPSIL-8Effective at 50 µM[10]
PacritinibHuman Mononuclear CellsLPSInflammatory CytokinesMarkedly reduced at clinical concentrations[5]
PF-06650833 (Zimlovisertib)Human PBMCsR848TNF-α-[13][22]
BAY 1830839Healthy Volunteers (ex vivo)LPSTNF-αDose-dependent suppression[23]

Experimental Protocols

Biochemical Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified recombinant IRAK1.

Biochemical_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant IRAK1 - Kinase Buffer - ATP - Peptide Substrate Start->Prepare_Reagents Serial_Dilution Prepare Serial Dilution of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid Prepare_Reagents->Serial_Dilution Incubate_Inhibitor Incubate IRAK1 with Inhibitor or DMSO Serial_Dilution->Incubate_Inhibitor Initiate_Reaction Initiate Reaction with ATP and Substrate Incubate_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at 30°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Detect_Signal Detect Phosphorylated Substrate (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data and Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for a biochemical kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Prepare a stock solution of recombinant human IRAK1 enzyme and a suitable peptide substrate.

  • Compound Dilution: Perform a serial dilution of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid and the standard inhibitors in DMSO.

  • Enzyme and Inhibitor Incubation: In a 96-well or 384-well plate, add the IRAK1 enzyme to the kinase buffer. Add the diluted compounds or DMSO (vehicle control) to the wells and incubate for a short period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP (at a concentration close to its Km for IRAK1) and the peptide substrate.

  • Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction by adding a stop buffer (e.g., containing EDTA). The amount of phosphorylated substrate is then quantified using a suitable detection method, such as luminescence-based assays (e.g., ADP-Glo™) or fluorescence polarization.[24]

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement Assay (Phospho-IRAK1 Western Blot)

This assay determines if the compound can inhibit the phosphorylation of IRAK1 within a cellular context, confirming target engagement.

Target_Engagement_Workflow Start Start Cell_Culture Culture Cells (e.g., THP-1 monocytes) Start->Cell_Culture Pretreat_Inhibitor Pre-treat Cells with Inhibitor or DMSO (1 hour) Cell_Culture->Pretreat_Inhibitor Stimulate_Cells Stimulate with TLR Agonist (e.g., LPS, 15-30 min) Pretreat_Inhibitor->Stimulate_Cells Lyse_Cells Lyse Cells and Quantify Protein Stimulate_Cells->Lyse_Cells SDS_PAGE Perform SDS-PAGE and Transfer to Membrane Lyse_Cells->SDS_PAGE Western_Blot Western Blot with Antibodies: - Phospho-IRAK1 - Total IRAK1 SDS_PAGE->Western_Blot Detect_Signal Detect Signal and Quantify Bands Western_Blot->Detect_Signal End End Detect_Signal->End

Figure 3: Workflow for a phospho-IRAK1 Western blot assay.

Step-by-Step Methodology:

  • Cell Culture: Culture a relevant cell line, such as THP-1 human monocytic cells, to the desired density.

  • Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid, standard inhibitors, or DMSO for a specified time (e.g., 1 hour).

  • Cell Stimulation: Stimulate the cells with a TLR agonist, such as lipopolysaccharide (LPS), for a short period (e.g., 15-30 minutes) to induce IRAK1 phosphorylation.[25][26]

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.

  • Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies specific for phospho-IRAK1 and total IRAK1, followed by incubation with appropriate secondary antibodies.

  • Signal Detection and Analysis: Detect the protein bands using a chemiluminescence-based substrate and quantify the band intensities. Normalize the phospho-IRAK1 signal to the total IRAK1 signal to determine the extent of inhibition.

Functional Cellular Assay (Cytokine Release Assay)

This assay measures the downstream functional consequence of IRAK1 inhibition by quantifying the production of pro-inflammatory cytokines.

Cytokine_Release_Workflow Start Start Isolate_PBMCs Isolate Human PBMCs Start->Isolate_PBMCs Pretreat_Inhibitor Pre-treat PBMCs with Inhibitor or DMSO (1 hour) Isolate_PBMCs->Pretreat_Inhibitor Stimulate_Cells Stimulate with TLR Agonist (e.g., LPS, 18-24 hours) Pretreat_Inhibitor->Stimulate_Cells Collect_Supernatant Collect Cell Supernatant Stimulate_Cells->Collect_Supernatant ELISA Perform ELISA for TNF-α or IL-6 Collect_Supernatant->ELISA Analyze_Data Analyze Data and Calculate IC50 ELISA->Analyze_Data End End Analyze_Data->End

Figure 4: Workflow for a cytokine release assay.

Step-by-Step Methodology:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using density gradient centrifugation.

  • Inhibitor Treatment: Plate the PBMCs in 96-well plates and pre-incubate them with a range of concentrations of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid, standard inhibitors, or vehicle control (DMSO).[22]

  • Cell Stimulation: Stimulate the cells with a TLR agonist (e.g., LPS or R848) to induce cytokine production.

  • Incubation: Incubate the plates for a specified period (e.g., 18-24 hours) to allow for cytokine accumulation in the supernatant.

  • Cytokine Quantification: Collect the cell culture supernatants and measure the concentration of a specific cytokine, such as TNF-α or IL-6, using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Plot the cytokine concentration against the inhibitor concentration and determine the cellular IC50 value.

Discussion

Based on our hypothetical data, 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid demonstrates moderate potency against IRAK1 with an IC50 of 50 nM. This positions it as a more potent inhibitor than the dual IRAK-1/4 Inhibitor I, but less potent than the highly optimized compounds Pacritinib and JH-X-119-01.

A key potential advantage of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid is its high hypothetical selectivity for IRAK1 over IRAK4 (>200-fold). This selectivity profile is superior to that of Pacritinib and approaches the selectivity of the covalent inhibitor JH-X-119-01. High selectivity is a desirable attribute in drug development as it can minimize off-target effects and potentially lead to a better safety profile. The comparison with highly IRAK4-selective inhibitors like PF-06650833 and BAY 1830839 underscores the importance of a comprehensive kinase panel screening to confirm the selectivity profile of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid.

In the cellular context, the hypothetical IC50 of 250 nM for the inhibition of TNF-α production suggests that the compound is cell-permeable and can engage its target in a more complex biological system. The observed drop-off in potency from the biochemical to the cellular assay is a common phenomenon and can be attributed to factors such as cell membrane permeability, protein binding, and cellular metabolism. Further optimization of the compound's structure could improve its cellular efficacy.

Conclusion

This comparative guide provides a framework for the initial characterization of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid as a potential IRAK1 inhibitor. The hypothetical data suggests that this compound may possess a favorable combination of moderate potency and high selectivity for IRAK1. The detailed experimental protocols provided herein offer a clear roadmap for the validation of these preliminary findings. A thorough investigation of its kinase selectivity profile and in vivo efficacy will be crucial next steps in determining its therapeutic potential.

References

  • Flannery, S., & Bowie, A. G. (2010). The interleukin-1 receptor-associated kinases: critical regulators of innate immune signalling. Biochemical Pharmacology, 80(12), 1981-1991. [Link]

  • Jain, A., Kaczanowska, S., & Davila, E. (2014). IL-1 receptor-associated kinase signaling and its role in inflammation, cancer progression, and therapy resistance. Frontiers in immunology, 5, 553. [Link]

  • Wikipedia. (2023, December 2). Interleukin-1 receptor-associated kinase 1. [Link]

  • Patsnap. (2025, December 13). BAY-1830839. Synapse. [Link]

  • AdisInsight. (2025, June 11). BAY 1830839. [Link]

  • UniProt. (n.d.). IRAK1 - Interleukin-1 receptor-associated kinase 1 - Homo sapiens (Human). [Link]

  • Wikipedia. (2023, May 29). Interleukin-1 receptor associated kinase. [Link]

  • Singer, J. W., & Al-Fayoumi, S. (2018). Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy. Oncotarget, 9(56), 30884–30905. [Link]

  • Kim, Y., et al. (2024). Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects. International Journal of Molecular Sciences, 25(9), 5029. [Link]

  • Winkler, A., et al. (2021). Pharmacologic properties of PF-06650833, an interleukin-1-associated kinase 4 (IRAK4) inhibitor. Arthritis & Rheumatology, 73(12), 2206-2218. [Link]

  • Kim, Y., et al. (2024). Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects. PubMed. [Link]

  • Lork, A. A., et al. (2024). Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. Journal of Medicinal Chemistry, 67(3), 1836-1855. [Link]

  • Danto, S., et al. (2019). Efficacy and Safety of the Selective Interleukin-1 Receptor Associated Kinase 4 Inhibitor, PF-06650833, in Patients with Active Rheumatoid Arthritis and Inadequate Response to Methotrexate. Arthritis & Rheumatology, 71(suppl 10). [Link]

  • Lork, A. A., et al. (2024). Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. ResearchGate. [Link]

  • Winkler, A., et al. (2021). The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial. Arthritis & Rheumatology, 73(12), 2206-2218. [Link]

  • Winkler, A., et al. (2021). The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. Arthritis & Rheumatology. [Link]

  • de Kam, M., et al. (2024). The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers. Clinical and Translational Science, 17(3), e13771. [Link]

  • de Kam, M., et al. (2024). The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers. PubMed. [Link]

  • Madak, J. T., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 65(1), 384-406. [Link]

  • Wang, Y., et al. (2021). Establishing and Validating a Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(8), 1021-1030. [Link]

  • Li, Y., et al. (2023). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. [Link]

  • PubChem. (n.d.). 2-(4-cyclohexylphenyl)quinoline-4-carboxylic acid. [Link]

  • International Centre for Kinase Profiling. (n.d.). Inhibitor | IRAK 1-4 Inhibitor 1. [Link]

  • Jiang, S., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 919349. [Link]

  • Vasava, D. J., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

Sources

Comparative

A Comparative Guide to Cytosolic Phospholipase A2α (cPLA2α) Inhibitors for Preclinical Research

Abstract Cytosolic phospholipase A2α (cPLA2α or PLA2G4A) stands as a critical upstream regulator in the inflammatory cascade. It is the sole phospholipase with high specificity for arachidonic acid (AA), the precursor to...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cytosolic phospholipase A2α (cPLA2α or PLA2G4A) stands as a critical upstream regulator in the inflammatory cascade. It is the sole phospholipase with high specificity for arachidonic acid (AA), the precursor to potent pro-inflammatory lipid mediators like prostaglandins and leukotrienes[1]. Its activation, driven by intracellular calcium elevation and MAP kinase phosphorylation, initiates the liberation of AA from membrane phospholipids, fueling the eicosanoid storm central to numerous inflammatory diseases[1][2]. Consequently, the targeted inhibition of cPLA2α presents a compelling therapeutic strategy to achieve a broad and balanced suppression of inflammation. This guide provides a comparative analysis of prominent cPLA2α inhibitors used in preclinical research, details robust protocols for their evaluation, and contextualizes their activity within the broader signaling landscape.

The cPLA2α Signaling Axis: A Central Hub in Inflammation

The strategic importance of cPLA2α lies in its position at the apex of the eicosanoid production pathway. Upon cellular stimulation by inflammatory signals (e.g., TNF-α, LPS) or growth factors, a rise in intracellular Ca²⁺ concentration triggers the translocation of cPLA2α from the cytosol to perinuclear and endoplasmic reticulum membranes[1][2]. Concurrently, phosphorylation by MAP kinases (e.g., p38, ERK) enhances its catalytic activity[2][3]. Once at the membrane, cPLA2α specifically cleaves the sn-2 position of phospholipids to release AA. This free AA is then rapidly metabolized by two major enzymatic pathways:

  • Cyclooxygenases (COX-1 and COX-2): Convert AA into prostaglandins (e.g., PGE₂) and thromboxanes (e.g., TXB₂), which mediate pain, fever, and vascular responses[3][4].

  • Lipoxygenases (e.g., 5-LOX, 12-LOX): Convert AA into leukotrienes (e.g., LTB₄) and hydroxyeicosatetraenoic acids (HETEs), which are potent chemoattractants and mediators of vascular permeability[1].

By inhibiting this initial, rate-limiting step, cPLA2α inhibitors can produce a balanced reduction of multiple downstream pro-inflammatory mediators, a distinct advantage over inhibitors targeting a single downstream enzyme like COX-2[1].

cPLA2_Pathway cluster_stimulus Cellular Stimuli cluster_activation Enzyme Activation cluster_metabolism Arachidonic Acid Metabolism Stimuli Inflammatory Agonists (LPS, TNF-α, IL-1β) Ca_increase ↑ Intracellular Ca²⁺ Stimuli->Ca_increase MAPK MAP Kinase (ERK, p38) Stimuli->MAPK cPLA2_active Membrane-Bound cPLA2α (Active) Ca_increase->cPLA2_active cPLA2_inactive Cytosolic cPLA2α (Inactive) MAPK->cPLA2_inactive Phosphorylation cPLA2_inactive->cPLA2_active Translocation AA Arachidonic Acid (AA) cPLA2_active->AA Hydrolysis Membrane Membrane Phospholipids Membrane->cPLA2_active COX COX-1/2 AA->COX LOX 5-LOX AA->LOX Prostaglandins Prostaglandins (PGE₂) Thromboxanes (TXB₂) COX->Prostaglandins Leukotrienes Leukotrienes (LTB₄) LOX->Leukotrienes

Caption: The cPLA2α signaling pathway, from stimulus to eicosanoid production.

A Comparative Analysis of cPLA2α Inhibitors

A variety of small-molecule inhibitors have been developed to target cPLA2α. They can be broadly categorized by their chemical scaffolds and mechanisms. The choice of inhibitor for a preclinical study depends on the required potency, selectivity, and intended application (in vitro vs. in vivo).

Key Classes of cPLA2α Inhibitors:
  • Indole-Based Inhibitors: This class, which includes compounds like Ecopladib, Giripladib, and ASB14780, has been extensively studied.[5] While some advanced to clinical trials, issues such as gastrointestinal side effects have been reported[5]. They are potent active-site inhibitors.

  • Pyrrolidine-Based Inhibitors: Compounds such as Pyrrophenone and RSC-3388 are potent, reversible inhibitors that have been widely used as tool compounds to probe the function of cPLA2α in various cellular and disease models[6].

  • Thiazolyl Ketones and Related Compounds: This newer generation of inhibitors, including AVX235 (GK470) and AVX420 (GK420), demonstrates high potency and selectivity.[5] They have shown efficacy in preclinical models of arthritis and are being investigated for applications in oncology[5][7].

  • Docosahexaenoic Acid (DHA) Derivatives: AVX001 and AVX002 are inhibitors derived from DHA. They have demonstrated efficacy in reducing PGE₂ levels and ameliorating disease in animal models of collagen-induced arthritis[7].

Quantitative Performance Data

The following tables summarize the reported potency of several prominent cPLA2α inhibitors across various assays. It is critical to note that IC₅₀ values are highly dependent on the specific assay conditions (e.g., substrate presentation, enzyme concentration).

Table 1: Comparison of In Vitro and Cellular Potency of Selected cPLA2α Inhibitors

InhibitorClassTarget AssayIC₅₀ ValueReference
AVX420 (GK420) Thiazolyl KetoneAA Release (Synoviocytes)0.09 µM[5]
LTB₄, PGE₂, TXB₂ Release~100-300 nM[8][9]
AVX235 (GK470) Thiazolyl KetonecPLA2α (Vesicle Assay)300 nM[6][9]
AA Release (Synoviocytes)0.6 µM[6]
AVX001 DHA DerivativeAA Release (Synoviocytes)~0.6-1 µM[7]
AVX002 DHA DerivativeAA Release (Synoviocytes)~0.6-1 µM[7]
Cell Viability (Myeloma)~7 µM[10]
Pyrrophenone Pyrrolidine-basedHuman cPLA2α4.2 nM[6]
RSC-3388 Pyrrolidine-basedcPLA2α (PC/DOG Assay)1.8 nM[6]
ASB14780 Indole-basedHuman Whole Blood Assay0.020 µM[6]

Note: Direct comparison of IC₅₀ values across different studies and assay formats should be done with caution.

Experimental Protocols for Inhibitor Evaluation

Validating the efficacy and mechanism of a cPLA2α inhibitor requires a multi-tiered approach, moving from biochemical assays to cell-based systems.

Protocol 1: In Vitro cPLA2α Activity Assay (Colorimetric)

This protocol provides a fundamental assessment of direct enzyme inhibition. It relies on a substrate, arachidonoyl thio-PC, which, when cleaved by cPLA2α, releases a free thiol that reacts with DTNB (Ellman's reagent) to produce a measurable colorimetric product. This method is common in commercially available kits.

Principle: Measure the rate of color change resulting from the reaction of a thiol released from a specific substrate with DTNB. The rate is directly proportional to cPLA2α activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer as specified by the kit manufacturer.

    • Reconstitute the cPLA2α enzyme (e.g., bee venom PLA₂ as a control or purified recombinant cPLA2α) in Assay Buffer to the desired concentration.

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor.

    • Prepare the Arachidonoyl Thio-PC substrate and DTNB/EGTA solutions according to the manufacturer's instructions.

  • Assay Setup (96-well plate):

    • Add 10 µL of Assay Buffer to "Background" wells.

    • Add 10 µL of the cPLA2α enzyme solution to "Control" and "Inhibitor" wells.

    • Add 10 µL of the diluted inhibitor to the "Inhibitor" wells. Add 10 µL of vehicle (e.g., DMSO) to "Control" wells.

    • Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiating the Reaction:

    • Prepare a reaction mixture containing the Arachidonoyl Thio-PC substrate and DTNB.

    • Add 200 µL of the reaction mixture to all wells to start the reaction.

  • Measurement:

    • Immediately begin measuring the absorbance at ~414 nm in a microplate reader in kinetic mode, taking readings every 30-60 seconds for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (ΔAbsorbance/ΔTime).

    • Subtract the rate of the "Background" from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.

    • Plot % Inhibition vs. inhibitor concentration and fit the curve using non-linear regression to determine the IC₅₀ value.

Causality and Validation: The use of a specific thio-PC substrate provides a direct measure of phospholipase activity. Including a "no enzyme" background control is essential to account for any non-enzymatic substrate hydrolysis. Running a known inhibitor in parallel validates the assay's responsiveness.

Caption: Workflow for the in vitro colorimetric cPLA2α activity assay.

Protocol 2: Cell-Based Arachidonic Acid (AA) Release Assay

This assay measures the ability of an inhibitor to block cPLA2α activity within a living cell, providing a more physiologically relevant assessment of potency. The most common method involves pre-labeling cellular phospholipids with radioactive [³H]-arachidonic acid[1].

Principle: Cells incorporate [³H]-AA into their membrane phospholipids. Upon stimulation with an agonist (e.g., IL-1β, EGF), activated cPLA2α releases the [³H]-AA into the cytoplasm and subsequently into the culture medium. The amount of radioactivity released into the medium is quantified as a measure of cPLA2α activity.

Step-by-Step Methodology:

  • Cell Culture and Labeling:

    • Plate cells (e.g., HaCaT keratinocytes, SW982 synoviocytes) in 24-well plates and grow to ~80-90% confluency.

    • Replace the growth medium with a serum-free medium containing 0.1-0.5 µCi/mL of [³H]-arachidonic acid.

    • Incubate for 18-24 hours to allow for incorporation of the label into cell membranes.

  • Inhibitor Treatment:

    • Wash the cells gently three times with a serum-free medium containing 0.1% BSA to remove unincorporated [³H]-AA. The BSA helps to capture the released label.

    • Add fresh serum-free medium containing the desired concentrations of the cPLA2α inhibitor or vehicle (e.g., DMSO).

    • Pre-incubate for 30-60 minutes at 37°C.

  • Cellular Stimulation:

    • Add the stimulating agonist (e.g., 10 ng/mL IL-1β or 100 ng/mL EGF) to the appropriate wells. Include unstimulated controls (vehicle only).

    • Incubate for a defined period (e.g., 30-60 minutes), during which AA release occurs[1].

  • Quantification:

    • Carefully collect the supernatant (culture medium) from each well.

    • Lyse the cells remaining in the wells with a lysis buffer (e.g., 0.1 N NaOH, 1% SDS).

    • Measure the radioactivity in both the supernatant and the cell lysate fractions using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of AA release for each well: % Release = (CPM_supernatant / (CPM_supernatant + CPM_lysate)) * 100.

    • Normalize the data by subtracting the % release of unstimulated cells.

    • Calculate the percent inhibition relative to the stimulated vehicle control and determine the IC₅₀ value.

Expert Insight: This assay is a gold standard for assessing the cellular activity of cPLA2α inhibitors. The critical step is the thorough washing after labeling to minimize background signal. The choice of agonist and cell type is paramount, as it must elicit a robust cPLA2α-dependent response. For instance, TNF-α or LPS can be used to stimulate PGE₂ release in HaCaT cells or PBMCs, respectively, which can then be measured by ELISA as an alternative readout[1].

Conclusion and Future Perspectives

The inhibition of cPLA2α remains a highly attractive strategy for the development of broad-spectrum anti-inflammatory therapeutics. The diverse chemical scaffolds developed, from early indole-based compounds to newer thiazolyl ketones, provide researchers with a powerful toolkit to dissect the role of this enzyme in health and disease. The robust validation of these inhibitors through a combination of biochemical and cell-based assays, as detailed in this guide, is essential for generating reliable and translatable preclinical data. As research progresses, the focus will likely shift towards developing inhibitors with improved pharmacokinetic properties and exploring their therapeutic potential beyond inflammation, including in areas like oncology and neurodegenerative diseases[5][11].

References
  • Johansen, B., et al. (2020). cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation. International Journal of Molecular Sciences. Available at: [Link]

  • Synapse. (2024). What are cPLA2α inhibitors and how do they work? Patsnap Synapse. Available at: [Link]

  • Sun, G. Y., et al. (2010). Phospholipases A2 and Inflammatory Responses in the Central Nervous System. Journal of Neurochemistry. Available at: [Link]

  • Sun, G. Y., et al. (2015). Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system. Molecular Neurobiology. Available at: [Link]

  • Nikolaou, A., et al. (2021). Selected inhibitors of cPLA2α studied in clinical or pre-clinical trials. ResearchGate. Available at: [Link]

  • Farooqui, A. A., et al. (2015). cPLA2 in oxidative and inflammatory signaling pathways in microglial cells. ResearchGate. Available at: [Link]

  • Roller, C., et al. (2018). Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content. MDPI. Available at: [Link]

  • Huang, C., et al. (2011). A cytosolic phospholipase A2 (cPLA2)-Initiated Lipid Mediator Pathway Induces Autophagy in Macrophages. The Journal of Biological Chemistry. Available at: [Link]

  • Kokotos, G., et al. (2019). Common inhibitors of phospholipases A2. ResearchGate. Available at: [Link]

  • Magri, D., et al. (2018). Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Available at: [Link]

  • Synapse. (2024). What are PLA2 inhibitors and how do they work? Patsnap Synapse. Available at: [Link]

  • Ashcroft, F. M., et al. (2022). Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy. Nature Communications. Available at: [Link]

  • Sjursen, W., et al. (2019). Cytosolic group IVA phospholipase A2 inhibitors, AVX001 and AVX002, ameliorate collagen-induced arthritis. PLOS ONE. Available at: [Link]

  • Lee, H. C., & Chait, B. T. (2006). Seeing Is Believing: Real-Time Cellular Activity Assay for Phospholipase A2. ACS Chemical Biology. Available at: [Link]

  • Dennis, E. A. (1995). Regulation of phospholipase A2 enzymes: selective inhibitors and their pharmacological potential. Advances in Pharmacology. Available at: [Link]

  • Mahammad, N., et al. (2021). Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells. Cancers. Available at: [Link]

  • Bourboula, A., et al. (2022). Selected inhibitors of cPLA2α The structures of selected inhibitors of... ResearchGate. Available at: [Link]

  • Balboa, M. A., & Balsinde, J. (2006). MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS. Methods in Molecular Biology. Available at: [Link]

  • Churchill, T. A., et al. (2019). Combined Targeted Omic and Functional Assays Identify Phospholipases A2 that Regulate Docking/Priming in Calcium-Triggered Exocytosis. International Journal of Molecular Sciences. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic Acid

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2-(4-cyclohexylphenyl)quinoline-4-carboxylic acid. As researchers and drug development professionals, our commitment to s...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2-(4-cyclohexylphenyl)quinoline-4-carboxylic acid. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical compounds we handle. This document is designed to be your preferred resource, offering not just procedural instructions but also the scientific rationale behind them, ensuring a culture of safety and responsibility within your laboratory.

Hazard Assessment and Characterization

Proper disposal begins with a thorough understanding of the compound's potential hazards. While specific toxicological and environmental data for 2-(4-cyclohexylphenyl)quinoline-4-carboxylic acid are not extensively published, we can infer its hazard profile from analogous structures, such as quinoline-4-carboxylic acid and other quinoline derivatives.[1][2] The quinoline moiety is a known structural alert for potential irritation and environmental persistence.[3]

Based on this data, the compound should be handled as a hazardous substance. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[1][4][5] Therefore, all waste generated from its use must be considered hazardous.

Table 1: Inferred Hazard Profile for 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic Acid

Hazard CategoryInferred RiskRationale & Recommended Action
Acute Toxicity (Oral) Potentially harmful if swallowed.Based on data for similar aromatic carboxylic acids.[6] Do not ingest. All waste must be segregated as chemical waste.
Skin Corrosion/Irritation Causes skin irritation.[1][5]The quinoline scaffold is a known irritant.[4] Avoid skin contact. Dispose of contaminated gloves and apparel as hazardous debris.
Serious Eye Damage/Irritation Causes serious eye irritation.[1][5]Common hazard for acidic, powdered organic compounds. Wear chemical splash goggles. Dispose of contaminated materials appropriately.
Respiratory Irritation May cause respiratory irritation.[1][5]Handle solid powder in a fume hood or with appropriate respiratory protection.[7]
Environmental Hazard Potentially persistent in the environment.Quinoline compounds can be environmental contaminants.[3] Never dispose of this chemical down the drain.[7][8][9]

The Cardinal Rules of Chemical Waste Management

Before handling any waste, every member of the laboratory must adhere to these fundamental principles, which form the basis of a self-validating and compliant safety system.

  • Identify and Segregate: Never mix different waste streams.[8][10] Incompatible chemicals can react violently, and mixing non-hazardous with hazardous waste makes the entire volume hazardous, increasing disposal costs and complexity. Keep solids, liquids, halogenated solvents, and non-halogenated solvents in separate, clearly marked containers.[10]

  • Contain and Secure: All chemical waste must be collected in containers that are compatible with the material, in good condition, and securely sealed when not in use.[9][11] Liquid waste containers must be placed in secondary containment trays to prevent the spread of spills.[8][11]

  • Label Accurately and Immediately: Affix a hazardous waste label to a container as soon as the first drop of waste is added.[9][11] The label must include the full chemical names of all constituents, their approximate percentages, and the accumulation start date.[11]

  • Never Use the Sink or Trash: It is illegal and environmentally irresponsible to dispose of hazardous chemicals down the drain or in the regular trash.[8][12][13] This includes aqueous solutions and trace-contaminated lab debris.[7][14]

  • Minimize Waste Generation: Employ green chemistry principles where possible. Order only the amount of chemical needed and ensure that expired chemicals are disposed of promptly through the proper channels.[10]

Step-by-Step Disposal Protocols for Waste Streams

The following protocols detail the specific procedures for managing waste generated during the handling of 2-(4-cyclohexylphenyl)quinoline-4-carboxylic acid.

Unused or Expired Solid Compound

This protocol applies to the pure, solid chemical that is no longer needed.

  • Container Selection: The best container is the original manufacturer's bottle.[9][15] If this is not possible, use a new, clean, wide-mouthed glass or polyethylene container that can be securely sealed.

  • Labeling: Create a hazardous waste label. Clearly write "Waste 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid" and list 100% as the concentration.

  • Packaging: Ensure the container lid is tightly secured. Place the labeled container in a designated hazardous waste accumulation area, segregated from incompatible materials like strong bases or oxidizers.[14]

  • Disposal: Arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[9]

Contaminated Solid Laboratory Debris

This includes items with trace chemical residue, such as gloves, weigh boats, paper towels, and silica gel.

  • Container Selection: Use a designated hazardous waste container for dry lab debris, often a plastic-lined fiber drum or a labeled bucket.[13][14] Do not use biohazard bags.[8]

  • Labeling: The container should be pre-labeled by EHS. As you add waste, ensure the contents are accurately described (e.g., "Lab Debris contaminated with 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid").

  • Packaging: Place all contaminated solid debris directly into the designated container. Do not include any free liquids, vials, or sharps.[14] Keep the container sealed when not in use.

  • Disposal: When the container is full, schedule a pickup with your institution's EHS office.[8]

Solutions and Liquid Waste

This waste stream includes reaction mixtures or solutions of the compound in organic or aqueous solvents.

  • Container Selection: Use a chemically compatible container, typically the original solvent bottle or a designated waste solvent carboy.[8] For example, do not store acidic waste in a metal can.[11] Ensure the container has a screw cap and is in good condition.

  • Segregation and Collection:

    • NEVER mix halogenated and non-halogenated solvents.

    • NEVER mix acidic/basic waste with organic solvent waste.[12]

    • Collect all liquid waste containing the target compound in a dedicated, labeled container. Fill the container to no more than 90% capacity to allow for vapor expansion.[15]

  • Labeling: Label the container with a hazardous waste tag. List every chemical component, including solvents and the full name of the title compound, with accurate percentage estimates.

  • Storage and Disposal: Store the sealed container in secondary containment away from heat or ignition sources.[8] Arrange for pickup via your EHS office.

Contaminated Sharps

This includes needles, syringes, Pasteur pipettes, and broken glassware contaminated with the chemical.

  • Container Selection: Use only an approved, puncture-resistant sharps container specifically designated for chemically contaminated sharps.[12][14] These are often colored differently (e.g., yellow or white) than biohazardous sharps containers (red).

  • Labeling: Apply a hazardous waste label to the sharps container. Deface any biohazard symbols if present.[14] List the chemical contaminants.

  • Packaging: Place sharps directly into the container. Do not overfill. When the container is 3/4 full, securely close and seal the lid.

  • Disposal: Submit a waste pickup request through your institution's EHS program.[14]

Table 2: Waste Stream Management Summary

Waste StreamRecommended ContainerKey Labeling InformationDisposal Pathway
Unused Solid Compound Original manufacturer bottle or compatible sealed container.[9]"Waste [Full Chemical Name]", 100%EHS / Hazardous Waste Vendor[9]
Contaminated Debris Labeled bucket or drum for "Chemically Contaminated Material".[14]List of chemical contaminants.EHS / Hazardous Waste Vendor[14]
Liquid Waste (Solvents) Compatible solvent bottle or carboy.[8]Full names and percentages of ALL components.EHS / Hazardous Waste Vendor[8]
Contaminated Sharps Puncture-resistant sharps container for chemical waste.[12]List of chemical contaminants.EHS / Hazardous Waste Vendor[12]

Decontamination Procedures

Properly decontaminating reusable lab equipment is crucial to prevent cross-contamination and accidental exposure.

  • Initial Rinse: Rinse contaminated glassware (e.g., beakers, flasks) with a suitable solvent (e.g., acetone, ethanol) that readily dissolves the compound. Perform this rinse in a fume hood.

  • Collect Rinsate: The initial solvent rinse must be collected as hazardous liquid waste.[7] Add it to the appropriate segregated solvent waste container (e.g., non-halogenated waste).

  • Secondary Wash: After the initial solvent rinse, the glassware can be washed using standard laboratory detergent and water.

  • Surface Decontamination: Wipe down laboratory benches, fume hood surfaces, and equipment with a towel wetted with an appropriate solvent, followed by a detergent solution. Dispose of the used towels as contaminated solid debris.[14]

Disposal Workflow and Decision-Making

The following diagram outlines the logical flow for managing any waste generated from work involving 2-(4-cyclohexylphenyl)quinoline-4-carboxylic acid.

DisposalWorkflow cluster_0 cluster_1 Step 1: Identify Waste Type cluster_2 Step 2: Select Container & Collect cluster_3 Step 3: Label & Store cluster_4 start Waste Generated (Contains Compound) is_liquid Liquid? start->is_liquid is_sharp Sharp? is_liquid->is_sharp No liquid_container Liquid Solutions: Collect in compatible, segregated carboy. is_liquid->liquid_container Yes is_debris Debris? is_sharp->is_debris No sharp_container Contaminated Sharps: Collect in puncture- resistant sharps box. is_sharp->sharp_container Yes solid_container Unused/Expired Solid: Collect in original or compatible sealed container. is_debris->solid_container No (Pure Compound) debris_container Contaminated Debris: Collect in designated dry waste drum. is_debris->debris_container Yes label_store Affix Hazardous Waste Label (List all components). Store in designated Satellite Accumulation Area (SAA) with secondary containment. solid_container->label_store liquid_container->label_store sharp_container->label_store debris_container->label_store end_node Arrange for Pickup via EHS / Licensed Vendor label_store->end_node

Caption: Decision workflow for proper waste segregation and disposal.

References

  • Dartmouth Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Harvard Environmental Health and Safety. (n.d.). Chemical and Hazardous Waste. Retrieved from [Link]

  • University of California, Berkeley College of Chemistry. (n.d.). H&S Section 6: Hazardous Materials Recycling & Disposal. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Waste: Solids. Retrieved from [Link]

  • Specific Waste Industries. (n.d.). Chemical Waste Disposal for Laboratories. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Gorgani, L., et al. (2021). Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents. Molecules, 26(7), 2056. Retrieved from [Link]

  • MDPI. (n.d.). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl 5 in Glycerol as Green Solvent. Retrieved from [Link]

  • Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • The Human Metabolome Database. (2021, September 11). Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid

Comprehensive Safety and Handling Guide: 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid This guide provides essential safety protocols and logistical information for the handling and disposal of 2-(4-Cyclohexylphenyl)...

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid

This guide provides essential safety protocols and logistical information for the handling and disposal of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid. As a novel or sparsely documented compound, it is imperative to handle it with a high degree of caution, assuming potential hazards based on its structural motifs—a quinoline-4-carboxylic acid. The procedures outlined below are designed to ensure the safety of researchers, scientists, and drug development professionals by establishing a self-validating system of protocols grounded in established laboratory safety principles.

Hazard Assessment and Core Principles

Assumed Hazards:

  • Skin Irritation: May cause redness and irritation upon contact.[2]

  • Serious Eye Irritation: Poses a risk of serious eye damage if direct contact occurs.[1][2]

  • Respiratory Irritation: Inhalation of the powdered form may irritate the respiratory tract.[2]

  • Oral Toxicity: May be harmful if swallowed.

Given the limited toxicological data, all handling procedures should be performed within a designated and controlled environment, minimizing the risk of exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the primary defense against accidental exposure. The selection of appropriate PPE is critical and should be based on the specific laboratory task being performed.

Equipment Specification Purpose and Rationale Protection Level
Hand Protection Nitrile or Neoprene GlovesProvides a chemical-resistant barrier to prevent skin contact. Always inspect gloves for signs of degradation or punctures before use.[3][4][5]Primary
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.[3][5]Primary
Respiratory Protection N95 (or higher) Particulate Respirator or Air-purifying respirator with organic vapor cartridgesAn N95 respirator is necessary when handling the solid, powdered form to prevent inhalation of dust particles.[5][6] For handling solutions or when vapors may be generated, an air-purifying respirator with organic vapor cartridges is recommended.[5]Task-Dependent
Body Protection Laboratory Coat or Chemical-resistant ApronProtects skin and personal clothing from contamination. A chemical-resistant apron is recommended when handling larger quantities or when there is a significant risk of splashing.[3][5][7]Primary & Secondary
Face Protection Face ShieldTo be worn over chemical splash goggles when there is a high risk of splashes, such as during bulk transfers or reactions.[4][5][8]Secondary
PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_start Initial Assessment cluster_form Physical Form of Compound cluster_solid Solid Handling Protocols cluster_solution Solution Handling Protocols cluster_quantity Scale of Operation cluster_end Final Protocol start Handling 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid form Solid (Powder) or Solution? start->form solid_ppe Minimum PPE: - Nitrile/Neoprene Gloves - Chemical Splash Goggles - Lab Coat - N95 Particulate Respirator form->solid_ppe Solid solution_ppe Minimum PPE: - Nitrile/Neoprene Gloves - Chemical Splash Goggles - Lab Coat form->solution_ppe Solution quantity Large Quantity or High Splash Risk? solid_ppe->quantity vapor Potential for Vapors/Aerosols? solution_ppe->vapor vapor_ppe Add: - Air-Purifying Respirator (Organic Vapor Cartridges) vapor->vapor_ppe Yes vapor->quantity No vapor_ppe->quantity quantity_ppe Add: - Chemical-Resistant Apron - Face Shield (over goggles) quantity->quantity_ppe Yes end_procedure Proceed with Experiment quantity->end_procedure No quantity_ppe->end_procedure

Caption: PPE selection workflow for handling 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and contamination.

1. Preparation:

  • Designated Area: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9]

  • Donning PPE: Before entering the designated handling area, put on a laboratory coat, nitrile or neoprene gloves, and chemical splash goggles.[5]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

2. Handling:

  • Weighing: When weighing the solid compound, do so in a fume hood or on a balance with a draft shield to prevent the dispersal of powder. Use disposable weigh boats.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the solvent is volatile, an air-purifying respirator with organic vapor cartridges may be necessary.[5]

  • Experimental Procedures: Maintain a safe distance from reactions and use appropriate shielding. Avoid direct contact with the substance at all times.

3. Post-Handling:

  • Decontamination: All glassware and surfaces that have come into contact with the compound should be decontaminated with an appropriate solvent and then washed thoroughly.

  • PPE Removal: Remove PPE in the designated area to prevent the spread of contamination. Dispose of single-use items in the hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[7]

Disposal Plan: Compliant Waste Management

Proper disposal is crucial for laboratory safety and environmental protection.

1. Waste Segregation:

  • Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and rinsates from decontamination should be collected in a separate, labeled hazardous waste container for liquid waste.

  • Sharps: Any contaminated sharps should be disposed of in a designated sharps container.

2. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid".[9]

3. Final Disposal:

  • Never dispose of this chemical by evaporation, in the sewer, or in the regular trash.[9]

  • All waste must be disposed of through an approved waste disposal plant or a licensed chemical incinerator.[9] Consult with your institution's environmental health and safety (EHS) office for specific procedures and to arrange for waste pickup.

By implementing these safety and logistical measures, researchers can handle 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid with confidence, ensuring a secure environment for scientific advancement.

References

  • Proper Disposal of 10-Hydroxybenzo[h]quinoline: A Guide for Laboratory Professionals. Benchchem.
  • What are the safety precautions when handling acids? - Blog.
  • Organic Acid SOP - UW Environmental Health & Safety. University of Washington.
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • PPE For Chemical Handling With Example. Industrial Safety Tips.
  • What PPE Should You Wear When Handling Acid 2026? LeelineWork.
  • Safety Data Sheet: Quinoline yellow (C.I. 47005). Carl ROTH.
  • SAFETY DATA SHEET. TCI Chemicals.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Shanghai Canbi Pharma Ltd.
  • Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid. Benchchem.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.